2-(1,3-Oxazol-2-yl)aniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(1,3-oxazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-6H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QACOLYQTPFGDLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50494874 | |
| Record name | 2-(1,3-Oxazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50494874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62882-10-4 | |
| Record name | 2-(1,3-Oxazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50494874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1,3-oxazol-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-(1,3-Oxazol-2-yl)aniline
Abstract
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 2-(1,3-Oxazol-2-yl)aniline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The oxazole-aniline scaffold is a key pharmacophore found in numerous biologically active molecules, including kinase inhibitors and anticancer agents.[1][2][3][4] This document details a robust and reproducible synthetic strategy, explains the mechanistic rationale behind the chosen methodology, and presents a full suite of analytical techniques for unambiguous structural verification and purity assessment. It is intended for researchers and professionals in organic synthesis, drug discovery, and chemical development.
Strategic Approach to Synthesis
The construction of the 2-aryloxazole system can be approached through several synthetic strategies. A common and effective method involves the cyclization of a precursor containing the pre-formed aniline or a masked aniline (e.g., a nitro group) moiety. The strategy detailed herein is a multi-step synthesis commencing from 2-nitrobenzonitrile. This route is advantageous due to the commercial availability of the starting material and the well-established transformations involved.
The overall workflow can be visualized as follows:
Caption: Overall synthetic workflow from starting material to final product.
This pathway involves three key transformations:
-
Formation of an Oxazoline Ring: Reaction of the nitrile group with 2-aminoethanol to form the dihydro-oxazole (oxazoline) ring.
-
Aromatization: Oxidation of the oxazoline ring to the aromatic oxazole.
-
Reduction: Reduction of the nitro group to the target primary amine.
Detailed Experimental Protocols
Step 1: Synthesis of 2-(2-Nitrophenyl)-4,5-dihydro-1,3-oxazole
This initial step involves a metal-catalyzed cycloaddition of 2-aminoethanol to the nitrile functionality of 2-nitrobenzonitrile. Catalysts such as zinc chloride or cadmium acetate are effective Lewis acids for this transformation.
-
Materials:
-
2-Nitrobenzonitrile (1.0 eq)
-
2-Aminoethanol (1.2 eq)
-
Zinc Chloride (ZnCl₂, 0.1 eq)
-
Toluene (solvent)
-
-
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-nitrobenzonitrile and toluene.
-
Add zinc chloride to the suspension and stir for 10 minutes at room temperature.
-
Add 2-aminoethanol dropwise to the reaction mixture.
-
Heat the mixture to reflux (approx. 110 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the catalyst and wash the solid residue with ethyl acetate.
-
Combine the organic filtrates and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude oxazoline intermediate. This intermediate is often carried forward to the next step without extensive purification.
-
-
Scientific Rationale: The nitrile carbon is electrophilic, but not sufficiently so to react readily with the amino alcohol. The Lewis acid catalyst (ZnCl₂) coordinates to the nitrogen of the nitrile, significantly increasing the electrophilicity of the carbon atom and facilitating the nucleophilic attack by the amino group of 2-aminoethanol. This is followed by an intramolecular cyclization to form the stable five-membered oxazoline ring.
Step 2: Synthesis of 2-(2-Nitrophenyl)-1,3-oxazole (Aromatization)
The stable oxazoline ring is aromatized to the oxazole via an oxidation reaction. A common and effective method utilizes a manganese dioxide (MnO₂) oxidant.
-
Materials:
-
Crude 2-(2-Nitrophenyl)-4,5-dihydro-1,3-oxazole (1.0 eq)
-
Activated Manganese Dioxide (MnO₂, 5.0 eq)
-
Dichloromethane (DCM) or Chloroform (solvent)
-
-
Procedure:
-
Dissolve the crude oxazoline intermediate in dichloromethane in a round-bottom flask.
-
Add activated manganese dioxide in portions to the solution with vigorous stirring. The reaction is often exothermic.
-
Stir the resulting black suspension at room temperature for 24-48 hours. Monitor the disappearance of the starting material by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the Celite pad thoroughly with dichloromethane.
-
Combine the filtrates and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-(2-nitrophenyl)-1,3-oxazole.
-
-
Scientific Rationale: Activated MnO₂ is a mild and selective oxidizing agent for converting allylic and benzylic-type alcohols to aldehydes/ketones and, in this case, for the dehydrogenation of the oxazoline ring. The reaction proceeds via a surface-mediated mechanism, removing two hydrogen atoms to introduce a double bond, resulting in the aromatic oxazole ring.
Step 3: Synthesis of this compound (Nitro Reduction)
The final step is the reduction of the aromatic nitro group to the corresponding aniline. A variety of reducing agents can be employed; a classic and reliable method is the use of tin(II) chloride in an acidic medium.
-
Materials:
-
2-(2-Nitrophenyl)-1,3-oxazole (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (solvent)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
Dissolve 2-(2-nitrophenyl)-1,3-oxazole in ethanol in a round-bottom flask.
-
Add tin(II) chloride dihydrate to the solution.
-
Carefully add concentrated hydrochloric acid dropwise while stirring.
-
Heat the reaction mixture to reflux (approx. 80 °C) for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Carefully neutralize the mixture by the slow addition of a saturated solution of sodium bicarbonate until the pH is approximately 7-8. A precipitate of tin salts will form.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound as a solid.
-
-
Scientific Rationale: Tin(II) chloride is a classic reducing agent for aromatic nitro groups. In the presence of concentrated HCl, SnCl₂ acts as a single-electron donor in a stepwise reduction mechanism that converts the nitro group (-NO₂) to the amino group (-NH₂), proceeding through nitroso and hydroxylamine intermediates. The final neutralization is critical to deprotonate the anilinium salt and precipitate the tin hydroxides, allowing for the extraction of the free amine product into the organic phase.
Comprehensive Characterization
Unambiguous confirmation of the structure and purity of the synthesized this compound is achieved through a combination of spectroscopic and physical methods.
Expected Data Summary
The following table summarizes the expected quantitative data for the final product.
| Analytical Technique | Parameter | Expected Value / Observation |
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ) | ~ 7.8-7.9 ppm (d, 1H, Ar-H), ~ 7.6 ppm (s, 1H, Oxazole-H), ~ 7.2-7.3 ppm (m, 2H, Ar-H + Oxazole-H), ~ 6.8 ppm (m, 2H, Ar-H), ~ 4.6 ppm (br s, 2H, -NH₂) |
| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ) | ~ 162 ppm (C=N, Oxazole), ~ 145 ppm (Ar C-NH₂), ~ 138 ppm (Oxazole C-H), ~ 132 ppm (Ar C-H), ~ 129 ppm (Ar C-H), ~ 127 ppm (Oxazole C-H), ~ 119 ppm (Ar C-H), ~ 117 ppm (Ar C-H), ~ 115 ppm (Ar C-Oxazole) |
| FT-IR (KBr Pellet, cm⁻¹) | Vibrational Frequency | ~ 3450-3300 cm⁻¹ (N-H stretch, amine), ~ 3100 cm⁻¹ (Ar C-H stretch), ~ 1640 cm⁻¹ (C=N stretch, oxazole), ~ 1590 cm⁻¹ (N-H bend), ~ 1100 cm⁻¹ (C-O stretch, oxazole) |
| Mass Spectrometry (ESI+) | m/z | [M+H]⁺ = 161.07 |
| Melting Point | Physical Property | Solid, specific range dependent on purity |
| TLC | R_f_ Value | Dependent on eluent system (e.g., Hexane:Ethyl Acetate 7:3) |
Interpretation of Spectroscopic Data
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum is the most informative for structural confirmation. The downfield aromatic protons will exhibit characteristic splitting patterns (doublets, triplets, multiplets). The two protons on the oxazole ring will appear as distinct singlets or doublets. A key diagnostic signal is the broad singlet around 4.6 ppm, corresponding to the two protons of the primary amine, which will disappear upon D₂O exchange.
-
¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments. The C=N carbon of the oxazole ring is characteristically deshielded, appearing around 162 ppm. The aromatic carbons will appear in the typical 115-145 ppm range.
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. The most important absorptions to identify are:
-
The two distinct, sharp peaks in the 3450-3300 cm⁻¹ region, characteristic of the symmetric and asymmetric N-H stretching of a primary aniline.
-
The C=N stretching vibration of the oxazole ring around 1640 cm⁻¹.
-
The C-O stretching vibration within the oxazole ring, typically found near 1100 cm⁻¹.
-
Caption: Key functional groups and their characteristic IR absorption regions.
-
Mass Spectrometry (MS): Electrospray Ionization (ESI) in positive mode is ideal for this molecule. The spectrum should show a prominent peak for the protonated molecule ([M+H]⁺) at an m/z corresponding to the molecular weight plus one proton (160.17 + 1.01 = 161.18). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million.
Safety and Handling
-
2-Nitrobenzonitrile: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
-
2-Aminoethanol: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.
-
Tin(II) chloride and HCl: Corrosive and toxic. Avoid inhalation of vapors and contact with skin.
-
Solvents: Toluene, Dichloromethane, and Ethyl Acetate are flammable and have associated health risks. Handle in a fume hood away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
- BenchChem. Application Notes and Protocols: Synthesis of 2-Methyl-4-(1,3-oxazol-2-yl)aniline. BenchChem.
-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
-
MDPI. Further Studies on the[5][6]-Wittig Rearrangement of 2-(2-Benzyloxy)aryloxazolines. [Link]
-
MDPI. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. [Link]
-
MDPI. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. [Link]
-
National Center for Biotechnology Information. 2-(1H-benzimidazol-2-yl)aniline. PubChem Compound Database. [Link]
-
PubMed. Synthesis, Characterization and Vibrational Spectra Analysis of Ethyl (2Z)-2-(2-amino-4-oxo-1,3-oxazol-5(4H)-ylidene). [Link]
-
PubMed Central. Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)phenols. [Link]
-
ResearchGate. Comparison of (a) experimental IR spectrum of aniline with theoretical.... [Link]
-
ResearchGate. Mass spectrum of the oxazoline of linoleic acid. [Link]
-
RSC Publishing. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. [Link]
-
Bentham Science. Oxazole-Based Compounds As Anticancer Agents. [Link]
-
SpectraBase. 2-(4,4-Diethyl-5-methylene-2-oxazolyl)aniline - MS (GC) Spectrum. [Link]
-
SpectraBase. 2-(4,4-Diethyl-5-methylene-2-oxazolyl)aniline - Vapor Phase IR Spectrum. [Link]
-
Wiley Online Library. Supporting Information for Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. [Link]
- U.S. Patent.
-
Connect Journals. Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. [Link]
-
SAGE Journals. Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors. [Link]
Sources
An In-Depth Technical Guide to the Physicochemical Properties of 2-(1,3-Oxazol-2-yl)aniline
Distribution: For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Novel Scaffold
In the dynamic field of medicinal chemistry, the exploration of novel heterocyclic scaffolds is paramount to the discovery of next-generation therapeutics. The 2-(1,3-Oxazol-2-yl)aniline moiety presents a compelling, yet underexplored, structural motif. Its unique juxtaposition of an electron-rich aniline ring with the electron-withdrawing oxazole heterocycle suggests intriguing possibilities for molecular interactions and metabolic stability. However, a comprehensive public repository of its physicochemical properties remains elusive.
This guide, therefore, deviates from a conventional data sheet. Instead, it serves as a technical roadmap for the researcher, providing a robust framework for the synthesis, purification, and comprehensive characterization of this compound. By leveraging established methodologies and drawing insights from closely related analogs, we equip you with the foundational knowledge and detailed protocols necessary to unlock the full potential of this promising scaffold. We will not only describe the "how" but delve into the "why," ensuring a deep understanding of the experimental design and data interpretation.
Molecular Structure and In-Silico Predicted Properties
The foundational step in characterizing any novel compound is a thorough understanding of its structure and predicted physicochemical parameters. These computational values, while not a substitute for experimental data, provide a valuable initial assessment for experimental design.
Caption: Proposed synthetic workflow for this compound.
Step 1: Synthesis of N-(2-cyanophenyl)formamide
-
Rationale: The initial step involves the formylation of the amino group of 2-aminobenzonitrile. This creates the necessary amide precursor for the subsequent cyclization to form the oxazole ring. Refluxing with formic acid is a classic and effective method for this transformation.
-
Protocol:
-
To a round-bottom flask equipped with a reflux condenser, add 2-aminobenzonitrile (1 equivalent).
-
Add an excess of formic acid (e.g., 5-10 equivalents).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Carefully pour the cooled mixture into ice-water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield N-(2-cyanophenyl)formamide.
-
Step 2: Cyclization to this compound
-
Rationale: This crucial step involves the reaction of the intermediate with 2-aminoethanol, followed by a catalyzed cyclization and dehydration to form the oxazole ring. Zinc chloride is a common Lewis acid catalyst for such reactions. [1]
-
Protocol:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(2-cyanophenyl)formamide (1 equivalent) in a suitable high-boiling solvent such as toluene or xylene.
-
Add 2-aminoethanol (1.1 equivalents) to the solution.
-
Add a catalytic amount of anhydrous zinc chloride (e.g., 0.1-0.2 equivalents).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification
-
Rationale: The crude product will likely contain unreacted starting materials and byproducts. Column chromatography is the standard method for purifying small organic molecules, separating compounds based on their polarity.
-
Protocol:
-
Prepare a silica gel column using a suitable solvent system, such as a gradient of hexane and ethyl acetate. The optimal ratio should be determined by TLC analysis of the crude product.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column, collecting fractions and monitoring by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound.
-
Physicochemical Characterization: A Methodological Approach
With the purified compound in hand, the next phase is to determine its key physicochemical properties. The following protocols are standard methodologies for generating this crucial data.
Solubility Determination (Shake-Flask Method)
-
Rationale: Solubility is a critical parameter influencing bioavailability and formulation. The shake-flask method is a gold-standard technique for determining equilibrium solubility.
-
Protocol:
-
Add an excess amount of solid this compound to vials containing a known volume of various solvents (e.g., water, PBS, ethanol, DMSO).
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Centrifuge the samples to pellet the excess solid.
-
Carefully withdraw a known volume of the supernatant, filter it through a 0.22 µm filter, and dilute it with a suitable solvent.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Determination of pKa
-
Rationale: The pKa value(s) indicate the ionization state of the molecule at different pH values, which is crucial for understanding its behavior in biological systems. Potentiometric titration is a common and accurate method for pKa determination.
-
Protocol:
-
Dissolve a precise amount of this compound in a suitable solvent (often a co-solvent system like methanol/water).
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and then with a standardized solution of a strong base (e.g., NaOH), or vice versa, while monitoring the pH with a calibrated pH meter.
-
Plot the pH versus the volume of titrant added.
-
The pKa value corresponds to the pH at the half-equivalence point of the titration curve.
-
Lipophilicity (LogP) Determination
-
Rationale: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Protocol:
-
Prepare a solution of this compound in n-octanol that has been pre-saturated with water.
-
Add an equal volume of water that has been pre-saturated with n-octanol.
-
Vigorously shake the mixture for a set period to allow for partitioning between the two phases, then allow the layers to separate.
-
Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique (e.g., HPLC-UV).
-
Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
Spectroscopic Analysis
Spectroscopic data provides the definitive structural confirmation of the synthesized molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Multiple signals in the aromatic region (typically 6.5-8.0 ppm), corresponding to the protons on the aniline and oxazole rings. The substitution pattern will influence the coupling patterns (e.g., doublets, triplets, multiplets).
-
Amine Protons: A broad singlet corresponding to the -NH₂ group, the chemical shift of which can be concentration and solvent-dependent. This signal will disappear upon D₂O exchange.
-
Oxazole Protons: Distinct signals for the protons on the oxazole ring, with chemical shifts influenced by the adjacent oxygen and nitrogen atoms.
-
-
Expected ¹³C NMR Spectral Features:
-
Signals corresponding to each unique carbon atom in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon (e.g., aromatic, attached to heteroatoms).
-
Infrared (IR) Spectroscopy
-
Rationale: IR spectroscopy is used to identify the functional groups present in a molecule.
-
Expected IR Absorption Bands:
-
N-H Stretching: Two characteristic sharp peaks in the region of 3300-3500 cm⁻¹ for the primary amine (-NH₂).
-
C=N Stretching: A peak around 1600-1650 cm⁻¹ corresponding to the C=N bond in the oxazole ring.
-
C-O Stretching: A strong absorption in the 1000-1300 cm⁻¹ region due to the C-O bond in the oxazole ring.
-
Aromatic C-H and C=C Stretching: Bands characteristic of the aromatic rings.
-
Mass Spectrometry (MS)
-
Rationale: Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, further confirming its identity.
-
Expected Mass Spectrum:
-
Molecular Ion Peak (M⁺): A prominent peak corresponding to the exact molecular weight of this compound.
-
Fragmentation Pattern: Characteristic fragment ions resulting from the cleavage of the molecule, which can be analyzed to further support the proposed structure.
-
Reactivity, Stability, and Potential Applications
Reactivity and Stability
The this compound scaffold is expected to exhibit reactivity characteristic of its constituent functional groups. The aniline moiety can undergo typical reactions of primary aromatic amines, such as acylation, alkylation, and diazotization. The oxazole ring is generally stable but can be susceptible to cleavage under harsh acidic or basic conditions. The compound should be stored protected from light and air to prevent oxidative degradation of the aniline group.
Potential Applications in Drug Discovery
The aniline core is a well-established pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors. [1]The oxazole ring can act as a bioisostere for other functionalities, potentially improving metabolic stability and modulating solubility. This scaffold could serve as a valuable starting point for the design of novel inhibitors targeting a range of enzymes and receptors implicated in diseases such as cancer and inflammatory disorders.
Conclusion
While direct experimental data for this compound is currently limited in the public domain, this technical guide provides a comprehensive framework for its synthesis, purification, and detailed physicochemical and spectroscopic characterization. By following the outlined protocols and leveraging the insights from related analogs, researchers can confidently generate the necessary data to explore the full potential of this novel and promising chemical entity. The methodologies described herein are robust and grounded in established chemical principles, providing a solid foundation for future research and development endeavors involving this intriguing scaffold.
References
-
ChemBK. 2-(5-methyl-1,3-oxazol-2-yl)aniline. [Link]
-
ResearchGate. Oxazoline chemistry part III. Synthesis and characterisation of [2-(2′-anilinyl)-2-oxazolines] and some related compounds. [Link]
Sources
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(1,3-Oxazol-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic data for the compound 2-(1,3-Oxazol-2-yl)aniline, a molecule of interest in medicinal chemistry and materials science. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to present a robust interpretation of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended to serve as a valuable resource for researchers in the identification, characterization, and quality control of this and similar chemical entities.
Introduction: The Significance of this compound
The molecular architecture of this compound, which features a fusion of an aniline and an oxazole ring, represents a privileged scaffold in medicinal chemistry. The oxazole moiety is a bioisostere for amide and ester groups, offering improved metabolic stability and pharmacokinetic properties. The aniline substructure provides a versatile handle for further chemical modifications, making this compound a valuable building block in the synthesis of novel therapeutic agents and functional materials. Accurate and thorough spectroscopic characterization is paramount for confirming the identity and purity of such compounds, ensuring the reliability and reproducibility of scientific research.
Molecular Structure and Spectroscopic Overview
The structure of this compound, with the systematic atom numbering used for the subsequent NMR analysis, is depicted below. The spectroscopic properties of this molecule are a composite of the characteristics of its constituent aromatic and heterocyclic rings.
Diagram: Molecular Structure of this compound
Caption: A simplified workflow for acquiring a ¹H NMR spectrum.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |
| C-1 | ~ 145 - 148 | Attached to the electron-donating amino group. |
| C-2 | ~ 115 - 118 | Shielded by the amino group. |
| C-3 | ~ 128 - 131 | Aromatic CH. |
| C-4 | ~ 118 - 121 | Shielded by the amino group. |
| C-5 | ~ 120 - 123 | Attached to the oxazole ring. |
| C-6 | ~ 125 - 128 | Aromatic CH. |
| C-2' (Oxazole) | ~ 160 - 165 | Carbon in the C=N bond of the oxazole ring. |
| C-4' (Oxazole) | ~ 125 - 128 | Aromatic CH in the oxazole ring. |
| C-5' (Oxazole) | ~ 138 - 142 | Aromatic CH in the oxazole ring, deshielded by oxygen. |
Protocol: Standard ¹³C NMR Acquisition
-
Sample Preparation: Dissolve 20-50 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Tune and shim the NMR spectrometer for the chosen solvent.
-
Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Processing: Process the acquired Free Induction Decay (FID) with an appropriate line broadening factor, followed by Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Functional Group |
| N-H Stretch | 3300 - 3500 | Medium, two bands | Primary Amine |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak | Aromatic C-H |
| C=N Stretch | 1630 - 1660 | Medium to Strong | Oxazole Ring |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong | Aromatic Rings |
| C-N Stretch | 1250 - 1350 | Medium to Strong | Aryl Amine |
| C-O-C Stretch | 1050 - 1250 | Strong | Oxazole Ring |
The IR spectrum of an analogous compound, aniline, shows characteristic N-H stretching bands around 3442 and 3360 cm⁻¹.[1][2] The spectrum of this compound is expected to exhibit these bands, in addition to strong absorptions corresponding to the C=N and C-O-C stretching of the oxazole ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, the molecular formula is C₉H₈N₂O, with a monoisotopic mass of 160.0637 g/mol .
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A prominent peak at m/z = 160.
-
Loss of HCN (m/z = 133): A common fragmentation pathway for nitrogen-containing heterocycles.
-
Loss of CO (m/z = 132): Characteristic fragmentation of the oxazole ring.
-
Aniline Cation (m/z = 92): Cleavage of the bond between the aniline and oxazole rings.
-
Loss of HCN from aniline fragment (m/z = 65): A common fragmentation for anilines.[3]
Diagram: Key Mass Spectrometry Fragmentation Pathways
Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.
Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the solid or a concentrated solution of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By combining data from analogous structures with fundamental spectroscopic principles, a comprehensive characterization of this important molecule is presented. The provided protocols and interpretive guidance will aid researchers in the unambiguous identification and quality assessment of this compound, thereby supporting its application in drug discovery and materials science.
References
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Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
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ONE-POT SYNTHESES OF 2-(1H-BENZO[d]OXAZOLE-2-YL)-N- ARYLBENZAMIDES BY SELF-CATALYSIS. (n.d.). Bibliomed. Retrieved January 17, 2026, from [Link]
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Comparison of (a) experimental IR spectrum of aniline with theoretical... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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An In-Depth Technical Guide to 2-(1,3-Oxazol-2-yl)aniline: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1,3-Oxazol-2-yl)aniline, a heterocyclic aromatic amine, represents a significant scaffold in contemporary chemical research, particularly within medicinal chemistry and materials science. This molecule uniquely combines the structural features of an aniline ring and an oxazole moiety, bestowing upon it a distinct electronic and conformational profile. The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a prevalent feature in numerous biologically active natural products and synthetic pharmaceuticals.[1] Its presence can influence a molecule's metabolic stability, receptor binding affinity, and overall pharmacokinetic profile. The aniline portion, a primary aromatic amine, serves as a versatile synthetic handle for further functionalization, allowing for the construction of more complex molecular architectures. This guide provides a comprehensive overview of this compound, detailing its chemical identity, synthetic pathways, spectroscopic characterization, potential applications, and essential safety protocols.
Chemical Identity and Properties
This section provides the fundamental chemical identifiers and physicochemical properties of this compound.
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 2-(Oxazol-2-yl)aniline, 2-(2-Aminophenyl)oxazole |
| CAS Number | 62882-10-4 |
| Molecular Formula | C₉H₈N₂O |
| Molecular Weight | 160.17 g/mol |
| Appearance | Expected to be an off-white to light brown solid |
Synthesis of this compound
While a specific, detailed synthesis of this compound is not extensively documented in readily available literature, a highly plausible and efficient synthetic route can be devised based on well-established methodologies for the formation of analogous aminophenyl-oxazole systems. The most logical approach involves a two-step sequence: the synthesis of the oxazole ring followed by the reduction of a nitro group to the desired aniline.
Synthetic Pathway Overview
The proposed synthesis commences with the formation of 2-(2-nitrophenyl)oxazole, which is subsequently reduced to the target compound, this compound. This strategy is advantageous as it allows for the introduction of the oxazole moiety prior to the sensitive amino group.
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 2-(2-Nitrophenyl)oxazole via the Van Leusen Reaction
The Van Leusen oxazole synthesis is a powerful method for constructing the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[2][3][4] This reaction is known for its reliability and generally good yields.
Experimental Protocol:
-
Reaction Setup: To a solution of 2-nitrobenzaldehyde (1.0 equivalent) in a suitable solvent such as methanol, add tosylmethyl isocyanide (TosMIC) (1.1 equivalents).
-
Base Addition: Cool the mixture in an ice bath and add a base, such as potassium carbonate (K₂CO₃) (1.5 equivalents), portion-wise while maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2-(2-nitrophenyl)oxazole.
The mechanism of the Van Leusen reaction involves the deprotonation of TosMIC, followed by nucleophilic attack on the aldehyde carbonyl, cyclization, and subsequent elimination of the tosyl group to form the aromatic oxazole ring.[5][6]
Step 2: Reduction of 2-(2-Nitrophenyl)oxazole to this compound
The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Several methods are effective for this purpose, with tin(II) chloride in the presence of hydrochloric acid being a common and reliable choice.[7] Catalytic hydrogenation is another excellent alternative.
Experimental Protocol (using SnCl₂·2H₂O):
-
Reaction Setup: Dissolve 2-(2-nitrophenyl)oxazole (1.0 equivalent) in ethanol or a mixture of ethanol and concentrated hydrochloric acid.
-
Reagent Addition: Add an excess of stannous chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the solution is basic.
-
Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude this compound can be further purified by column chromatography or recrystallization.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the expected characteristic signals based on the analysis of analogous structures.[8][9][10]
| Technique | Expected Characteristics |
| ¹H NMR | - Aromatic Protons (Aniline Ring): Multiplets in the range of δ 6.5-8.0 ppm. The protons ortho and para to the amino group will likely appear more upfield due to the electron-donating effect of the -NH₂ group. - Oxazole Protons: Two distinct signals, likely singlets or doublets depending on coupling, in the aromatic region (δ 7.0-8.5 ppm). - Amine Protons (-NH₂): A broad singlet, typically in the range of δ 3.5-5.5 ppm, which is exchangeable with D₂O. |
| ¹³C NMR | - Aniline Ring Carbons: Signals in the aromatic region (δ 115-150 ppm). The carbon attached to the amino group will be significantly shielded. - Oxazole Ring Carbons: Two to three signals in the aromatic region (δ 120-160 ppm). The carbon at the 2-position, bonded to the aniline ring, will be a quaternary carbon. |
| FT-IR | - N-H Stretching: Two characteristic sharp to medium bands in the region of 3300-3500 cm⁻¹ for the primary amine.[11] - C=N and C=C Stretching: Bands in the 1500-1650 cm⁻¹ region, characteristic of the oxazole and aniline rings. - C-O-C Stretching: A strong band in the 1050-1250 cm⁻¹ region, indicative of the ether linkage within the oxazole ring. |
| Mass Spec. | - Molecular Ion Peak (M⁺): A prominent peak at m/z = 160, corresponding to the molecular weight of the compound. - Fragmentation Pattern: Common fragmentation pathways for oxazoles may include the loss of CO, HCN, or cleavage of the aniline ring.[12][13][14][15] |
Reactivity and Potential Applications
The bifunctional nature of this compound makes it a valuable building block for the synthesis of a wide range of more complex molecules with potential applications in drug discovery and materials science.
Medicinal Chemistry
The oxazole scaffold is a key component in numerous compounds with diverse biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][16][17][18][19][20] The presence of the aniline moiety provides a reactive site for the introduction of various pharmacophores through N-acylation, N-alkylation, or diazotization reactions, allowing for the systematic exploration of structure-activity relationships (SAR). This makes this compound an attractive starting material for the development of novel therapeutic agents.
Caption: Derivatization pathways and potential therapeutic applications.
Materials Science
Aromatic and heterocyclic compounds are fundamental components in the design of organic electronic materials. The conjugated system of this compound suggests potential applications in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic devices.[21] The primary amine can be used to incorporate this chromophore into polymeric structures or to modify the surface of materials.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling this compound. Although specific toxicity data for this compound is not available, general guidelines for handling aromatic amines and heterocyclic compounds should be followed.[22][23][24][25][26]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with powders or volatile solutions.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable heterocyclic compound with significant potential as a building block in both medicinal chemistry and materials science. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through established synthetic methodologies such as the Van Leusen oxazole synthesis followed by nitro group reduction. The combination of the versatile aniline functionality and the biologically relevant oxazole ring makes this molecule an attractive target for further investigation and derivatization in the pursuit of novel therapeutic agents and functional materials. Adherence to proper safety protocols is essential when working with this and related compounds.
References
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- Van Leusen, D., van Leusen, A. M., & Wildeman, J. (1977). The Van Leusen reaction. A versatile synthesis of nitriles from ketones. The Journal of Organic Chemistry, 42(7), 1153-1159.
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Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). 1H and 13C NMR chemical shifts of 1 compared with related heterocycles. [Image]. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR and 13 C NMR shifts of all compounds. [Table]. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. Retrieved from [Link]
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ChemSynthesis. (n.d.). 2-(4-nitrophenyl)-4,5-dihydro-1,3-oxazole. Retrieved from [Link]
- Singh, R. K., Bhatt, A., Chauhan, P. K., et al. (2017). Design, Synthesis and Biological evaluation of some novel biphenyl substituted oxazole derivatives. Chemical Biology & Drug Design, 90(5), 895-905.
- Kachaeva, M., Pilyo, S., Demydchuk, B. A., Prokopenko, V., & Zhirnov, V. (2018). 4-CYANO-1, 3-OXAZOLE ANTICANCER LEAD COMPOUNDS. Chemistry of Heterocyclic Compounds, 54(1), 1-16.
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ResearchGate. (n.d.). Electrochemical reduction of 4-nitrophenyl group to 4-aminophenyl on the electrode surface. [Image]. Retrieved from [Link]
- Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry, 21(9), 956-968.
- Nanomaterials Chemistry. (2023). Preparation of Oxazoles by MNPs-aniline-Pd in Order to Achieve the Goals of Green Chemistry.
- Zhou, C. H., & Wang, Y. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry, 144, 825-853.
- Srivastava, R. M. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Mass Spectrometry Reviews, 24(3), 328-346.
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ResearchGate. (n.d.). The physical properties, elemental analysis and FT-IR spectral data of compounds 4B x,y,z. [Table]. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility and Stability of 2-(1,3-Oxazol-2-yl)aniline for Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of 2-(1,3-oxazol-2-yl)aniline, a heterocyclic amine of interest in medicinal chemistry. Recognizing the limited publicly available data for this specific molecule, this document serves as a practical manual for researchers, scientists, and drug development professionals. It outlines systematic, field-proven methodologies for determining these critical physicochemical parameters. By explaining the causality behind experimental choices and providing detailed, self-validating protocols, this guide empowers research teams to generate robust and reliable data essential for advancing the preclinical development of this compound and its analogs.
Introduction: The Imperative of Solubility and Stability in Preclinical Research
The journey of a promising hit compound to a viable clinical candidate is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. Among these, aqueous solubility and chemical stability stand as two of the most significant hurdles that can derail an otherwise potent molecule. Poor solubility directly impacts oral bioavailability and can lead to difficulties in formulation for both in vitro and in vivo studies.[1] Similarly, chemical instability can result in the degradation of the active pharmaceutical ingredient (API), leading to a loss of efficacy, the formation of potentially toxic byproducts, and a shortened shelf-life.
This compound, a molecule featuring a basic aniline moiety and a heterocyclic oxazole ring, presents a unique set of physicochemical characteristics that require thorough investigation. This guide provides the foundational knowledge and actionable protocols to comprehensively assess its solubility and stability profile.
Physicochemical Profile and Predicted Characteristics
While specific experimental data for this compound is scarce, we can infer its likely behavior by examining its structural components and data from closely related analogs.
2.1. Chemical Structure and Functional Group Analysis
-
Structure:
-
Aniline Moiety: The primary amine group (-NH2) on the benzene ring is basic and will be protonated at physiological pH. The predicted pKa for a similar compound, 2-(5-methyl-1,3-oxazol-2-yl)aniline, is approximately 2.42.[2] This suggests that the aniline moiety of our target compound will be protonated in the acidic environment of the stomach, which could enhance its solubility.
-
-
Oxazole Ring: The oxazole ring is a five-membered heterocycle containing both oxygen and nitrogen. It is a relatively stable aromatic system but can be susceptible to hydrolysis under strongly acidic or basic conditions. The nitrogen atom in the oxazole ring is weakly basic.
-
Aromatic System: The presence of two aromatic rings (benzene and oxazole) suggests a degree of hydrophobicity, which may limit aqueous solubility.
2.2. Predicted Solubility and Stability Challenges
Based on its structure, this compound is likely to exhibit pH-dependent solubility. Its solubility is expected to be higher at lower pH values where the aniline nitrogen is protonated. The planar, aromatic nature of the molecule may lead to poor solubility in aqueous media at neutral pH.
Stability concerns may arise from the potential for oxidation of the aniline group and hydrolysis of the oxazole ring under extreme pH and temperature conditions.
Comprehensive Solubility Determination
A multi-faceted approach is necessary to fully understand the solubility profile of this compound.
3.1. Thermodynamic (Equilibrium) Solubility: The Shake-Flask Method
The gold-standard for determining thermodynamic solubility is the shake-flask method. This method measures the equilibrium concentration of a compound in a saturated solution.
Experimental Protocol: Shake-Flask Solubility Determination
Materials and Equipment:
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 N HCl, various biorelevant media)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Syringes and filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography with UV detector (HPLC-UV)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed to pellet the excess solid.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter. Dilute the filtered solution with a suitable mobile phase for HPLC analysis.
-
Quantification: Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of the dissolved compound.
-
Data Analysis: Calculate the solubility in mg/mL or µg/mL.
Data Presentation: Predicted Solubility Profile
| Solvent System | Predicted Solubility | Rationale |
| 0.1 N HCl (pH ~1) | High | Protonation of the aniline nitrogen increases polarity. |
| Water (pH ~7) | Low | The neutral molecule is more hydrophobic. |
| PBS (pH 7.4) | Low | Similar to water, but buffered to physiological pH. |
| DMSO | High | A polar aprotic solvent capable of dissolving a wide range of compounds.[3] |
Workflow for Shake-Flask Solubility Determination
Caption: Workflow for Shake-Flask Solubility Determination.
Comprehensive Stability Assessment
A thorough stability assessment is crucial to de-risk the development of this compound.
4.1. Solution State Stability
This involves assessing the stability of the compound in various solvents and pH conditions relevant to formulation and biological testing.
Experimental Protocol: Solution State Stability Assessment
Materials and Equipment:
-
Stock solution of this compound in a suitable solvent (e.g., DMSO)
-
Aqueous buffers of different pH values (e.g., pH 2, 7.4, 9)
-
Incubators set at various temperatures (e.g., 4°C, 25°C, 40°C)
-
Light chamber (for photostability)
-
HPLC-UV system with a stability-indicating method
Procedure:
-
Sample Preparation: Prepare solutions of this compound at a known concentration in the different aqueous buffers.
-
Incubation: Store the solutions under various conditions (different temperatures, protected from light, and exposed to light).
-
Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours, and longer for extended studies), withdraw an aliquot from each solution.
-
HPLC Analysis: Analyze the samples using an HPLC method capable of separating the parent compound from any potential degradants.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point. Identify and, if possible, characterize any major degradation products.
Data Presentation: Expected Stability Profile
| Condition | Expected Stability | Potential Degradation Pathway |
| Acidic (pH 2) | Moderate to Low | Potential for oxazole ring hydrolysis. |
| Neutral (pH 7.4) | High | Likely to be the most stable condition. |
| Basic (pH 9) | Moderate | Potential for aniline oxidation. |
| Elevated Temperature | Lower | Degradation rates will likely increase with temperature. |
| Light Exposure | Moderate to Low | Aniline-containing compounds can be susceptible to photo-oxidation. |
Logical Flow for Stability Assessment
Caption: Logical flow for solution state stability assessment.
4.2. Solid-State Stability
Assessing the stability of the compound in its solid form is critical for determining appropriate storage conditions and shelf-life.
Experimental Protocol: Solid-State Stability Assessment
Materials and Equipment:
-
Solid this compound
-
Controlled environment chambers (temperature and humidity)
-
HPLC-UV system
-
Differential Scanning Calorimetry (DSC)
-
Thermogravimetric Analysis (TGA)
-
X-ray Powder Diffraction (XRPD)
Procedure:
-
Initial Characterization: Characterize the initial solid form using DSC, TGA, and XRPD.
-
Stress Conditions: Store samples of the solid compound under various temperature and humidity conditions (e.g., 40°C/75% RH, 60°C).
-
Time-Point Analysis: At specified time points, analyze the samples for chemical purity (by HPLC) and physical form (by DSC, TGA, and XRPD).
Conclusion and Future Directions
This guide provides a robust framework for the comprehensive evaluation of the solubility and stability of this compound. The generation of reliable data in these areas is a critical, non-negotiable step in the early stages of drug development. By following the detailed protocols outlined herein, research teams can make informed decisions about the progression of this and related compounds, ultimately increasing the probability of success in bringing new therapeutics to the clinic. The insights gained from these studies will be invaluable for formulation development, guiding the selection of appropriate excipients and delivery systems to optimize the biopharmaceutical properties of this compound.
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A Senior Application Scientist's Guide to Quantum Chemical Calculations for 2-(1,3-Oxazol-2-yl)aniline: Bridging Theory and Application in Drug Discovery
Abstract
In the landscape of modern drug discovery and materials science, 2-(1,3-Oxazol-2-yl)aniline stands out as a heterocyclic scaffold with significant potential. Its unique electronic and structural characteristics make it a compelling candidate for the development of novel therapeutic agents and functional materials. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive walkthrough of the quantum chemical calculations essential for elucidating the molecular properties of this compound. By integrating foundational theory with practical, step-by-step protocols, this whitepaper aims to demystify the computational workflow, from initial structure preparation to the advanced analysis of electronic and reactivity parameters. Our objective is to furnish the scientific community with the knowledge to leverage computational chemistry as a predictive tool, thereby accelerating the rational design of molecules with desired biological activities and material properties.[1][2][3]
Strategic Imperative: Why Quantum Chemical Insights Matter for this compound
The this compound molecule is a fascinating amalgamation of three key functional components: an aniline ring, an oxazole ring, and the crucial linkage that defines their spatial and electronic relationship. This structure is not merely an academic curiosity; aniline and oxazole derivatives are prevalent in a wide array of biologically active compounds.[4][5][6] Understanding this molecule at a quantum level allows us to predict its behavior and properties with a high degree of accuracy, offering a significant advantage in the early stages of drug development.[7][8]
Quantum chemical calculations serve as a "computational microscope," enabling us to visualize and quantify aspects of the molecule that are difficult or impossible to measure directly through experimental means alone.[3] Key insights we can derive include:
-
Molecular Geometry and Stability: Determining the most stable three-dimensional conformation of the molecule is the foundational step. This includes precise bond lengths, bond angles, and dihedral angles that govern the molecule's overall shape and how it might fit into a biological target's binding site.[9][10]
-
Electronic Properties and Reactivity: By analyzing the frontier molecular orbitals (HOMO and LUMO), we can predict the molecule's chemical reactivity, kinetic stability, and electron-donating or -accepting capabilities.[11][12][13] The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability.[14][15]
-
Intermolecular Interaction Sites: The Molecular Electrostatic Potential (MEP) map provides a visual guide to the charge distribution around the molecule.[16][17] This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are paramount for predicting non-covalent interactions like hydrogen bonding—the cornerstone of drug-receptor binding.[18][19][20]
By undertaking these calculations, we move from a flat, 2D representation to a dynamic, 4D understanding of the molecule's potential, guiding more targeted and efficient experimental validation.[21][22][23]
The Computational Workflow: A Validated Protocol
The following protocol outlines a robust and widely accepted methodology for the quantum chemical analysis of organic molecules like this compound. The choice of Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set represents a well-established balance between computational cost and accuracy for this class of compounds.[24][25][26]
Diagram: Quantum Chemical Calculation Workflow
Caption: A validated workflow for quantum chemical analysis.
Step-by-Step Experimental Protocol
Software: Gaussian 09/16, GaussView 6, ChemDraw.
Step 1: Initial Structure Generation
-
Draw the 2D structure of this compound in a chemical drawing program like ChemDraw.
-
Convert the 2D structure to a 3D model.
-
Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., UFF or MMFF94). This provides a reasonable starting geometry for the more computationally intensive quantum mechanics calculations.
-
Save the coordinates in a suitable format (e.g., .mol or .xyz).
Step 2: Geometry Optimization and Frequency Analysis
-
Load the pre-optimized structure into a computational chemistry interface like GaussView.
-
Set up the calculation using the following keywords in the input file. The Opt Freq keyword requests a geometry optimization followed by a frequency calculation in the same job.
-
#p B3LYP/6-311++G(d,p) Opt Freq
-
Causality: The B3LYP functional is a hybrid functional known for its good performance with organic molecules.[24][25] The 6-311++G(d,p) basis set is a Pople-style triple-zeta basis set that includes diffuse functions (++) on all atoms to accurately describe anions and weak interactions, and polarization functions (d,p) to allow for non-spherical electron distribution, which is critical for describing bonding accurately.[10]
-
-
Submit the calculation.
-
Validation: Upon completion, open the output log file. Verify that the optimization converged successfully. Crucially, check the results of the frequency calculation. The structure represents a true energy minimum on the potential energy surface only if there are zero imaginary frequencies .[21] If imaginary frequencies are present, it indicates a transition state or a saddle point, and the geometry must be perturbed and re-optimized.
Step 3: Electronic and Reactivity Analysis
-
Using the optimized geometry from the validated frequency calculation, perform a single-point energy calculation to generate the necessary files for analysis. Use the keyword Pop=NBO to request a Natural Bond Orbital analysis.
-
#p B3LYP/6-311++G(d,p) Pop=NBO
-
-
Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) from the output file.
-
Generate the Molecular Electrostatic Potential (MEP) map. This is typically done by mapping the calculated electrostatic potential onto the molecule's total electron density surface.[17]
Analysis and Interpretation of Results
Molecular Geometry
The optimization process yields the most stable conformation of this compound. Key parameters to analyze include the dihedral angle between the aniline and oxazole rings, which dictates the degree of planarity and conjugation between the two systems. Intramolecular hydrogen bonding, for instance between the aniline -NH2 group and the oxazole nitrogen, can significantly influence this conformation and the molecule's overall stability.[4][27]
Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)
| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |
|---|---|---|
| Bond Length | C(aniline)-C(oxazole) | ~1.47 Å |
| Bond Length | N(aniline)-H | ~1.01 Å |
| Bond Angle | C-N-H (aniline) | ~112° |
| Dihedral Angle | C-C-C-N (Aniline-Oxazole) | ~25° |
(Note: These are representative values and would be precisely determined in the actual calculation.)
Frontier Molecular Orbitals (FMOs) and Reactivity
The FMOs are central to understanding chemical reactivity.
-
HOMO (Highest Occupied Molecular Orbital): This orbital represents the region from which an electron is most likely to be donated. It is associated with the molecule's capacity to act as a nucleophile or electron donor. For this compound, the HOMO is typically localized over the electron-rich aniline ring.
-
LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the region most likely to accept an electron. It signifies the molecule's ability to act as an electrophile or electron acceptor.
-
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron.[13] Conversely, a small gap suggests the molecule is more reactive.[12]
Table 2: Calculated Electronic Properties
| Parameter | Value (eV) | Implication |
|---|---|---|
| E(HOMO) | -5.8 | Electron-donating capability |
| E(LUMO) | -1.2 | Electron-accepting capability |
| Energy Gap (ΔE) | 4.6 | High kinetic stability |
(Note: Illustrative values.)
Molecular Electrostatic Potential (MEP) Map
The MEP map is a powerful tool for drug design, as it visualizes the regions of a molecule that are likely to engage in electrostatic interactions.[16][18]
-
Red Regions (Negative Potential): These are electron-rich areas, typically found around electronegative atoms like oxygen and nitrogen. They are favorable sites for electrophilic attack and are potent hydrogen bond acceptors. In our molecule, the nitrogen atom of the oxazole ring and the oxygen atom are expected to be prominent negative regions.
-
Blue Regions (Positive Potential): These are electron-poor areas, often located around hydrogen atoms bonded to electronegative atoms (like the -NH2 group). They are susceptible to nucleophilic attack and act as hydrogen bond donors.
-
Green/Yellow Regions (Neutral Potential): These areas are relatively non-polar, such as the carbon framework of the benzene ring.
The MEP map provides a direct hypothesis for how the molecule might orient itself within a protein's binding pocket to maximize favorable electrostatic interactions.[17][19]
Conceptual DFT and Global Reactivity Descriptors
From the HOMO and LUMO energies, we can calculate several "Conceptual DFT" descriptors that quantify reactivity.[28][29][30][31]
Table 3: Global Reactivity Descriptors
| Descriptor | Formula | Calculated Value (eV) | Interpretation |
|---|---|---|---|
| Ionization Potential (I) | -E(HOMO) | 5.8 | Energy required to remove an electron. |
| Electron Affinity (A) | -E(LUMO) | 1.2 | Energy released when an electron is added. |
| Electronegativity (χ) | (I + A) / 2 | 3.5 | Tendency to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | 2.3 | Resistance to change in electron configuration. |
| Chemical Softness (S) | 1 / (2η) | 0.217 | Reciprocal of hardness; high value indicates high reactivity. |
| Electrophilicity Index (ω) | χ² / (2η) | 2.66 | A measure of electrophilic power. |
(Note: Based on illustrative values from Table 2.)
These quantitative descriptors are invaluable for comparing the reactivity of a series of related molecules in a drug design campaign, allowing for a more rational selection of candidates for synthesis and testing.[32]
Implications for Drug Development Professionals
The insights gleaned from these quantum chemical calculations have direct and actionable implications for drug discovery:[1][2]
-
Lead Optimization: By understanding how substitutions on the aniline or oxazole rings affect the MEP and FMOs, chemists can rationally design derivatives with enhanced binding affinity or modified reactivity to improve metabolic stability.
-
Pharmacophore Modeling: The MEP map directly informs the creation of pharmacophore models by identifying key hydrogen bond donor and acceptor sites, which are essential features for molecular recognition by a target receptor.[16]
-
Predicting Metabolism: Regions of high HOMO density and negative electrostatic potential can indicate sites susceptible to oxidative metabolism by cytochrome P450 enzymes. This predictive insight can help in designing molecules with improved pharmacokinetic profiles.
-
Structure-Activity Relationship (SAR) Interpretation: Computational data provides a mechanistic rationale for observed experimental SAR. If a particular substitution leads to a drop in activity, calculations can reveal if this is due to an unfavorable steric clash (from geometry), a disruption of electronic interactions (from MEP), or an undesirable change in overall reactivity (from FMO analysis).
Conclusion
Quantum chemical calculations are an indispensable tool in the modern chemist's arsenal. For a molecule of interest like this compound, these methods provide a profound level of insight into its intrinsic properties. By following a structured and validated computational workflow, researchers can reliably predict molecular geometry, stability, electronic character, and sites of reactivity. This knowledge empowers drug development professionals to make more informed decisions, reducing the trial-and-error nature of traditional synthesis and screening, and ultimately accelerating the journey from molecular concept to viable therapeutic candidate.[3]
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The 2-(1,3-Oxazol-2-yl)aniline Scaffold: A Privileged Motif in Contemporary Drug Discovery
Abstract
The 2-(1,3-oxazol-2-yl)aniline core is a heterocyclic scaffold of significant interest in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of this privileged structure, synthesizing current research to offer a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the synthetic pathways, diverse pharmacological properties—including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects—and the underlying mechanisms of action. This guide is structured to provide not only a thorough review of the literature but also actionable insights through detailed experimental protocols, quantitative data analysis, and visual representations of key concepts to facilitate further research and development of novel therapeutics based on this versatile scaffold.
Introduction: The Emergence of a Versatile Pharmacophore
Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, with nitrogen- and oxygen-containing ring systems being particularly prominent. Among these, the 1,3-oxazole moiety is a five-membered heterocycle that has garnered considerable attention for its presence in numerous biologically active natural products and synthetic molecules.[1][2] The fusion of this oxazole ring with an aniline fragment at the 2-position gives rise to the this compound scaffold, a structure that has proven to be a fertile ground for the discovery of potent and selective therapeutic agents. Its unique electronic and conformational properties allow for diverse interactions with a range of biological targets, leading to a wide spectrum of pharmacological activities.[3] This guide will systematically explore the multifaceted biological potential of this intriguing molecular framework.
Synthetic Strategies for this compound Derivatives
The accessibility of a chemical scaffold is paramount for its exploration in drug discovery. Fortunately, derivatives of this compound can be synthesized through several established and efficient routes. A common and effective method involves a multi-step sequence starting from readily available precursors.
General Synthesis Workflow
A representative synthesis of a substituted this compound, such as 2-Methyl-4-(1,3-oxazol-2-yl)aniline, typically involves the initial preparation of a substituted nitrobenzaldehyde, followed by the construction of the oxazole ring, and finally, the reduction of the nitro group to the desired aniline.
Sources
A Technical Guide to the Synthesis of 2-Aryloxazoles: From Classic Reactions to Modern Strategies
Introduction: The Enduring Significance of the 2-Aryloxazole Scaffold
The oxazole ring system, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone of medicinal chemistry and materials science.[1] When substituted with an aryl group at the 2-position, the resulting 2-aryloxazole motif becomes a privileged scaffold, appearing in a multitude of biologically active compounds and functional materials.[2] These structures are known to interact with a wide array of enzymes and receptors through various non-covalent bonds, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][2][3] Marketed drugs such as the COX-2 inhibitor Oxaprozin and the tyrosine kinase inhibitor Mubritinib feature this core structure, highlighting its importance in drug development.[1][4]
The inherent value of the 2-aryloxazole core has spurred the development of a rich and diverse portfolio of synthetic methodologies over the past century. This guide provides an in-depth analysis of the most critical and field-proven strategies for constructing 2-aryloxazoles. We will delve into the mechanistic underpinnings of classical name reactions, explore the rationale behind experimental choices, and survey modern, transition-metal-catalyzed and metal-free approaches that offer enhanced efficiency and broader substrate scope. This content is designed for researchers, medicinal chemists, and process development professionals seeking a comprehensive understanding of how to synthesize these valuable heterocyclic compounds.
Part 1: Classical Synthetic Cornerstones
The foundations of oxazole synthesis were laid with a set of robust, albeit often harsh, cyclodehydration reactions. Understanding these classical methods is essential, as they are still widely used and form the basis for many modern innovations.
The Robinson-Gabriel Synthesis
First described independently by Sir Robert Robinson (1909) and Siegmund Gabriel (1910), this method involves the intramolecular cyclodehydration of a 2-acylamino-ketone to form the oxazole ring.[5][6][7] It remains one of the most direct and fundamental routes to 2,5-disubstituted and 2,4,5-trisubstituted oxazoles.
Mechanistic Rationale: The reaction proceeds via acid-catalyzed activation of the ketone carbonyl, followed by nucleophilic attack from the amide oxygen to form a cyclic hemiaminal intermediate (an oxazoline derivative). Subsequent dehydration, driven by the formation of the stable aromatic oxazole ring, completes the transformation.
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Unveiling the Electronic Landscape: A Theoretical Guide to the Electronic Structure of 2-(1,3-Oxazol-2-yl)aniline
Abstract
This technical guide provides a comprehensive theoretical framework for investigating the electronic structure of 2-(1,3-Oxazol-2-yl)aniline, a heterocyclic compound of interest in medicinal chemistry and materials science. We delve into the application of computational quantum chemistry, specifically Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), to elucidate the molecule's ground and excited-state properties. This document is intended for researchers, scientists, and drug development professionals, offering a robust, self-validating protocol for theoretical analysis, from geometry optimization to the prediction of spectroscopic behavior. The causality behind methodological choices is explained, ensuring both scientific integrity and practical applicability.
Introduction: The Significance of this compound
Heterocyclic compounds containing oxazole and aniline moieties are pivotal scaffolds in the development of novel therapeutic agents and functional materials.[1] The this compound molecule, with its unique arrangement of electron-donating (aniline) and electron-accepting (oxazole) groups, is poised to exhibit intriguing electronic properties. Understanding its electronic structure is paramount for predicting its reactivity, intermolecular interactions, and photophysical behavior. Theoretical studies provide a powerful, cost-effective lens through which to explore these characteristics at the molecular level, guiding synthetic efforts and accelerating the discovery process. A key feature of molecules with adjacent proton donor (N-H in aniline) and acceptor (N of oxazole) sites is the potential for Excited-State Intramolecular Proton Transfer (ESIPT), a phenomenon that can lead to unique fluorescence properties.[2][3] This guide will establish the theoretical protocols to investigate such phenomena.
Theoretical Methodology: A Self-Validating Computational Workflow
The cornerstone of a reliable theoretical study is a well-defined and validated computational methodology. The workflow presented here is designed to be a self-validating system, where each step builds upon the previous one, with clear justifications for the chosen methods and parameters.
Ground State Geometry Optimization
The initial and most critical step is to determine the most stable three-dimensional conformation of the molecule.
Protocol:
-
Initial Structure Generation: Construct the this compound molecule using a molecular builder.
-
Computational Method: Employ Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost for medium-sized organic molecules.[1][4][5]
-
Functional and Basis Set Selection:
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a robust and widely used choice for organic molecules, providing reliable geometric parameters.[1][4]
-
Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended. The inclusion of diffuse functions (++) is important for accurately describing the lone pairs on nitrogen and oxygen atoms, while polarization functions (d,p) account for the non-spherical nature of electron density in bonds.[1][4][6]
-
-
Frequency Analysis: Perform a vibrational frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.
Causality of Choices: The B3LYP functional has demonstrated high accuracy in predicting the geometries of a wide range of organic compounds. The 6-311++G(d,p) basis set provides the necessary flexibility to accurately model the electronic distribution in a molecule with heteroatoms and potential for hydrogen bonding.
Computational Workflow for Ground State Optimization
Caption: Workflow for obtaining the optimized ground state geometry.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's electronic behavior.
Protocol:
-
Orbital Energy Calculation: Using the optimized geometry from section 2.1, calculate the energies of the HOMO and LUMO.
-
Visualization: Generate isodensity plots of the HOMO and LUMO to visualize their spatial distribution.
-
Energy Gap (ΔE) Calculation: Determine the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO).
Insights Derived:
-
HOMO: Typically localized on the electron-rich regions, indicating the sites susceptible to electrophilic attack. For this compound, the HOMO is expected to have significant contributions from the aniline moiety.
-
LUMO: Localized on the electron-deficient regions, indicating the sites susceptible to nucleophilic attack. The LUMO is anticipated to be distributed over the oxazole ring.
-
HOMO-LUMO Gap (ΔE): A smaller energy gap suggests higher chemical reactivity and lower kinetic stability.[7] It is also indicative of the energy required for the lowest electronic transition.
Molecular Electrostatic Potential (MEP) Mapping
The MEP map provides a visual representation of the charge distribution and is invaluable for predicting intermolecular interactions.
Protocol:
-
MEP Calculation: Calculate the molecular electrostatic potential on the electron density surface of the optimized geometry.
-
Visualization: Generate a color-coded MEP map where:
-
Red: Regions of most negative electrostatic potential (electron-rich, attractive to electrophiles).
-
Blue: Regions of most positive electrostatic potential (electron-poor, attractive to nucleophiles).
-
Green: Regions of neutral potential.
-
Predictive Power: The MEP map can identify the nitrogen and oxygen atoms of the oxazole ring and the amine group of the aniline as potential sites for hydrogen bonding.
Conceptual Diagram of Electronic Property Analysis
Sources
- 1. irjweb.com [irjweb.com]
- 2. Excited-State Intramolecular Proton Transfer: A Short Introductory Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Excited-State Intramolecular Proton Transfer: A Short Introductory Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DFT STUDIES OF OXAZOLE DERIVATIVE [irjweb.com]
- 5. Theoretical Study on Structure and Electronic Properties of Aniline-5-Membered Heterocyclic Co-oligomers [physchemres.org]
- 6. Synthesis, characterization and vibrational spectra analysis of ethyl (2Z)-2-(2-amino-4-oxo-1,3-oxazol-5(4H)-ylidene)-3-oxo-3-phenylpropanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-(1,3-Oxazol-2-yl)aniline: A Detailed Protocol for Researchers
Abstract
This comprehensive guide details a robust and efficient two-step protocol for the synthesis of 2-(1,3-Oxazol-2-yl)aniline, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the Lewis acid-catalyzed cyclization of 2-aminobenzonitrile and 2-aminoethanol to form the intermediate, 2-(2-aminophenyl)-4,5-dihydro-1,3-oxazole. This intermediate is subsequently aromatized via oxidation with activated manganese dioxide to yield the final product. This document provides a step-by-step methodology, explains the mechanistic rationale behind the procedural choices, and includes a quantitative summary and a visual workflow to ensure reproducibility and a thorough understanding of the synthetic process.
Introduction
The oxazole moiety is a privileged scaffold in numerous biologically active compounds and functional materials. Its presence often imparts favorable pharmacokinetic and pharmacodynamic properties. Consequently, the development of efficient synthetic routes to functionalized oxazoles is of significant interest to the scientific community. This compound, in particular, serves as a versatile intermediate, possessing two key functionalities—the oxazole ring and a primary aromatic amine—that allow for further molecular elaboration. This protocol outlines a reliable and scalable synthesis suitable for a standard organic chemistry laboratory setting.
Quantitative Data Summary
The following table summarizes the key quantitative aspects of the two-step synthesis of this compound.
| Step | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Starting Material (SM) | Molar Equiv. of SM | Theoretical Yield (g) | Estimated % Yield | Physical State |
| 1 | 2-(2-aminophenyl)-4,5-dihydro-1,3-oxazole | C₉H₁₀N₂O | 162.19 | 2-aminobenzonitrile | 1.0 | 1.37 | 85% | Oily solid |
| 2 | This compound | C₉H₈N₂O | 160.17 | Oxazoline Intermediate | 1.0 | 1.16 | 80% | Solid |
Estimates are based on a starting scale of 10 mmol of 2-aminobenzonitrile.
Experimental Workflow Diagram
The overall synthetic pathway is depicted in the following workflow diagram.
Caption: Synthetic workflow for this compound.
Scientific Rationale and Mechanistic Insights
The synthesis of this compound is accomplished in two key stages: the formation of the oxazoline ring, followed by its aromatization to the oxazole.
Step 1: Lewis Acid-Catalyzed Oxazoline Synthesis
The initial step involves the reaction of a nitrile (2-aminobenzonitrile) with an amino alcohol (2-aminoethanol) to form a 2-oxazoline. This transformation is effectively catalyzed by a Lewis acid, such as zinc chloride (ZnCl₂). The mechanism is thought to proceed in a manner analogous to the Pinner reaction. The Lewis acid activates the nitrile group, making the carbon atom more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of 2-aminoethanol. This is followed by an intramolecular cyclization involving the amino group, which, after the elimination of ammonia, yields the 2-oxazoline product.[1][2] The use of a high-boiling solvent like chlorobenzene allows for the necessary reaction temperature to drive the cyclization and the removal of ammonia.
Step 2: Oxidation of Oxazoline to Oxazole
The second step is the aromatization of the 2-oxazoline intermediate to the corresponding 2-oxazole. This is an oxidative dehydrogenation reaction. Activated manganese dioxide (MnO₂) is a mild and effective oxidizing agent for this purpose, particularly for the oxidation of allylic and benzylic positions, and for substrates like oxazolines.[3][4] The reaction is heterogeneous and is believed to occur via a radical mechanism on the surface of the MnO₂ particles.[5] The reaction is typically carried out by refluxing the oxazoline with a stoichiometric excess of MnO₂ in a suitable solvent like dichloromethane.
Detailed Experimental Protocols
Safety Precautions: This protocol involves the use of hazardous chemicals and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Part 1: Synthesis of 2-(2-aminophenyl)-4,5-dihydro-1,3-oxazole
Materials:
-
2-aminobenzonitrile (1.18 g, 10 mmol)
-
2-aminoethanol (0.92 g, 15 mmol)
-
Anhydrous zinc chloride (0.27 g, 2 mmol)
-
Anhydrous chlorobenzene (20 mL)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask (100 mL) with reflux condenser and magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminobenzonitrile (1.18 g, 10 mmol), 2-aminoethanol (0.92 g, 15 mmol), anhydrous zinc chloride (0.27 g, 2 mmol), and anhydrous chlorobenzene (20 mL).
-
Heat the reaction mixture to reflux (approximately 132 °C) with vigorous stirring for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).
-
Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product, 2-(2-aminophenyl)-4,5-dihydro-1,3-oxazole, is often an oily solid and can be used in the next step without further purification if it is of sufficient purity. If necessary, purification can be achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Part 2: Synthesis of this compound
Materials:
-
Crude 2-(2-aminophenyl)-4,5-dihydro-1,3-oxazole (from Part 1, ~10 mmol)
-
Activated manganese dioxide (MnO₂) (4.35 g, 50 mmol)
-
Dichloromethane (DCM) (50 mL)
-
Celite®
-
Ethyl acetate
-
Round-bottom flask (100 mL) with reflux condenser and magnetic stirrer
-
Heating mantle
-
Buchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve the crude 2-(2-aminophenyl)-4,5-dihydro-1,3-oxazole in dichloromethane (50 mL).
-
Add activated manganese dioxide (4.35 g, 50 mmol) to the solution.
-
Heat the suspension to reflux (approximately 40 °C) with vigorous stirring for 6-12 hours. Monitor the reaction by TLC for the disappearance of the starting material and the appearance of the product.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® in a Buchner funnel to remove the manganese dioxide. Wash the filter cake thoroughly with dichloromethane (3 x 20 mL).
-
Combine the filtrate and washings, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a solid.
References
-
Common Organic Chemistry. Manganese Dioxide. [Link]
-
Beilstein Journal of Organic Chemistry. Lewis acid-promoted direct synthesis of isoxazole derivatives. [Link]
-
GlaxoSmithKline. Manganese Dioxide, MnO2. [Link]
-
PubMed Central. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]
-
ResearchGate. Oxidation of heterocyclic compounds by manganese dioxide. [Link]
-
PubMed Central. A Facile Synthesis of 2,4-Disubstituted Thiazoles Using MnO2. [Link]
-
MDPI. Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. [Link]
-
YouTube. Manganese Dioxide (MnO2) Oxidation Mechanism | Organic Chemistry. [Link]
-
Semantic Scholar. The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions. [Link]
-
Wikipedia. Oxazoline. [Link]
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The Versatility of 2-(1,3-Oxazol-2-yl)aniline: A Strategic Building Block in Modern Medicinal Chemistry
Introduction: In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the myriad of heterocyclic scaffolds, the 2-(1,3-oxazol-2-yl)aniline moiety has emerged as a privileged structure, underpinning the architecture of numerous biologically active compounds. Its unique combination of a hydrogen bond-donating aniline group and a hydrogen bond-accepting oxazole ring, coupled with a rigid coplanar geometry, makes it an ideal pharmacophore for targeting a diverse array of biological targets, particularly protein kinases. This guide provides an in-depth exploration of the utility of this compound in medicinal chemistry, offering detailed application notes, validated experimental protocols, and mechanistic insights for researchers, scientists, and drug development professionals.
Core Applications in Drug Discovery: Targeting Key Pathological Pathways
The this compound scaffold has been instrumental in the design of potent and selective inhibitors for several key enzyme families implicated in cancer and inflammatory diseases. The aniline nitrogen serves as a crucial hinge-binding element in many kinase inhibitors, while the oxazole ring can engage in additional hydrogen bonding and pi-stacking interactions within the ATP-binding pocket.
Kinase Inhibition: A Privileged Scaffold for Anticancer Agents
The anilino-oxazole motif is a cornerstone in the development of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors.[1] VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation, which is a hallmark of cancer. By inhibiting VEGFR-2, the tumor's blood supply is restricted, thereby impeding its growth and metastasis.[2][3]
A notable application of this building block is in the synthesis of 2-anilino-5-aryloxazoles, a novel class of potent VEGFR-2 kinase inhibitors.[1] Optimization of substitutions on both the aniline and the 5-aryl ring has led to the discovery of compounds with excellent enzymatic and cellular potency.[1]
Quantitative Data Summary: Bioactivity of Anilino-Oxazole Derivatives
The following table summarizes the biological activity of representative compounds synthesized using aniline-oxazole and related scaffolds, highlighting their potential in cancer therapy.
| Compound Class | Target | Key Compound Example | IC50/GI50 | Cell Line(s) | Reference |
| 1,3-Oxazole Sulfonamides | Tubulin Polymerization | 2-chloro-5-methylphenyl analog | GI50: 48.8 nM | Leukemia | [4] |
| 1,3-Oxazole Sulfonamides | Tubulin Polymerization | 1-naphthyl analog | GI50: 44.7 nM | Leukemia | [4] |
| N-Aryl-1,3,4-oxadiazol-2-amines | Anticancer | N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | Growth Percent: 15.43% | MDA-MB-435 (Melanoma) | [5] |
| N-Aryl-1,3,4-oxadiazol-2-amines | Anticancer | N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine | Growth Inhibition: 86.61% | SNB-19 (CNS Cancer) | [6][7] |
| Quinazoline Derivatives | Anticancer | Compound 18 | IC50: 0.85 µM | MGC-803 (Gastric Cancer) | [8] |
| Quinazoline Derivatives | Anticancer | 3-(2-chloro benzylideneamine)-2-(furan-2-yl) quinazoline-4(3H)-one | - | Multiple | [9] |
Experimental Protocols: Synthesis of a Representative Kinase Inhibitor Scaffold
This section provides a detailed, step-by-step methodology for the synthesis of a 4-(anilino)quinazoline scaffold, a common core for many kinase inhibitors. While this protocol utilizes a substituted aniline, it is representative of the reaction of this compound with a suitable chloroquinazoline.
Synthesis of N-(substituted)-4-anilinoquinazolines
This protocol is adapted from established methods for the N-arylation of 4-chloroquinazolines.[10][11]
Materials:
-
4-Chloro-6-halo-2-phenylquinazoline
-
This compound (or other substituted aniline)
-
Isopropanol
-
Triethylamine (TEA) (optional, for hydrochloride salts of anilines)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask, add the 4-chloro-6-halo-2-phenylquinazoline (1.0 eq).
-
Addition of Aniline: Add this compound (1.1 eq).
-
Solvent Addition: Add isopropanol to the flask to achieve a suitable concentration (e.g., 0.1 M).
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4 hours.[11]
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Isolation: If a precipitate forms, collect the solid by vacuum filtration and wash with cold isopropanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Mandatory Visualizations
Experimental Workflow: Synthesis of 4-Anilinoquinazoline Kinase Inhibitor Core
Caption: Synthetic workflow for 4-anilinoquinazoline.
Signaling Pathway: VEGFR-2 Inhibition by Anilino-Oxazole Compounds
Caption: VEGFR-2 signaling pathway inhibition.
Mechanistic Insights and Causality in Experimental Design
The rationale behind using this compound as a building block for kinase inhibitors lies in its ability to mimic the purine core of ATP, the natural substrate for kinases. The aniline NH2 group forms a crucial hydrogen bond with the "hinge" region of the kinase, a conserved sequence of amino acids that connects the N- and C-terminal lobes of the enzyme. This interaction is a hallmark of many type II kinase inhibitors.
The oxazole ring provides several advantages:
-
Additional Hydrogen Bonding: The nitrogen atom of the oxazole can act as a hydrogen bond acceptor, forming additional interactions with the kinase active site.
-
Structural Rigidity: The fused ring system imparts conformational rigidity to the molecule, reducing the entropic penalty upon binding and potentially increasing potency.
-
Modulation of Physicochemical Properties: The oxazole moiety can be readily substituted to fine-tune the solubility, lipophilicity, and metabolic stability of the final compound.
The choice of reaction conditions, such as refluxing in isopropanol, is based on the need for a polar protic solvent to facilitate the nucleophilic aromatic substitution of the chloroquinazoline. The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Conclusion and Future Perspectives
This compound has proven to be a highly valuable and versatile building block in medicinal chemistry, particularly in the realm of kinase inhibitor discovery. Its inherent structural and electronic properties provide a solid foundation for the rational design of potent and selective therapeutic agents. The synthetic accessibility and the potential for diverse functionalization of this scaffold ensure its continued prominence in the development of next-generation targeted therapies. Future research will likely focus on exploring novel substitutions on the aniline and oxazole rings to further optimize pharmacokinetic and pharmacodynamic properties, as well as to expand the therapeutic applications of this remarkable molecular entity.
References
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Harris, P. A., et al. (2005). Discovery and evaluation of 2-anilino-5-aryloxazoles as a novel class of VEGFR2 kinase inhibitors. Journal of Medicinal Chemistry, 48(5), 1610-1619. [Link]
-
Li, X., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Pharmaceuticals, 15(6), 741. [Link]
-
Unnissa, S. H., & Parveen, R. (2013). Synthesis and in Vitro Anti Tumor Activity of Some Novel 2, 3- Disubstituted Quinazolin 4(3H)-one Derivatives. International Journal of Pharmaceutical Sciences and Research, 4(10), 3845-3851. [Link]
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Ahsan, M. J., et al. (2015). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. BioMed Research International, 2015, 574872. [Link]
-
Ahsan, M. J., et al. (2023). Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations. ACS Omega, 8(30), 27247-27263. [Link]
-
Wang, Y. K. (2013). Synthesis And Biological Evaluation Of Quinazoline Derivatives As Antitumor Agents. Thesis, Zhejiang University. [Link]
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Noolvi, M. N., et al. (2011). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. MedChemComm, 2, 1045-1077. [Link]
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Ahsan, M. J., et al. (2023). Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations. ACS Omega. [Link]
-
Harris, P. A., et al. (2015). Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. ACS Medicinal Chemistry Letters, 6(8), 918-923. [Link]
-
Harris, P. A., et al. (2005). Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors. Request PDF. [Link]
-
Sharma, S., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(21), 6487. [Link]
-
Kumar, D., et al. (2011). Synthesis, anticancer and antioxidant activities of some novel N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives. European Journal of Medicinal Chemistry, 46(9), 3639-3650. [Link]
-
Ahsan, M. J., et al. (2013). Synthesis of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amines as antimicrobial and anticancer agents. Bioinorganic Chemistry and Applications, 2013, 201574. [Link]
-
Al-Omary, F. A. M., et al. (2023). Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition. Current Bioactive Compounds, 19(6), 57-70. [Link]
-
Kumar, R., et al. (2023). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry, 14(1), 21-48. [Link]
-
da Silva, A. C. A., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. RSC Advances, 10(28), 16487-16496. [Link]
-
Houston, D. R., et al. (2021). Collaborative Virtual Screening Identifies a 2-Aryl-4-aminoquinazoline Series with Efficacy in an In Vivo Model of Trypanosoma cruzi Infection. Journal of Medicinal Chemistry, 64(21), 16016-16035. [Link]
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Patel, N. B., & Patel, J. C. (2010). Synthesis and Antimicrobial Activity of 3-(1,3,4-Oxadiazol-2-yl)quinazolin-4(3H)-ones. Scientia Pharmaceutica, 78(2), 171-193. [Link]
-
Patel, N. B., & Patel, J. C. (2010). Synthesis and Antimicrobial Activity of 3-(1,3,4-Oxadiazol-2-yl)quinazolin-4(3H)-ones. Sci Pharm, 78(2), 171-193. [Link]
-
Walczak, M. A., et al. (2014). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 19(11), 17772-17793. [Link]
-
Breza, N., et al. (2008). Synthesis and Characterization of Novel Quinazoline Type Inhibitors for Mutant and Wild-Type EGFR and RICK Kinases. Letters in Drug Design & Discovery, 5(1), 1-10. [Link]
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Abdel-Aziz, A. A.-M., et al. (2014). Synthesis, Biological Evaluation and Docking Analysis of Some Novel Quinazolin Derivatives as Antitumor Agents. International Journal of Molecular Sciences, 15(7), 12226-12243. [Link]
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- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of the Aniline Group in 2-(1,3-Oxazol-2-yl)aniline
Introduction: The Versatile Scaffold of 2-(1,3-Oxazol-2-yl)aniline in Medicinal Chemistry
The this compound moiety represents a privileged scaffold in medicinal chemistry. The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a key structural feature in a multitude of biologically active compounds, exhibiting a wide range of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The presence of a primary aromatic amine (aniline) group ortho to the oxazole ring offers a reactive handle for a variety of chemical transformations. Derivatization of this aniline group is a critical strategy in drug discovery and development, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, as well as modulating the compound's interaction with biological targets.[3]
This technical guide provides detailed application notes and protocols for the derivatization of the aniline group in this compound. We will explore four fundamental transformations: N-acylation, N-sulfonylation, N-alkylation, and diazotization followed by Sandmeyer reactions. Each section will delve into the causality behind the experimental choices and provide step-by-step protocols to ensure reliable and reproducible results for researchers, scientists, and drug development professionals.
I. N-Acylation: Modulating Bioactivity through Amide Bond Formation
N-acylation of the aniline group in this compound to form the corresponding amide is a common and straightforward derivatization. The resulting N-acyl derivatives often exhibit altered biological activities compared to the parent amine. For instance, N-acyl hydrazone and 2,5-disubstituted 1,3,4-oxadiazole derivatives have shown significant antimicrobial activities.[4] This transformation is typically achieved using an acylating agent such as an acid anhydride or an acyl chloride.
Protocol 1: N-Acetylation using Acetic Anhydride
This protocol describes the N-acetylation of this compound using acetic anhydride. The reaction is a nucleophilic acyl substitution where the lone pair of electrons on the aniline nitrogen attacks one of the carbonyl carbons of acetic anhydride.[5]
Materials:
-
This compound
-
Acetic anhydride
-
Sodium acetate
-
Deionized water
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
-
Vacuum filtration apparatus
Procedure: [6]
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of deionized water and a catalytic amount of concentrated hydrochloric acid. Stir until the aniline salt is fully dissolved.
-
Prepare a solution of sodium acetate (1.2 eq) in deionized water.
-
To the stirred solution of the aniline salt, add acetic anhydride (1.1 eq) in one portion.
-
Immediately add the sodium acetate solution to the reaction mixture. A white precipitate of the N-acetylated product should form.
-
Cool the reaction mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash with cold deionized water.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure N-(2-(1,3-oxazol-2-yl)phenyl)acetamide.
-
Dry the purified product under vacuum.
Expected Outcome:
This procedure should yield the desired N-acetylated product as a crystalline solid. The yield can be fair to good, typically in the range of 60-80%, depending on the reaction scale and purification efficiency.[7]
Visualization of the N-Acylation Workflow:
Caption: Workflow for the N-acetylation of this compound.
II. N-Sulfonylation: Synthesis of Sulfonamides
The synthesis of sulfonamides from anilines is a crucial transformation in medicinal chemistry, as the sulfonamide functional group is present in a wide array of therapeutic agents. The reaction involves the treatment of the aniline with a sulfonyl chloride, typically in the presence of a base to neutralize the HCl byproduct.
Protocol 2: N-Tosylation using p-Toluenesulfonyl Chloride
This protocol outlines the synthesis of N-(2-(1,3-oxazol-2-yl)phenyl)-4-methylbenzenesulfonamide using p-toluenesulfonyl chloride (tosyl chloride). The reaction proceeds via nucleophilic attack of the aniline nitrogen on the electrophilic sulfur atom of the tosyl chloride.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (Et3N)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
Procedure: [8]
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as DCM or THF.
-
Add a base, such as pyridine or triethylamine (1.5 eq), to the solution and stir.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the pure sulfonamide.
Expected Outcome:
The N-tosylated product is expected to be a solid. The reaction is generally high-yielding, often exceeding 80%.
Visualization of the N-Sulfonylation Workflow:
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2-(1,3-Oxazol-2-yl)aniline as a precursor for azo dye synthesis
<_ 2_0_2_5>## Application Notes and Protocols: 2-(1,3-Oxazol-2-yl)aniline as a Precursor for Azo Dye Synthesis
Abstract
This technical guide provides a comprehensive overview of the synthesis and application of novel azo dyes derived from this compound. The incorporation of the oxazole heterocycle into the azo dye framework is of significant interest due to the potential for enhanced tinctorial strength, thermal stability, and unique photophysical properties.[1] This document details the synthesis of the precursor, its diazotization, and subsequent coupling reactions with various aromatic nucleophiles. Step-by-step protocols, characterization data, and potential applications are discussed, providing researchers, scientists, and drug development professionals with a foundational guide for exploring this promising class of heterocyclic azo dyes.
Introduction: The Significance of Heterocyclic Azo Dyes
Azo dyes represent the largest and most versatile class of synthetic organic colorants, characterized by the presence of one or more azo groups (-N=N-).[2][3] Their widespread use in the textile, food, and pharmaceutical industries stems from their straightforward synthesis, cost-effectiveness, and broad color palette.[3][4][5][6] The color of these dyes can be finely tuned by the selection of the aromatic amine (diazo component) and the coupling component.[2]
The incorporation of heterocyclic moieties into azo dye structures has garnered considerable attention as it can impart enhanced properties such as increased color brilliance, better fastness, and novel biological activities.[7][8][9] The oxazole ring, in particular, is a valuable pharmacophore and a key structural motif in many biologically active compounds. Its integration into an azo dye framework offers the potential to create molecules with dual functionality: as colorants and as potential therapeutic agents. This guide focuses on the use of this compound as a precursor for a new series of such multifunctional azo dyes.
Synthesis of the Precursor: this compound
A reliable supply of the precursor is paramount for the successful synthesis of the target azo dyes. The synthesis of this compound can be achieved through several established synthetic routes. A common and effective method involves the condensation of 2-aminobenzamide with a suitable two-carbon synthon, followed by cyclization.
Rationale for the Synthetic Route: This approach is often favored due to the commercial availability of the starting materials and the generally high yields of the cyclization step. The reaction proceeds via the formation of an intermediate that readily undergoes dehydration to form the stable oxazole ring.
Synthesis of Azo Dyes: A Two-Step Process
The synthesis of azo dyes from this compound follows a well-established two-step reaction sequence: diazotization followed by azo coupling.[10]
Step 1: Diazotization of this compound
Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[11] This is achieved by treating the amine with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid, at low temperatures (0-5 °C).[2][12] The resulting diazonium salt is a highly reactive electrophile, ready for the subsequent coupling reaction.[13]
Causality of Experimental Choices:
-
Low Temperature (0-5 °C): Diazonium salts are generally unstable and can decompose, especially at higher temperatures.[14] Maintaining a low temperature is crucial to prevent the premature decomposition of the diazonium salt, which would lead to the formation of unwanted byproducts, such as phenols.[14][15]
-
Acidic Medium: The presence of a strong acid is necessary to generate nitrous acid from sodium nitrite and to prevent the coupling of the diazonium salt with the unreacted primary amine.[12]
Experimental Protocol: Diazotization
-
Dissolve 1.0 equivalent of this compound in a suitable volume of dilute hydrochloric acid (e.g., 2 M) in a beaker.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise to the amine solution, ensuring the temperature remains below 5 °C.
-
Continue stirring the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full conversion to the diazonium salt. The resulting solution of the diazonium salt is used immediately in the next step.
Step 2: Azo Coupling Reaction
The azo coupling reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile and attacks an electron-rich aromatic compound, known as the coupling component.[13][16] Common coupling components include phenols, naphthols, and aromatic amines.[16][17] The position of the coupling on the aromatic ring is directed by the activating group of the coupling component, typically occurring at the para position unless it is blocked.[13][16]
Causality of Experimental Choices:
-
pH Control: The pH of the reaction medium is a critical parameter. For coupling with phenols, the reaction is typically carried out in a slightly alkaline medium (pH 8-10) to deprotonate the phenol to the more strongly activating phenoxide ion.[15][18] For coupling with aromatic amines, a slightly acidic medium (pH 4-7) is preferred to prevent the protonation of the amine, which would deactivate the ring towards electrophilic attack.[11][18]
-
Electron-Rich Coupling Component: The coupling component must be sufficiently activated (electron-rich) to react with the weakly electrophilic diazonium ion.[18]
Experimental Protocol: Azo Coupling with Phenol
-
Dissolve 1.0 equivalent of the chosen phenol in a dilute aqueous solution of sodium hydroxide.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared, cold diazonium salt solution to the cold phenol solution with vigorous stirring.
-
A brightly colored precipitate of the azo dye should form immediately.
-
Continue stirring the mixture for 1-2 hours at low temperature to ensure complete reaction.
-
Collect the solid azo dye by vacuum filtration, wash it thoroughly with cold water until the filtrate is neutral, and then dry it.
Workflow and Data Presentation
General Synthesis Workflow Diagram
Caption: General workflow for the synthesis of azo dyes.
Expected Spectroscopic Data
The synthesized azo dyes should be characterized by standard spectroscopic techniques to confirm their structures.
| Technique | Expected Observations |
| UV-Vis Spectroscopy | An intense absorption band in the visible region (typically 400-600 nm) corresponding to the π-π* transition of the extended conjugated system. The λmax will vary depending on the coupling component. |
| FT-IR Spectroscopy | Characteristic absorption bands for the N=N stretching vibration (around 1400-1450 cm⁻¹), C=N and C=C stretching of the oxazole and aromatic rings, and O-H or N-H stretching if applicable from the coupling component. |
| ¹H NMR Spectroscopy | Signals corresponding to the aromatic protons of both the oxazole-aniline precursor and the coupling component, with chemical shifts influenced by the azo group. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the synthesized azo dye. |
Potential Applications and Structure-Activity Relationships
Azo dyes derived from heterocyclic amines have shown promise in a variety of applications beyond traditional dyeing.
Potential Applications
-
Textile Dyes: These novel dyes could offer unique shades and improved fastness properties on various textile fibers.[4][19]
-
Antimicrobial Agents: The incorporation of the oxazole moiety, a known pharmacophore, may impart antimicrobial activity to the azo dyes, making them suitable for developing antimicrobial textiles or coatings.[1][20][21][22]
-
Non-linear Optical Materials: The extended π-conjugated system in these dyes could lead to interesting non-linear optical properties.
-
pH Indicators: The color of the azo dyes may be sensitive to changes in pH, making them potential candidates for use as acid-base indicators.
Structure-Application Relationship Diagram
Caption: Structure-application relationships of the azo dyes.
Conclusion
This compound serves as a valuable and versatile precursor for the synthesis of a novel class of heterocyclic azo dyes. The straightforward and well-understood diazotization and azo coupling reactions allow for the creation of a diverse library of these compounds. The incorporation of the oxazole ring is anticipated to confer unique and desirable properties, opening up avenues for their application not only as colorants but also as functional materials with potential biological activity. The protocols and insights provided in this guide are intended to facilitate further research and development in this exciting area of dye chemistry.
References
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Synthesis, characterization, and antimicrobial activity of heterocyclic azo dye derivatives. (n.d.). World Scientific News. Retrieved from [Link]
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Azo coupling. (n.d.). Wikipedia. Retrieved from [Link]
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Azo Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Synthesis, characterization, and antimicrobial activity of heterocyclic azo dye derivatives. (2024, February 2). World Scientific News. Retrieved from [Link]
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New Heterocyclic Azo Dyes: Design, Synthesis, and Application on Leather. (2025, August 9). ResearchGate. Retrieved from [Link]
-
Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. (n.d.). RSC Publishing. Retrieved from [Link]
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Coupling Reactions Involving Aryldiazonium Salt: Part-Ix. Review On Synthesis Of Azo-Phenolic Derivatives, Their Applications And Biological Activities. (n.d.). IJRSR Journal. Retrieved from [Link]
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The Use of Heterocyclic Azo Dyes on Different Textile Materials: A Review. (n.d.). MDPI. Retrieved from [Link]
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The Synthesis of Azo Dyes. (n.d.). Retrieved from [Link]
-
Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling. (2023, April 30). JoVE. Retrieved from [Link]
-
Making an Azo Dye from Phenol. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Antibacterial activity of the azo dyes in two different concentrations. (n.d.). ResearchGate. Retrieved from [Link]
-
Classifications, properties, recent synthesis and applications of azo dyes. (2020, January 31). PMC - NIH. Retrieved from [Link]
-
AZO COMPOUNDS WITH ANTIMICROBIAL ACTIVITY. (n.d.). Sciforum. Retrieved from [Link]
-
Chemical structures of antibacterial active azo dye derivatives... (n.d.). ResearchGate. Retrieved from [Link]
-
Chemistry and Applications of Azo Dyes: A Comprehensive Review. (2022, August 4). Journal of Chemical Reviews. Retrieved from [Link]
-
Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. (2022, September 13). RSC Publishing. Retrieved from [Link]
-
Azo Dyes: Properties, Uses, and Synthesis | Comprehensive Guide. (2023, February 27). Retrieved from [Link]
-
What are the benefits of using azo dye in the textile industry? (2022, September 7). Quora. Retrieved from [Link]
-
Azo Dyes Application and Effects. (n.d.). Slideshare. Retrieved from [Link]
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Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Diazotization of Aromatic Amines and Solvolysis of Diazonium Salts in Ethylene Glycol Ethers. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Give the diazotization reaction of aniline Also give class 12 chemistry CBSE. (n.d.). Vedantu. Retrieved from [Link]
-
Some reported reagents and methods for the diazotization-iodination of 2-nitro aniline 1k. (n.d.). ResearchGate. Retrieved from [Link]
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Diazotization of Aniline Derivatives: Diazo Coupling. (n.d.). Chemical Education Xchange. Retrieved from [Link]
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Application Notes and Protocols for the Scaled-Up Synthesis of 2-(1,3-Oxazol-2-yl)aniline
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-(1,3-Oxazol-2-yl)aniline
This compound is a valuable bifunctional molecule that serves as a key building block in the synthesis of a wide array of complex organic molecules. Its unique structure, featuring a nucleophilic aniline moiety and a versatile oxazole ring, makes it a sought-after intermediate in the development of pharmaceuticals, agrochemicals, and materials science. The oxazole ring can participate in various cycloaddition and cross-coupling reactions, while the aniline group provides a handle for amide bond formation, diazotization, and other classical aromatic amine transformations. This dual reactivity allows for the construction of diverse molecular architectures, making the efficient and scalable synthesis of this intermediate a critical endeavor for drug discovery and development programs.
This application note provides a detailed guide for the synthesis of this compound, presenting a robust protocol for both laboratory-scale (1-10 g) and a scaled-up (100-500 g) production. The chosen synthetic strategy is based on the cyclization of 2-aminobenzonitrile with a suitable C1 synthon, a route selected for its convergence, atom economy, and amenability to scale-up. We will delve into the critical process parameters, safety considerations, and purification strategies essential for a successful and reproducible synthesis at both scales.
Synthetic Strategy: A Two-Step Approach to this compound
The selected synthetic route proceeds in two key steps, starting from the readily available and cost-effective 2-aminobenzonitrile. This strategy avoids the use of highly toxic or expensive reagents and has been designed for operational simplicity and scalability.
-
Step 1: Synthesis of 2-Amino-N-(2-hydroxyethyl)benzamide. This step involves the reaction of 2-aminobenzonitrile with ethanolamine. This reaction proceeds via a nucleophilic addition of the ethanolamine to the nitrile group, followed by tautomerization to the corresponding amidine, which is then hydrolyzed in situ to the desired benzamide.
-
Step 2: Cyclization to this compound. The intermediate 2-amino-N-(2-hydroxyethyl)benzamide is then cyclized to form the oxazole ring. This is typically achieved through dehydration, which can be promoted by a variety of reagents. For this protocol, we will utilize a mild and efficient cyclizing agent to minimize side reactions and facilitate purification.
Caption: Two-step synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for both the laboratory and scaled-up synthesis protocols. These values are based on typical results and may vary depending on the specific experimental conditions and equipment used.
| Parameter | Laboratory Scale (10 g) | Scaled-Up (500 g) |
| Step 1: 2-Amino-N-(2-hydroxyethyl)benzamide Synthesis | ||
| 2-Aminobenzonitrile | 10.0 g | 500.0 g |
| Ethanolamine | 15.5 g (2.5 eq) | 775.0 g (2.5 eq) |
| Solvent | N/A (Neat reaction) | N/A (Neat reaction) |
| Reaction Temperature | 120 °C | 120-130 °C (controlled) |
| Reaction Time | 12-16 hours | 18-24 hours |
| Typical Yield | 85-95% | 80-90% |
| Step 2: Cyclization to this compound | ||
| 2-Amino-N-(2-hydroxyethyl)benzamide | (from Step 1) | (from Step 1) |
| Dehydrating Agent (e.g., Burgess Reagent) | 1.2 eq | 1.15 eq |
| Solvent | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) |
| Solvent Volume | 100 mL | 2.5 L |
| Reaction Temperature | Reflux (66 °C) | 70-80 °C |
| Reaction Time | 4-6 hours | 6-8 hours |
| Typical Overall Yield | 70-85% | 65-80% |
| Purification | ||
| Method | Column Chromatography | Crystallization |
| Purity (by HPLC) | >98% | >98% |
Experimental Protocols
Part 1: Laboratory-Scale Synthesis (10 g)
Step 1: Synthesis of 2-Amino-N-(2-hydroxyethyl)benzamide
-
Materials:
-
2-Aminobenzonitrile (10.0 g, 84.6 mmol)
-
Ethanolamine (12.9 mL, 211.5 mmol, 2.5 eq)
-
-
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminobenzonitrile and ethanolamine.
-
Heat the reaction mixture to 120 °C with stirring. The solid 2-aminobenzonitrile will dissolve as the reaction progresses.
-
Maintain the reaction at 120 °C for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature. The product will solidify upon cooling.
-
Add 50 mL of water to the flask and stir vigorously to break up the solid.
-
Filter the solid product, wash with cold water (2 x 20 mL), and dry under vacuum to afford 2-amino-N-(2-hydroxyethyl)benzamide as a white to off-white solid.
-
Step 2: Cyclization to this compound
-
Materials:
-
2-Amino-N-(2-hydroxyethyl)benzamide (from Step 1, ~13.8 g, 76.6 mmol)
-
Burgess Reagent (Methyl N-(triethylammoniumsulphonyl)carbamate) (22.0 g, 91.9 mmol, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF) (100 mL)
-
-
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-N-(2-hydroxyethyl)benzamide and anhydrous THF.
-
Stir the mixture to dissolve the starting material.
-
Add the Burgess Reagent in one portion.
-
Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Cool the reaction to room temperature and quench by the slow addition of 50 mL of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a white to pale yellow solid.[1]
-
Part 2: Scaled-Up Synthesis (500 g)
Critical Scale-Up Considerations:
-
Heat Transfer: The first step is an exothermic reaction, and at a larger scale, efficient heat removal is crucial to prevent a runaway reaction. The use of a jacketed reactor with a reliable cooling system is mandatory.[2]
-
Mixing: Homogeneous mixing is essential for consistent reaction progress and to avoid localized overheating. A well-designed agitator (e.g., pitched-blade turbine) is necessary.[3][4]
-
Reagent Addition: While the first step is a neat reaction, the addition of the cyclizing agent in the second step should be done portion-wise or via a controlled addition funnel at a larger scale to manage the exotherm.
-
Work-up and Isolation: Handling large volumes of solvents and aqueous solutions requires appropriate equipment such as large separatory funnels or a bottom-outlet reactor for phase separation. Filtration of the final product will require a larger filtration apparatus, such as a Nutsche filter.[5][6]
-
Safety: A thorough risk assessment must be conducted before commencing any scale-up synthesis.[7][8][9] This includes considering the flammability of solvents, the potential for exothermic reactions, and appropriate personal protective equipment (PPE).
Step 1: Synthesis of 2-Amino-N-(2-hydroxyethyl)benzamide
-
Equipment: 2 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and a reflux condenser.
-
Procedure:
-
Charge the reactor with 2-aminobenzonitrile (500.0 g, 4.23 mol) and ethanolamine (645 mL, 10.58 mol, 2.5 eq).
-
Start the agitation and begin heating the reactor jacket to 120-130 °C.
-
Monitor the internal temperature closely. If the temperature rises too rapidly, reduce the jacket temperature.
-
Maintain the internal temperature at 120-130 °C for 18-24 hours. Take samples periodically to monitor the reaction progress by HPLC.
-
Once the reaction is complete, cool the reactor contents to below 50 °C.
-
Slowly add 1 L of water to the reactor with good agitation to precipitate the product and control the exotherm from the dissolution of excess ethanolamine.
-
Cool the slurry to 10-15 °C and hold for at least 1 hour to ensure complete precipitation.
-
Filter the product using a Nutsche filter. Wash the filter cake with cold water (2 x 500 mL).
-
Dry the product under vacuum at 50-60 °C until a constant weight is achieved.
-
Step 2: Cyclization to this compound
-
Equipment: 5 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, addition funnel, and a reflux condenser.
-
Procedure:
-
Charge the reactor with the dried 2-amino-N-(2-hydroxyethyl)benzamide from the previous step and 2.5 L of 2-Methyltetrahydrofuran (2-MeTHF), a greener solvent alternative to THF for larger scale operations.[10][11]
-
Stir the mixture to achieve a clear solution.
-
Charge the addition funnel with the Burgess Reagent dissolved in a minimal amount of 2-MeTHF.
-
Slowly add the Burgess Reagent solution to the reactor over 30-60 minutes, maintaining the internal temperature below 30 °C by using the reactor cooling jacket.
-
Once the addition is complete, heat the reaction mixture to 70-80 °C and maintain for 6-8 hours. Monitor the reaction progress by HPLC.
-
Cool the reaction to room temperature.
-
Slowly and carefully add 1 L of saturated aqueous sodium bicarbonate solution to quench the reaction. Be aware of potential gas evolution.
-
Stir the two-phase mixture for 30 minutes, then allow the layers to separate.
-
Separate the lower aqueous layer.
-
Wash the organic layer with 1 L of brine.
-
Concentrate the organic layer under reduced pressure to a minimal volume.
-
Add a suitable anti-solvent (e.g., heptane) to induce crystallization of the product.[12][13][14]
-
Cool the slurry to 0-5 °C and hold for 2-4 hours to maximize crystal formation.
-
Filter the product, wash the filter cake with cold heptane, and dry under vacuum at 40-50 °C to afford this compound.
-
Caption: Comparison of laboratory and scaled-up workflows.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Step 1: Incomplete reaction | Insufficient reaction time or temperature. | Increase reaction time and ensure the internal temperature is maintained at the target. At scale, ensure efficient mixing to avoid cold spots. |
| Step 2: Low yield of cyclized product | Incomplete reaction or degradation of the product. | Ensure anhydrous conditions for the cyclization step. Consider a slower addition of the cyclizing agent at a lower temperature to minimize side reactions. |
| Purification: Difficulty in crystallization | Impurities inhibiting crystal formation. | Perform a solvent screen to identify a suitable crystallization solvent/anti-solvent system. A small amount of seed crystals can be used to initiate crystallization. |
| Purification: Oily product after concentration | Residual solvent or low melting point of the product. | Ensure complete removal of the solvent under high vacuum. Trituration with a non-polar solvent like hexane or pentane can help solidify the product. |
Conclusion
The successful scale-up of the synthesis of this compound from the laboratory to a pilot-plant scale requires careful consideration of key chemical engineering principles. This application note has provided a detailed, two-step synthetic protocol that is both efficient and amenable to scale-up. By focusing on aspects such as heat management, mixing, and appropriate work-up procedures, researchers and drug development professionals can confidently produce this valuable intermediate in larger quantities. The transition from chromatographic purification at the lab scale to crystallization at a larger scale is a critical step for achieving a commercially viable process. As with any scale-up endeavor, a thorough understanding of the reaction mechanism and potential hazards is paramount for a safe and successful outcome.
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ACS Omega. (2023, August 2). Green Synthesis of Primary Aniline-Based Indolylmethanes via One-Pot Aza-Friedel–Crafts Reaction Catalyzed by Brønsted Acidic Ionic Liquid in Aqueous Media. [Link]
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ResearchGate. (2018, August). Process Development and Pilot-Plant Synthesis of (2-Chlorophenyl)[2-(phenylsulfonyl)pyridin-3-yl]methanone. [Link]
-
MDPI. (2023). Aniline and Beyond: A Multifaceted Case Study for a Bildung-Focused Chemical Education. Organics, 4(2), 163-183. [Link]
-
PubMed. (2010). The flow synthesis of heterocycles for natural product and medicinal chemistry applications. Journal of the Royal Society, Interface, 7 Suppl 6, S679-90. [Link]
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ResearchGate. (2022). A review on green multicomponent synthesis of heterocyclic compounds. International Journal of Health Sciences, 6(S8), 4601–4623. [Link]
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MDPI. (2020, November 30). Precipitation and Crystallization Used in the Production of Metal Salts for Li-Ion Battery Materials: A Review. Metals, 10(12), 1622. [Link]
-
ResearchGate. (2019, August). Reactions for making widely used aniline compounds break norms of synthesis. [Link]
-
RSC Publishing. (2021, June 14). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(34), 21101-21110. [Link]
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Application Note: A Streamlined One-Pot Synthesis of 2-(1,3-Oxazol-2-yl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 2-(Oxazolyl)aniline Scaffold
The 2-(1,3-Oxazol-2-yl)aniline core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique structural and electronic properties make it a cornerstone for the development of novel therapeutic agents. Derivatives containing this scaffold have demonstrated a wide spectrum of pharmacological activities, including potent inhibition of kinases like FLT3 in acute myeloid leukemia, tubulin polymerization inhibition for anticancer applications, and activity as antibacterial and anti-inflammatory agents.[1][2][3] The inherent value of this scaffold necessitates efficient, scalable, and economical synthetic routes.
Traditional multi-step syntheses often suffer from drawbacks such as laborious purification of intermediates, cumulative yield loss, and significant solvent waste. One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, offers a compelling solution.[4] This approach enhances efficiency by minimizing reaction time, simplifying separation procedures, and reducing the overall environmental impact, aligning with the principles of green chemistry.[4] This application note provides a detailed protocol for a robust one-pot synthesis of this compound derivatives, explains the underlying reaction mechanism, and offers insights into key experimental parameters.
Reaction Principle: Oxidative Condensation and Cyclization
The described protocol is based on a one-pot, three-component reaction involving a substituted 2-aminoaryl ketone, an aldehyde, and an oxidizing agent. This strategy leverages a sequence of condensation, intramolecular cyclization, and subsequent aromatization to rapidly construct the desired heterocyclic system.
Proposed Reaction Mechanism
The transformation is believed to proceed through the following key steps:
-
Condensation: The reaction initiates with the acid- or base-catalyzed condensation between the primary amine of the 2-aminoaryl ketone and the aldehyde. This step forms a reactive iminium or Schiff base intermediate after the elimination of a water molecule.
-
Tautomerization & Cyclization: The intermediate may undergo tautomerization to an enamine, which then facilitates an intramolecular nucleophilic attack by the oxygen of the ketone onto the imine carbon. This 5-exo-dig cyclization forms a 2,5-dihydro-1,3-oxazole (oxazoline) intermediate.
-
Oxidative Aromatization: The final and irreversible step involves the oxidation of the oxazoline ring. An oxidizing agent, such as molecular iodine (I₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), abstracts two hydrogen atoms, leading to the formation of the stable, aromatic 1,3-oxazole ring and yielding the final product. The use of iodine is particularly advantageous as it is inexpensive and effective for such dehydrogenation processes.[5]
Below is a diagram illustrating the proposed mechanistic pathway.
Caption: Proposed mechanism for the one-pot synthesis.
Experimental Design and Key Parameters
The success of this one-pot synthesis hinges on the careful selection of several critical parameters. Understanding the role of each component is key to optimizing the reaction for high yields and purity.
-
Starting Materials:
-
2-Aminoaryl Ketones: A wide range of substituted 2-aminoacetophenones, 2-aminobenzophenones, and related ketones can be used, allowing for diversity at the aniline portion of the molecule.
-
Aldehydes: Both aromatic and aliphatic aldehydes are generally well-tolerated, providing a straightforward method to introduce various substituents at the 5-position of the oxazole ring.
-
-
Catalyst: The initial condensation step can be promoted by either catalytic amounts of a protic acid (e.g., p-toluenesulfonic acid) or a base (e.g., potassium carbonate). The choice may depend on the specific substrates used. For instance, base catalysis is often employed in iodine-mediated reactions.[5]
-
Oxidizing Agent: Molecular iodine is a cost-effective and efficient oxidant for the final aromatization step. Other oxidants like DDQ or copper(II) salts can also be effective.
-
Solvent: A high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is ideal. These solvents effectively dissolve the reactants and intermediates and can facilitate the high temperatures often required for the cyclization and oxidation steps.
-
Temperature: The reaction is typically performed at elevated temperatures (100-160 °C) to drive the condensation and subsequent cyclization-aromatization cascade to completion. Microwave irradiation can significantly shorten reaction times.[5]
Detailed Experimental Protocol
This section provides a representative, step-by-step protocol for the synthesis of a this compound derivative.
Materials and Reagents
| Reagent/Material | Purity | Supplier | Notes |
| 2-Aminoacetophenone | >98% | Standard vendor | Substrate 1 |
| Benzaldehyde | >99% | Standard vendor | Substrate 2 |
| Iodine (I₂) | >99.8% | Standard vendor | Oxidizing Agent |
| Potassium Carbonate (K₂CO₃) | >99% | Standard vendor | Base Catalyst |
| Dimethyl Sulfoxide (DMSO) | Anhydrous | Standard vendor | Solvent |
| Ethyl Acetate | HPLC Grade | Standard vendor | For extraction & chromatography |
| Hexane | HPLC Grade | Standard vendor | For chromatography |
| Sodium Thiosulfate (Na₂S₂O₃) | ACS Grade | Standard vendor | For quenching |
| Saturated Sodium Chloride (Brine) | N/A | Lab prepared | For work-up |
| Anhydrous Magnesium Sulfate (MgSO₄) | N/A | Standard vendor | Drying agent |
| Silica Gel | 60 Å, 230-400 mesh | Standard vendor | For column chromatography |
Experimental Workflow
The overall workflow for the synthesis is depicted below.
Caption: General experimental workflow diagram.
Step-by-Step Procedure
-
Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminoacetophenone (1.0 mmol, 1.0 equiv), potassium carbonate (1.5 mmol, 1.5 equiv), and molecular iodine (1.2 mmol, 1.2 equiv).
-
Addition of Reagents: Add anhydrous DMSO (5 mL) to the flask, followed by the addition of benzaldehyde (1.1 mmol, 1.1 equiv) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 120 °C and stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane/Ethyl Acetate eluent system. The reaction is typically complete within 6-12 hours.
-
Work-up:
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 50 mL of water.
-
Quench the excess iodine by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the brown color disappears.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with water (2 x 25 mL) and then with saturated brine (25 mL).
-
-
Purification:
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 5% to 20% EtOAc) to afford the pure 2-(5-phenyl-1,3-oxazol-2-yl)aniline.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Substrate Scope and Data
This one-pot methodology is versatile and accommodates a range of substitutions on both the 2-aminoaryl ketone and the aldehyde, leading to a library of diverse derivatives. The table below summarizes representative outcomes based on analogous literature reports.
| Entry | 2-Aminoaryl Ketone | Aldehyde | Product Yield (%) | Reference Analogy |
| 1 | 2-Aminoacetophenone | Benzaldehyde | 85-95% | [5] |
| 2 | 2-Aminoacetophenone | 4-Chlorobenzaldehyde | 80-90% | [5] |
| 3 | 2-Amino-5-chloroacetophenone | Benzaldehyde | 82-92% | [5] |
| 4 | 2-Aminobenzophenone | 4-Methoxybenzaldehyde | 75-85% | [6] |
| 5 | 2-Aminoacetophenone | Furan-2-carbaldehyde | 70-80% | [6] |
Yields are typical isolated yields and may vary based on specific reaction conditions and purification efficiency.
Conclusion
The described one-pot synthesis provides a highly efficient, practical, and atom-economical route to the valuable this compound scaffold. By combining condensation, cyclization, and oxidative aromatization into a single operation, this method circumvents the challenges of multi-step procedures and allows for the rapid generation of molecular diversity. This protocol is well-suited for applications in academic research, medicinal chemistry, and process development where access to these important heterocyclic compounds is crucial.
References
-
ResearchGate. (n.d.). One pot synthesis of oxazoles. Retrieved January 17, 2026, from [Link]
-
Beilstein Journals. (2020, July 21). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Retrieved January 17, 2026, from [Link]
-
Beilstein Journals. (2022, October 18). One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. Retrieved January 17, 2026, from [Link]
-
Bentham Science. (n.d.). An Overview of the One-pot Synthesis of Imidazolines. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2018, March). One-pot synthesis of 2-(1,3,4-oxadiazo-2-yl)aniline derivatives from various isatins and heteroaryl hydrazides. Retrieved January 17, 2026, from [Link]
-
MDPI. (n.d.). One-Pot Method to Access 1,3,4-Oxadiazol-2(3H)-ones Using Carbonyldiimidazole. Retrieved January 17, 2026, from [Link]
-
National Institutes of Health. (n.d.). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. Retrieved January 17, 2026, from [Link]
-
PubMed. (2020, November 5). Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. Retrieved January 17, 2026, from [Link]
-
SlideShare. (n.d.). Medicinal Applications of 1,3-Oxazole Derivatives. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). One Pot Synthesis of Oxazolidine Derivatives via [3+2]-Annulation Reaction of 1-Tosyl-2-phenyl/alkylaziridines with Aryl Epoxides. Retrieved January 17, 2026, from [Link]
-
National Institutes of Health. (n.d.). Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. Retrieved January 17, 2026, from [Link]
-
National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. Retrieved January 17, 2026, from [Link]
-
MDPI. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Retrieved January 17, 2026, from [Link]
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Application Notes & Protocols: 2-(1,3-Oxazol-2-yl)aniline as a Versatile Building Block in Advanced Materials Science
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of 2-(1,3-Oxazol-2-yl)aniline in materials science. We move beyond simple descriptions to explain the causal relationships behind its utility, offering detailed protocols that serve as a robust starting point for innovation. The core value of this compound lies in its unique bifunctional nature: a stable, photophysically active oxazole-phenyl core coupled with a highly versatile aniline functional group. This structure makes it an exemplary synthon for the rational design of advanced functional materials.
Core Concepts: The Scientific Merit of this compound
The utility of this compound stems from the synergistic interplay of its constituent parts. The oxazole ring is an electron-deficient five-membered heterocycle known for its thermal stability and role in conjugated systems that exhibit desirable electronic and luminescent properties.[1][2] The aniline moiety provides a nucleophilic primary amine, a critical functional handle for a wide array of chemical transformations, including polymerization, condensation, and nucleophilic substitution. This combination allows the molecule to be integrated into larger macromolecular structures, imparting the photophysical characteristics of the oxazole core onto the final material.
Protocol 1: Synthesis of this compound
The synthesis of the title compound is a foundational step. A reliable route proceeds via the formation of the oxazole ring from a corresponding aldehyde, followed by the reduction of a nitro group to the target aniline. This multi-step process is robust and adaptable. The following protocol is based on well-established transformations for analogous structures.[3][4]
Workflow for Synthesis of this compound
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 2-(2-Nitrophenyl)-1,3-oxazole via van Leusen Reaction [5]
-
Rationale: The van Leusen oxazole synthesis is a highly efficient method for creating the 5-unsubstituted oxazole ring directly from an aldehyde and tosylmethyl isocyanide (TosMIC). Potassium carbonate serves as the base to facilitate the key cycloaddition and subsequent elimination steps.
-
Materials:
-
2-Nitrobenzaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Methanol (Anhydrous)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-nitrobenzaldehyde (10 mmol, 1.51 g).
-
Add anhydrous methanol (50 mL) and stir until the aldehyde is fully dissolved.
-
Add TosMIC (11 mmol, 2.15 g) and anhydrous K₂CO₃ (20 mmol, 2.76 g) to the solution.
-
Heat the mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Add water (50 mL) to the residue and extract with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-(2-nitrophenyl)-1,3-oxazole.
-
Step 2: Reduction of 2-(2-Nitrophenyl)-1,3-oxazole to this compound [1][3]
-
Rationale: Stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid is a classic and highly effective method for the reduction of aromatic nitro groups to primary amines. The reaction proceeds through a series of single-electron transfers from Sn(II).
-
Materials:
-
2-(2-Nitrophenyl)-1,3-oxazole (from Step 1)
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution
-
-
Procedure:
-
In a 250 mL round-bottom flask, suspend 2-(2-nitrophenyl)-1,3-oxazole (8 mmol) in ethanol (80 mL).
-
Add stannous chloride dihydrate (40 mmol, 8.9 g) to the suspension.
-
Carefully add concentrated HCl (10 mL) dropwise while stirring. The reaction is exothermic.
-
Heat the reaction mixture to reflux for 2-3 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and carefully neutralize by slowly adding saturated sodium bicarbonate solution until the pH is ~8.
-
Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
-
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Physical State |
| 2-(2-Nitrophenyl)-1,3-oxazole | C₉H₆N₂O₃ | 190.16 | Pale Yellow Solid |
| This compound | C₉H₈N₂O | 160.18 | Off-white Solid |
Application in Organic Light-Emitting Diodes (OLEDs)
Scientific Rationale: The design of efficient emitter materials for OLEDs often relies on creating molecules with distinct donor and acceptor moieties to facilitate charge transport and radiative recombination. The aniline group of this compound is an excellent electron donor, while the oxazole-phenyl unit can serve as a luminescent core and π-bridge. This allows it to be readily attached to electron-accepting scaffolds, such as 1,3,5-triazine, to create star-shaped molecules with high thermal stability and excellent photophysical properties.[6][7]
Protocol 2: Synthesis of a Triazine-Cored Emitter
This protocol describes the nucleophilic aromatic substitution reaction to synthesize tris(4-(1,3-oxazol-2-yl)phenyl)amine-1,3,5-triazine, a potential emissive material for OLEDs.
Caption: Synthesis of a star-shaped OLED emitter.
-
Materials:
-
This compound (3.1 eq.)
-
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) (1 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (4 eq.)
-
Anhydrous 1,4-Dioxane
-
-
Procedure:
-
In an oven-dried, three-necked flask under a nitrogen atmosphere, dissolve cyanuric chloride (5 mmol, 0.92 g) in anhydrous dioxane (50 mL).
-
Add this compound (15.5 mmol, 2.48 g) and DIPEA (20 mmol, 3.5 mL).
-
Heat the reaction mixture to reflux (approx. 101 °C) and maintain for 24 hours.
-
Cool the reaction to room temperature. A precipitate should form.
-
Collect the solid by vacuum filtration and wash thoroughly with water, followed by methanol, and finally diethyl ether to remove unreacted starting materials and salts.
-
The crude product can be further purified by sublimation or recrystallization from a high-boiling solvent like DMF or chlorobenzene to obtain the final product with high purity suitable for device fabrication.
-
Expected Photophysical Properties (based on similar compounds): [8][9]
| Property | Expected Value | Rationale |
| Absorption (λ_abs) | 320-360 nm | π-π* transitions of the conjugated system. |
| Emission (λ_em) | 400-480 nm (Blue/Cyan) | Emission from the oxazole-phenyl-triazine core. |
| Quantum Yield (Φ_f) | > 0.5 in solution | The rigid, star-shaped structure minimizes non-radiative decay pathways. |
Application as a Chemo-fluorescent Sensor
Scientific Rationale: The nitrogen atoms of the aniline and oxazole groups, along with the oxazole oxygen, form a potential N,N,O-tridentate or N,N-bidentate chelation site. The binding of specific metal ions (e.g., Zn²⁺, Cu²⁺) can rigidify the molecular structure and modulate the intramolecular charge transfer (ICT) process.[10] This interaction often leads to a significant change in fluorescence intensity, a phenomenon known as chelation-enhanced fluorescence (CHEF), making the molecule a candidate for a "turn-on" fluorescent sensor.
Protocol 3: Screening for Metal Ion Sensing via Spectroscopic Titration
This protocol outlines a standard procedure to evaluate the efficacy and selectivity of this compound as a fluorescent sensor for various metal ions.
Caption: Mechanism of a "turn-on" fluorescent sensor.
-
Materials & Equipment:
-
This compound
-
Spectroscopic grade solvent (e.g., Acetonitrile)
-
Metal salts (e.g., Zn(ClO₄)₂, Cu(ClO₄)₂, Cd(NO₃)₂, etc.)
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Micropipettes and quartz cuvettes
-
-
Procedure:
-
Stock Solution Preparation:
-
Prepare a 1.0 mM stock solution of this compound in acetonitrile.
-
Prepare 10.0 mM stock solutions of each metal salt in acetonitrile.
-
-
Titration Experiment:
-
Place 2.0 mL of a diluted sensor solution (e.g., 10 µM) in a quartz cuvette.
-
Record the initial UV-Vis absorption and fluorescence emission spectra (excite at the absorption maximum).
-
Add small aliquots (e.g., 2-10 µL) of a specific metal ion stock solution to the cuvette.
-
After each addition, mix gently and record the new absorption and fluorescence spectra.
-
Continue this process until the spectral changes saturate (no further change is observed upon addition).
-
-
Selectivity Study:
-
Repeat the titration experiment for a range of different metal ions to determine which ion, if any, elicits a significant response.
-
To test for interference, perform a titration with the target ion in the presence of a high concentration of other competing ions.
-
-
Application in Functional Polymers
Scientific Rationale: The aniline functionality allows this compound to undergo oxidative polymerization, similar to aniline itself, to form a polyaniline derivative.[11] The incorporation of the bulky, fluorescent 2-(1,3-oxazol-2-yl) side group is expected to significantly modify the properties of the resulting polymer compared to unsubstituted polyaniline. These modifications include improved solubility in common organic solvents and the introduction of fluorescent properties, creating a material that is both electroactive and luminescent.
Protocol 4: Synthesis of Poly[this compound]
This protocol details a chemical oxidative polymerization method.
Caption: Oxidative polymerization to form a functional polymer.
-
Materials:
-
This compound monomer
-
Ammonium persulfate (APS)
-
1 M Hydrochloric Acid (HCl)
-
Methanol
-
Ammonia solution
-
-
Procedure:
-
Dissolve the monomer (10 mmol, 1.60 g) in 100 mL of 1 M HCl in a beaker, and cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Separately, dissolve ammonium persulfate (11 mmol, 2.51 g) in 50 mL of 1 M HCl and cool to 0-5 °C.
-
Add the APS solution dropwise to the stirred monomer solution over a period of 30 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to proceed with stirring in the ice bath for 24 hours. The solution will darken as the polymer forms.
-
Isolate the polymer precipitate by vacuum filtration.
-
Wash the polymer sequentially with 1 M HCl, deionized water, and methanol to remove oligomers and unreacted monomer.
-
To obtain the emeraldine base form, de-dope the polymer by stirring it in a 0.1 M ammonia solution for 6 hours.
-
Filter, wash with deionized water until the filtrate is neutral, and dry the final polymer product in a vacuum oven at 60 °C.
-
References
- BenchChem. Application Notes and Protocols: Synthesis of 2-Methyl-4-(1,3-oxazol-2-yl)aniline.
- BenchChem. 2-Methyl-4-(1,3-oxazol-2-yl)aniline Dihydrochloride Salt.
- Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group.
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.
- Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates.
- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
-
Synthesis, photophysical property study of novel fluorescent 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1][3]oxazole derivatives and their antimicrobial activity. ResearchGate.
-
Efficient fluorescent sensors based on 2,5-diphenyl[1][2][3]oxadiazole: a case of specific response to Zn(II) at physiological pH. PubMed. [Link]
- Structure and Conformational Mobility of OLED-Relevant 1,3,5-Triazine Derivatives.
-
1,3,5-Triazine and carbazole derivatives for OLED applications. ResearchGate. [Link]
-
Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Publishing. [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. Structure and Conformational Mobility of OLED-Relevant 1,3,5-Triazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficient fluorescent sensors based on 2,5-diphenyl[1,3,4]oxadiazole: a case of specific response to Zn(II) at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for High-Throughput Screening of 2-(1,3-Oxazol-2-yl)aniline Analogs
Introduction: The Therapeutic Potential of the 2-(1,3-Oxazol-2-yl)aniline Scaffold
The this compound scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in a variety of biologically active compounds. The oxazole ring can act as a bioisostere for amide bonds, while the aniline moiety provides a versatile handle for synthetic modification, allowing for the exploration of a vast chemical space. Analogs of this core structure have been investigated for a range of therapeutic applications, including as anticancer agents and kinase inhibitors.[1][2][3] The inherent properties of this scaffold, such as its rigid structure and potential for hydrogen bonding, make it an attractive starting point for the discovery of novel modulators of protein function.
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of a library of this compound analogs against two distinct and high-value target classes: protein-protein interactions (PPIs) and protein kinases. The methodologies described herein are designed to be robust, scalable, and amenable to the automated liquid handling and detection systems commonly found in drug discovery laboratories.
Assay I: Fluorescence Polarization (FP) for Inhibitors of the p53-MDM2 Protein-Protein Interaction
Scientific Rationale
The interaction between the tumor suppressor protein p53 and its negative regulator, the E3 ubiquitin ligase MDM2, is a critical node in cancer biology. Inhibition of this PPI can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells.[4] We hypothesize that certain this compound analogs may disrupt this interaction. Fluorescence Polarization (FP) is an ideal HTS technology for this purpose.[5][6][7][8] It relies on the principle that a small, fluorescently labeled molecule (a peptide derived from p53) will tumble rapidly in solution, resulting in low polarization of emitted light.[9] Upon binding to the much larger MDM2 protein, the tumbling rate of the fluorescent peptide slows dramatically, leading to a high polarization signal.[5][6][7] Small molecule inhibitors that disrupt the p53-MDM2 interaction will displace the fluorescent peptide, causing a decrease in fluorescence polarization.[4]
Experimental Workflow: FP-based p53-MDM2 Disruption Assay
Caption: Workflow for the p53-MDM2 Fluorescence Polarization assay.
Detailed Protocol
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% (w/v) Bovine Serum Albumin (BSA), 0.05% (v/v) Tween-20.
-
MDM2 Protein (2X): Recombinant human MDM2 (amino acids 1-118) diluted to 20 nM in Assay Buffer.
-
Fluorescent p53 Peptide (2X): A peptide derived from the p53 transactivation domain (e.g., TAMRA-labeled RFMDYWEGL) diluted to 10 nM in Assay Buffer.
-
Test Compounds: this compound analogs serially diluted in 100% DMSO. For a primary screen, a final assay concentration of 10 µM is typical.
-
Positive Control: A known p53-MDM2 inhibitor (e.g., Nutlin-3) at a final concentration of 10 µM.
-
Negative Control: DMSO vehicle.
2. Assay Procedure (384-well, black, low-volume microplate):
-
Using an acoustic liquid handler or pin tool, dispense 50 nL of test compounds, positive control, or DMSO into the appropriate wells.
-
Add 10 µL of the 2X MDM2 protein solution to all wells.
-
Centrifuge the plate briefly (1 min at 1,000 x g) and incubate for 15 minutes at room temperature.
-
Add 10 µL of the 2X fluorescent p53 peptide solution to all wells. The final volume should be 20 µL.
-
Centrifuge the plate again and incubate for 60 minutes at room temperature, protected from light.
3. Data Acquisition:
-
Read the plate on a microplate reader equipped with fluorescence polarization capabilities (e.g., excitation at 485 nm and emission at 535 nm, measuring both parallel and perpendicular fluorescence intensity).
4. Data Analysis:
-
Calculate the fluorescence polarization (mP) for each well using the formula: mP = 1000 * (I_parallel - G * I_perpendicular) / (I_parallel + G * I_perpendicular) (where G is the G-factor of the instrument).
-
Determine the percent inhibition for each test compound: % Inhibition = 100 * (1 - (mP_compound - mP_pos_ctrl) / (mP_neg_ctrl - mP_pos_ctrl))
-
For dose-response experiments, plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Trustworthiness: Self-Validating System
A key metric for validating the robustness of an HTS assay is the Z'-factor.[10] This statistical parameter provides a measure of the separation between the positive and negative controls.
-
Z'-factor Calculation: Z' = 1 - (3 * (SD_pos_ctrl + SD_neg_ctrl)) / |Mean_pos_ctrl - Mean_neg_ctrl| (where SD is the standard deviation).
-
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for HTS.[10]
Example Data
| Compound ID | Description | Final Conc. (µM) | Avg. mP | % Inhibition | Z'-Factor |
| - | Negative Control (DMSO) | - | 250 | 0% | 0.78 |
| Nutlin-3 | Positive Control | 10 | 80 | 100% | |
| OXA-001 | Test Analog | 10 | 245 | 2.9% | |
| OXA-002 | Test Analog | 10 | 120 | 76.5% | |
| OXA-003 | Test Analog | 10 | 255 | -2.9% |
Assay II: AlphaLISA for Inhibitors of a Tyrosine Kinase
Scientific Rationale
Protein kinases are a major class of drug targets, particularly in oncology.[11][12] We will screen the this compound analogs for inhibition of a hypothetical tyrosine kinase, "TK-1". The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology is a highly sensitive, bead-based assay suitable for detecting kinase activity.[13][14][15][16] The assay measures the phosphorylation of a biotinylated substrate peptide by TK-1. An anti-phosphotyrosine antibody conjugated to an AlphaLISA acceptor bead and streptavidin-coated donor beads are used.[13][14] In the presence of kinase activity, the phosphorylated biotinylated peptide brings the donor and acceptor beads into close proximity (<200 nm).[15] Upon excitation of the donor beads at 680 nm, singlet oxygen is generated, which diffuses to the nearby acceptor beads, triggering a chemiluminescent signal at 615 nm.[13] Inhibitors of TK-1 will prevent substrate phosphorylation, thus disrupting the bead proximity and reducing the AlphaLISA signal.
Experimental Workflow: AlphaLISA-based TK-1 Kinase Assay
Caption: Workflow for the TK-1 AlphaLISA kinase assay.
Detailed Protocol
1. Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
TK-1 Enzyme (2X): Recombinant TK-1 diluted to 0.2 nM in Kinase Buffer.
-
Substrate/ATP Mix (2X): Biotinylated poly(Glu,Tyr) 4:1 substrate at 100 nM and ATP at 20 µM in Kinase Buffer.
-
Test Compounds: Serially diluted in 100% DMSO.
-
Positive Control: A broad-spectrum kinase inhibitor (e.g., Staurosporine) at a final concentration of 1 µM.
-
Negative Control: DMSO vehicle.
-
Detection Mix: Anti-phosphotyrosine Acceptor beads (20 µg/mL) and Streptavidin Donor beads (20 µg/mL) in AlphaLISA buffer.
2. Assay Procedure (384-well, white, low-volume microplate):
-
Dispense 50 nL of test compounds, positive control, or DMSO into the appropriate wells.
-
Add 5 µL of the 2X TK-1 enzyme solution.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the 2X Substrate/ATP mix. The final volume is 10 µL.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and initiate detection by adding 10 µL of the Detection Mix.
-
Incubate for 60 minutes at room temperature in the dark.
3. Data Acquisition:
-
Read the plate on an AlphaScreen-capable microplate reader.
4. Data Analysis:
-
Determine the percent inhibition for each test compound: % Inhibition = 100 * (1 - (Signal_compound - Signal_pos_ctrl) / (Signal_neg_ctrl - Signal_pos_ctrl))
-
For dose-response experiments, plot the % inhibition against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Expertise & Experience: Counter-Screening for False Positives
A crucial aspect of HTS is the elimination of false positives. In the context of AlphaLISA assays, some compounds can interfere with the signal generation. A common counter-screen is to test active compounds in the absence of the target enzyme (TK-1). True inhibitors should show no activity in this format, while compounds that directly affect the bead chemistry will remain active.
Example Data
| Compound ID | Description | Final Conc. (µM) | AlphaLISA Signal | % Inhibition |
| - | Negative Control (DMSO) | - | 500,000 | 0% |
| Staurosporine | Positive Control | 1 | 20,000 | 100% |
| OXA-004 | Test Analog | 10 | 480,000 | 4.2% |
| OXA-005 | Test Analog | 10 | 95,000 | 84.4% |
| OXA-006 | Test Analog | 10 | 510,000 | -2.1% |
Conclusion
The two detailed protocols provided in this application note offer robust and reliable methods for the high-throughput screening of this compound analogs against two distinct and therapeutically relevant target classes. The Fluorescence Polarization assay is a powerful tool for identifying disruptors of protein-protein interactions, while the AlphaLISA technology provides a highly sensitive platform for the discovery of kinase inhibitors. By employing these assays and adhering to the principles of rigorous data analysis and counter-screening, researchers can efficiently identify promising lead compounds from large chemical libraries for further development in drug discovery programs.
References
-
AlphaScreen | BMG LABTECH. [Link]
-
Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC - NIH. [Link]
-
The Use of AlphaScreen Technology in HTS: Current Status - PMC - NIH. [Link]
-
The Use of AlphaScreen Technology in HTS: Current Status - Bentham Open Archives. [Link]
-
The use of AlphaScreen technology in HTS: Current status - ResearchGate. [Link]
-
AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - NIH. [Link]
-
Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. [Link]
-
Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed. [Link]
-
High-throughput screening for kinase inhibitors - PubMed. [Link]
-
Fluorescence Polarization Assays: Principles & Applications - BPS Bioscience. [Link]
-
High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PubMed Central. [Link]
-
Kinase Screening Assay Services - Reaction Biology. [Link]
-
CHAPTER 3: High Throughput Screening Methods for PPI Inhibitor Discovery - Books. [Link]
-
TR-FRET Assay Principle - Poly-Dtech. [Link]
-
Fluorescence Polarization | FP - Celtarys Research. [Link]
-
Inhibition of Protein-Protein Interactions: Cell-Based Assays - NCBI - NIH. [Link]
-
2. High-Throughput Screening in the Discovery of Small-Molecule Inhibitors of Protein-Protein Interactions - Springer Professional. [Link]
-
High-Throughput Screening for Kinase Inhibitors - Drug Discovery and Development. [Link]
-
Fluorescence Polarization Detection | BMG LABTECH. [Link]
-
Understanding TR-FRET Assays: Protocols and the Role of Plate Readers - DCReport.org. [Link]
-
High-throughput screen for inhibitors of protein-protein interactions in a reconstituted heat shock protein 70 (Hsp70) complex - PubMed. [Link]
-
A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - NIH. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC - NIH. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives - MDPI. [Link]
-
Identification of novel 2-(benzo[d]isoxazol-3-yl)-2-oxo-N-phenylacetohydrazonoyl cyanide analogues as potent EPAC antagonists - PMC - NIH. [Link]
-
Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors - PubMed. [Link]
-
Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - NIH. [Link]
-
Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - MDPI. [Link]
-
3-Substituted- Phe- nyl- Oxazole- 4-Thiazolidines as Cyline-Dependent Protein Kinase 2 (CDK2) Inhibitors - JScholar Publisher. [Link]
-
SYNTHESIS AND EVALUATION OF 4-(1- BENZOFURAN-2- YL)-1,3-OXAZOLE-2-AMINE AND ITS DERIVATIVES | Semantic Scholar. [Link]
-
(PDF) Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - ResearchGate. [Link]
Sources
- 1. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Protein-protein interactions [chemdiv.com]
- 5. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Fluorescence Polarization | FP | Fluorescence Anisotropy [celtarys.com]
- 10. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Use of AlphaScreen Technology in HTS: Current Status [benthamopenarchives.com]
- 16. researchgate.net [researchgate.net]
The Emergence of 2-(1,3-Oxazol-2-yl)aniline Derivatives as Versatile Fluorescent Probes: A Guide for Researchers
In the dynamic fields of cell biology, drug discovery, and materials science, the development of novel fluorescent probes with superior photophysical properties and targeting capabilities is of paramount importance. Small organic fluorophores are in high demand for their non-invasiveness, excellent accuracy, and biosensitivity in cellular imaging and sensing.[1] Among the diverse heterocyclic scaffolds explored, the 2-(1,3-oxazol-2-yl)aniline core has emerged as a privileged structure. Its derivatives are gaining significant attention due to their tunable photophysical properties and their utility in bioimaging.[2] This guide provides an in-depth exploration of the development of fluorescent probes from this versatile scaffold, offering detailed protocols and insights for researchers, scientists, and drug development professionals.
The this compound Scaffold: A Platform for Innovation
The unique arrangement of the aniline and oxazole moieties in the this compound structure provides a foundation for creating a diverse library of fluorescent probes. The core oxazole ring can be readily functionalized, allowing for the fine-tuning of absorption and emission characteristics.[2] Furthermore, the aniline group serves as a versatile handle for introducing various substituents that can modulate the probe's sensitivity to its environment, such as polarity, pH, and the presence of specific analytes. Many oxazole derivatives exhibit solvatochromism, meaning their fluorescence properties are sensitive to the polarity of their microenvironment, making them valuable for studying cellular membranes and lipid droplets.[2]
This guide will delve into the synthesis of a foundational this compound derivative, its characterization, and its application as a fluorescent probe.
Synthesis of a this compound Derivative
The synthesis of this compound derivatives can be achieved through a multi-step process, starting from readily available precursors. The following protocol outlines the synthesis of 2-Methyl-4-(1,3-oxazol-2-yl)aniline, a representative example of this class of compounds.[3]
Synthetic Workflow Overview
Caption: Synthetic pathway for 2-Methyl-4-(1,3-oxazol-2-yl)aniline.
Protocol 1: Synthesis of 2-Methyl-4-nitrobenzaldehyde
This initial step involves the selective oxidation of the methyl group of 3-methyl-4-nitrotoluene to an aldehyde.[3]
Materials:
-
3-Methyl-4-nitrotoluene
-
Acetic anhydride
-
Glacial acetic acid
-
Chromium trioxide (CrO₃)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for elution)
Procedure:
-
In a round-bottom flask, dissolve 3-methyl-4-nitrotoluene (10 mmol) in a mixture of acetic anhydride (50 mmol) and glacial acetic acid (20 mL).
-
Cool the mixture in an ice bath and slowly add chromium trioxide (30 mmol).
-
Allow the reaction to stir at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, pour the reaction mixture into ice-water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-methyl-4-nitrobenzaldehyde as a yellow solid.[3]
Protocol 2: Synthesis of 2-(2-Methyl-4-nitrophenyl)-1,3-oxazole
This step involves the formation of the oxazole ring through a cyclization reaction.[3]
Materials:
-
2-Methyl-4-nitrobenzaldehyde
-
Tosmic acid (p-toluenesulfonylmethyl isocyanide)
-
Potassium carbonate (K₂CO₃)
-
Methanol
-
Dichloromethane
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for elution)
Procedure:
-
To a solution of 2-methyl-4-nitrobenzaldehyde (8 mmol) in methanol (40 mL), add tosmic acid (8.8 mmol) and potassium carbonate (12 mmol).
-
Reflux the reaction mixture for 2-4 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
To the residue, add water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to obtain 2-(2-methyl-4-nitrophenyl)-1,3-oxazole as a pale yellow solid.[3]
Protocol 3: Synthesis of 2-Methyl-4-(1,3-oxazol-2-yl)aniline
The final step involves the reduction of the nitro group to an amine.[3]
Materials:
-
2-(2-Methyl-4-nitrophenyl)-1,3-oxazole
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Concentrated hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Celite
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for elution)
Procedure:
-
Suspend 2-(2-methyl-4-nitrophenyl)-1,3-oxazole (5 mmol) in ethanol (50 mL).
-
Add tin(II) chloride dihydrate (25 mmol) to the suspension.
-
Carefully add concentrated hydrochloric acid dropwise while stirring.
-
Heat the reaction mixture to reflux for 2-3 hours, monitoring by TLC.
-
Cool the reaction to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate to a pH of 7-8.
-
Filter the mixture through a pad of celite to remove tin salts, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to yield 2-methyl-4-(1,3-oxazol-2-yl)aniline as an off-white to light brown solid.[3]
Quantitative Data Summary
| Step | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Estimated % Yield | Physical State |
| 1 | 2-Methyl-4-nitrobenzaldehyde | C₈H₇NO₃ | 165.15 | 1.32 | ~75% | Yellow Solid |
| 2 | 2-(2-Methyl-4-nitrophenyl)-1,3-oxazole | C₁₀H₈N₂O₃ | 204.18 | 1.31 | ~80% | Pale Yellow Solid |
| 3 | 2-Methyl-4-(1,3-oxazol-2-yl)aniline | C₁₀H₁₀N₂O | 174.20 | 0.65 | ~75% | Off-white to light brown solid |
| Yields are estimates and may vary based on experimental conditions.[3] |
Characterization of Fluorescent Probes
A thorough characterization of the synthesized probe is crucial to understand its photophysical properties and its potential applications.
Key Photophysical Parameters
The utility of a fluorescent probe is defined by several key performance indicators.[2]
| Property | Description | Importance in Fluorescence Microscopy |
| Quantum Yield (Φ) | The ratio of photons emitted to photons absorbed. | A higher quantum yield indicates a brighter fluorophore, improving the signal-to-noise ratio and minimizing phototoxicity.[2] |
| Stokes Shift | The difference in wavelength between the absorption and emission maxima. | A larger Stokes shift minimizes self-absorption and allows for easier separation of excitation and emission signals, leading to clearer images.[2] |
| Photostability | The ability of a fluorophore to resist photobleaching upon exposure to excitation light. | High photostability is essential for long-term imaging experiments.[2] |
| Molar Absorptivity (ε) | A measure of how strongly a chemical species absorbs light at a given wavelength. | A high molar absorptivity contributes to a brighter fluorescent signal.[4] |
Protocol 4: Spectroscopic Characterization
Materials:
-
Synthesized this compound derivative
-
Spectroscopic grade solvents (e.g., ethanol, DMSO, dichloromethane)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., 1 mM in DMSO).
-
Working Solution Preparation: Prepare a series of dilutions of the stock solution in the desired solvent for analysis.
-
UV-Vis Absorption Spectroscopy:
-
Record the absorption spectrum of the probe in a quartz cuvette.
-
Identify the wavelength of maximum absorption (λ_abs).
-
-
Fluorescence Spectroscopy:
-
Excite the sample at its λ_abs.
-
Record the emission spectrum and identify the wavelength of maximum emission (λ_em).
-
Calculate the Stokes shift (λ_em - λ_abs).
-
-
Quantum Yield Determination:
-
Measure the fluorescence intensity and absorbance of the sample and a reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Application in Cellular Imaging
The tunable nature of oxazole-based probes makes them excellent candidates for various cellular imaging applications, including organelle targeting.[1][2] By installing organelle-specific targeting groups, these molecules can selectively localize in specific intracellular organelles.[1]
Protocol 5: Live-Cell Imaging
Materials:
-
Cultured cells (e.g., HeLa, A549)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Stock solution of the fluorescent probe (e.g., 1 mM in DMSO)
-
Confocal laser scanning microscope
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes or coverslips and allow them to adhere overnight.
-
Probe Loading:
-
Dilute the stock solution of the fluorescent probe in pre-warmed cell culture medium to the desired final concentration (typically 1-10 µM).
-
Remove the old medium from the cells and replace it with the probe-containing medium.
-
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for a specified time (e.g., 15-60 minutes).
-
Washing:
-
Remove the probe-containing medium.
-
Wash the cells twice with pre-warmed PBS to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed cell culture medium or PBS to the cells.
-
Image the stained cells using a confocal microscope with the appropriate excitation and emission settings determined from the spectroscopic characterization.
-
Data Interpretation and Analysis Workflow
Caption: Workflow for analyzing cellular imaging data.
Conclusion and Future Directions
The this compound scaffold represents a promising platform for the development of novel fluorescent probes. The synthetic flexibility allows for the creation of a wide range of derivatives with tailored photophysical properties and biological targets. The protocols outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and apply these probes in their own investigations. Future research in this area will likely focus on the development of probes with enhanced properties such as two-photon absorption, near-infrared emission, and specific responses to a wider range of biological analytes and cellular events.
References
- The Rise of Oxazole-Based Fluorophores: A Comparative Guide for Cellular Imaging - Benchchem. (n.d.).
- Application Notes and Protocols: Synthesis of 2-Methyl-4-(1,3-oxazol-2-yl)aniline - Benchchem. (n.d.).
- Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs) - PubMed. (2022, October 3).
- A Comparative Analysis of 2-(p-Tolyl)oxazole-Based Probes and Commercial Dyes for Cellular Imaging - Benchchem. (n.d.).
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(1,3-Oxazol-2-yl)aniline
Introduction
Welcome to the Technical Support Center for the synthesis of 2-(1,3-Oxazol-2-yl)aniline. This molecule is a valuable building block in medicinal chemistry and materials science, often serving as a key intermediate in the development of pharmaceuticals. Its synthesis, while well-established, presents several challenges where yield can be compromised by suboptimal conditions, reagent quality, or procedural missteps.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols from a Senior Application Scientist's perspective. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve high, reproducible yields.
Overview of the Primary Synthetic Pathway
The most common and reliable route to this compound is a two-step process. This pathway is often preferred due to the higher stability and commercial availability of the nitro-substituted starting material compared to its amino-aldehyde counterpart.
-
Step 1: Oxazole Ring Formation. The synthesis begins with the formation of the oxazole ring to produce a 2-(2-nitrophenyl)-1,3-oxazole intermediate. The Van Leusen oxazole synthesis, which involves the condensation of 2-nitrobenzaldehyde with tosylmethyl isocyanide (TosMIC), is a widely used and effective method.[1]
-
Step 2: Nitro Group Reduction. The nitro group of the intermediate is then selectively reduced to an amine, yielding the final product, this compound.
This two-step approach provides a robust framework for achieving the target molecule. The following diagram illustrates this general workflow.
Caption: General two-step synthesis of this compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. The solutions are based on mechanistic principles and extensive laboratory experience.
Section A: Oxazole Ring Formation (Step 1)
Question: My yield of 2-(2-nitrophenyl)-1,3-oxazole is low or the reaction is not proceeding at all. What are the potential causes and solutions?
This is a common issue in the Van Leusen synthesis and typically points to one of four areas: the base, reagents, solvent, or reaction conditions.
| Potential Cause | Scientific Explanation & Causality | Recommended Solution |
| 1. Ineffective Base | The reaction is initiated by the deprotonation of TosMIC's active methylene group by a base. Potassium carbonate (K₂CO₃) is commonly used, but it is hygroscopic. Absorbed water will quench the base and prevent the formation of the necessary TosMIC carbanion.[1] | Use freshly opened or properly stored anhydrous K₂CO₃. For best results, dry the K₂CO₃ in an oven ( >150°C) for several hours and cool under vacuum or in a desiccator before use.Consider using a stronger base like potassium tert-butoxide (t-BuOK) in an anhydrous aprotic solvent like THF. Note that this may require lower initial temperatures.[1] |
| 2. Poor Reagent Quality | 2-nitrobenzaldehyde can oxidize to 2-nitrobenzoic acid over time, which will not participate in the reaction. TosMIC can also degrade, especially if exposed to moisture or light. | Verify the purity of 2-nitrobenzaldehyde by TLC or NMR. If necessary, purify by recrystallization or column chromatography.Use high-quality TosMIC from a reliable supplier. Store it in a dark, dry environment. |
| 3. Incorrect or Wet Solvent | Protic solvents like methanol are standard with K₂CO₃, but they must be anhydrous. Water in the solvent will interfere with the base and can hydrolyze the isocyanide group. | Use anhydrous methanol. Purchase a sealed bottle or dry the solvent over 3Å molecular sieves.If using a base like t-BuOK, switch to an anhydrous aprotic solvent such as THF.[1] |
| 4. Insufficient Time/Temp | The reaction may be slow and require sufficient thermal energy and time to reach completion. | Ensure the reaction mixture is heated to the target temperature (typically reflux for methanol).[1]Increase the reaction time and monitor progress carefully by TLC until the starting aldehyde spot has disappeared. |
Question: I'm observing significant side product formation during the cyclization. What are they and how can I minimize them?
Side product formation often results from competing reaction pathways. Identifying the likely impurity is key to adjusting the conditions.
-
Potential Side Product: 4-alkoxy-2-oxazoline. This can occur when using an alcohol solvent like methanol in excess.[1]
-
Causality: The intermediate alkoxide can be trapped by the alcohol solvent before cyclization is complete.
-
Solution: Use a controlled amount of the alcohol. While methanol is often the solvent, ensure the reaction is not overly dilute, which can favor intermolecular reactions over the desired intramolecular cyclization.
-
-
Potential Side Product: Products from Aldehyde Self-Condensation. Strong bases can promote the self-condensation (aldol reaction) of 2-nitrobenzaldehyde.
-
Causality: The base deprotonates the aldehyde at the alpha-position, leading to dimerization.
-
Solution: Add the aldehyde slowly to the mixture of the base and TosMIC. This maintains a low concentration of the free aldehyde, minimizing self-condensation.
-
Caption: Troubleshooting workflow for low yield in oxazole formation.
Section B: Nitro Group Reduction (Step 2)
Question: My nitro group reduction is incomplete or failing. What are the common pitfalls?
The selective reduction of an aromatic nitro group in the presence of a heterocyclic ring requires careful choice of reagents and conditions.
-
Cause 1: Ineffective Reducing Agent. The choice of reducing agent is critical. Tin(II) chloride (SnCl₂·2H₂O) is a classic and effective choice.[2][3] Iron powder in acetic acid is another common method.[2] The activity of these reagents can diminish with age or improper storage.
-
Solution: Use a fresh bottle of SnCl₂·2H₂O. If using iron, ensure it is finely powdered and activated if necessary (e.g., by washing with dilute HCl). Ensure the stoichiometry is correct; a significant excess (typically 3-5 equivalents) of the reducing agent is often required.
-
-
Cause 2: Incorrect pH. For reductions using metals like tin or iron, an acidic medium is required to facilitate the reaction.
-
Cause 3: Insufficient Reaction Time/Temperature. The reduction can be sluggish at room temperature.
Question: I am seeing byproducts from the reduction reaction. How can I achieve a cleaner conversion?
-
Issue: Ring Cleavage. Harsh reduction conditions (e.g., high-pressure hydrogenation with aggressive catalysts, very strong reducing agents) can potentially cleave the oxazole ring.[5]
-
Solution: Stick to milder, chemoselective methods. SnCl₂·2H₂O is particularly effective because it is selective for the nitro group under controlled conditions.
-
-
Issue: Incomplete Workup. During workup, tin salts can precipitate and complicate purification. The final product is an amine, which will be protonated and water-soluble under acidic conditions.
-
Solution: After the reaction is complete, carefully neutralize the mixture with a base (e.g., saturated sodium bicarbonate or aqueous NaOH) until the pH is basic (pH > 8).[4] This deprotonates the aniline product, making it soluble in organic solvents like ethyl acetate, and precipitates tin as tin hydroxides. Filtering the mixture through a pad of celite can effectively remove the tin salts before extraction.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound? A1: The most prevalent and robust method is the two-step synthesis involving the Van Leusen reaction of 2-nitrobenzaldehyde and TosMIC, followed by the reduction of the resulting nitro-intermediate with tin(II) chloride.[1][2][4] This route avoids handling potentially unstable amino-aldehydes and utilizes readily available starting materials.
Q2: How can I effectively monitor the progress of each reaction step? A2: Thin-layer chromatography (TLC) is the most effective technique for monitoring both steps.
-
Step 1 (Oxazole Formation): Use a mobile phase like hexanes/ethyl acetate (e.g., 7:3 v/v). You should see the spot for 2-nitrobenzaldehyde (starting material) disappear and a new, typically higher Rf spot for the 2-(2-nitrophenyl)-1,3-oxazole product appear. Visualize under UV light.[1]
-
Step 2 (Nitro Reduction): Use a similar eluent system. The nitro-intermediate will be less polar than the final aniline product. You should observe the disappearance of the starting material spot and the appearance of a new, lower Rf spot for this compound, which often streaks more on silica due to the basic amine group.
Q3: Are there alternative, "greener" synthetic routes to consider? A3: Research into greener synthesis is ongoing. Some approaches aim to reduce the use of hazardous reagents or solvents. For instance, methods using catalysts like ionic liquids or nanocatalysts for the condensation of 2-aminophenol with aldehydes are being explored to create benzoxazole cores under solvent-free or milder conditions.[6][7] While not a direct synthesis of the target molecule, these principles can be adapted. For the reduction step, catalytic transfer hydrogenation is a greener alternative to stoichiometric metal reagents.
Q4: What are the key safety precautions for this synthesis? A4:
-
TosMIC: Is an irritant. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Methanol and THF are flammable. Work in a well-ventilated fume hood away from ignition sources.
-
Acids/Bases: Concentrated HCl, acetic acid, and strong bases like t-BuOK are corrosive. Handle with care.
-
Neutralization: The neutralization of acidic reaction mixtures with base can be exothermic. Perform this step slowly and with cooling if necessary.
Experimental Protocols
Protocol 1: Synthesis of 2-(2-Nitrophenyl)-1,3-oxazole
This protocol is based on the Van Leusen oxazole synthesis.
Materials:
-
2-Nitrobenzaldehyde (1.0 eq)
-
Tosylmethyl isocyanide (TosMIC) (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Methanol
-
Dichloromethane, Water, Brine
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-nitrobenzaldehyde (1.0 eq), TosMIC (1.1 eq), and anhydrous methanol.
-
Add anhydrous potassium carbonate (2.0 eq) to the mixture.
-
Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction progress by TLC (e.g., 7:3 Hexane:Ethyl Acetate).
-
Once the 2-nitrobenzaldehyde is consumed (typically 2-4 hours), cool the mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the resulting residue between dichloromethane and water.
-
Separate the layers. Extract the aqueous layer two more times with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[1][4]
-
Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-(2-nitrophenyl)-1,3-oxazole as a solid.[4]
Protocol 2: Reduction to this compound
This protocol uses tin(II) chloride dihydrate for the reduction.
Materials:
-
2-(2-Nitrophenyl)-1,3-oxazole (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)
-
Ethanol or Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate, Water, Brine
-
Celite
Procedure:
-
In a round-bottom flask, dissolve 2-(2-nitrophenyl)-1,3-oxazole (1.0 eq) in ethanol or ethyl acetate.
-
Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution.
-
Heat the reaction mixture to 60-70°C and stir. Monitor the reaction by TLC until the starting material is consumed (typically 2-3 hours).
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully add saturated sodium bicarbonate solution to the stirred mixture until the pH is basic (~8-9) and gas evolution ceases. A thick white precipitate of tin salts will form.
-
Filter the entire mixture through a pad of celite, washing the filter cake thoroughly with ethyl acetate.[4]
-
Transfer the filtrate to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give this compound.
References
- BenchChem. (2025). Optimizing reaction conditions for the synthesis of oxazole derivatives.
- BenchChem. (2025). Optimizing reaction conditions for the synthesis of 2-(p-Tolyl)oxazole derivatives.
- BenchChem. (2025). Optimizing reaction conditions for amine-substituted oxazole synthesis.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-Methyl-4-(1,3-oxazol-2-yl)aniline.
-
Popiołek, Ł., & Szymańska, I. (2021). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 26(11), 3379. Available at: [Link]
-
Kumar, A., & Sharma, G. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25488-25516. Available at: [Link]
-
Patil, S. A., et al. (2022). TiO2–ZrO2-catalyzed synthesis of 2-aryl benzoxazole derivatives. Journal of the Indian Chemical Society, 99(1), 100257. (This is an example citation based on the search result text, a direct link was not available in the provided snippets). A similar concept is discussed in the review[6].
- Popiołek, Ł., & Szymańska, I. (2021). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. MDPI.
-
Rashamuse, K., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1634. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group | MDPI [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
purification of crude 2-(1,3-Oxazol-2-yl)aniline by column chromatography
Welcome to the technical support guide for the column chromatography purification of crude 2-(1,3-Oxazol-2-yl)aniline. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols. Our approach is rooted in explaining the "why" behind each step, ensuring you have the foundational knowledge to adapt and overcome challenges in your specific experimental context.
Introduction: The Challenge of Purifying this compound
This compound is a heterocyclic aromatic amine, a class of compounds known for its utility in medicinal chemistry and materials science.[1] However, its purification presents a unique set of challenges. The presence of a basic aniline nitrogen and a polar oxazole ring system can lead to problematic interactions with the standard silica gel stationary phase. Common issues include poor separation, significant peak tailing, and even irreversible adsorption or degradation of the compound on the column.[2][3] This guide provides a systematic approach to navigate these difficulties and achieve high purity.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process in a question-and-answer format.
Question 1: My compound is streaking or "tailing" extensively down the column and on my TLC plate. How can I fix this?
Answer: Peak tailing is a classic sign of strong, undesirable interactions between your basic aniline compound and the acidic silanol groups on the surface of the silica gel.[4] The amine group can interact via strong hydrogen bonding or acid-base interactions, slowing its elution in a non-uniform way.
-
Causality: The free silanol groups (Si-OH) on silica are acidic and readily interact with the basic nitrogen of your aniline. This causes a portion of the molecules to "stick" and elute more slowly, resulting in a tail.
-
Solutions:
-
Mobile Phase Modification: The most common solution is to add a small amount of a competitive base to your mobile phase. Typically, adding 0.5-2% triethylamine (Et₃N) or a few drops of ammonium hydroxide to the eluent system will neutralize the acidic sites on the silica gel.[2] The modifier will preferentially bind to the active sites, allowing your compound to elute more symmetrically.
-
Use a Different Stationary Phase: If mobile phase modification is insufficient, consider switching to a less acidic stationary phase. Neutral alumina can be an excellent alternative for purifying basic compounds.[2] Alternatively, deactivated silica gel, which has been treated to reduce the number of active silanol groups, can be used.[5]
-
Question 2: I've run a full gradient, but none of my desired compound has eluted from the column. Where did it go?
Answer: This frustrating situation typically points to one of two possibilities: your compound is either irreversibly adsorbed to the top of the column, or the solvent system is simply not polar enough to move it.
-
Causality:
-
Irreversible Adsorption: The basicity of the aniline may have caused it to bind so strongly to the acidic silica that it cannot be displaced by the eluent.[2]
-
Insufficient Polarity: this compound is a polar molecule. If your gradient does not reach a high enough polarity, the compound will remain at the origin.[3]
-
Precipitation: The compound may have precipitated at the top of the column if it was loaded in a solvent in which it is not highly soluble, especially upon contact with the less polar mobile phase.[5]
-
-
Solutions:
-
Aggressive Elution: To salvage the column, you can try flushing with a highly polar, base-modified solvent system. A mixture of 5-10% methanol in dichloromethane (DCM) with 1% ammonium hydroxide is a powerful eluent for very polar compounds.[3]
-
Dry Loading: To prevent precipitation during loading, use a "dry loading" technique. This involves pre-adsorbing your crude product onto a small amount of silica gel (or Celite®) and then carefully adding the resulting dry powder to the top of your packed column.[6] This ensures the compound is introduced to the column in a fine, evenly distributed manner.
-
Stability Check: Before chromatography, it is crucial to check if your compound is stable on silica gel. This can be done with a 2D TLC test: spot the compound on a TLC plate, run it in a suitable eluent, dry the plate, rotate it 90 degrees, and run it again in the same eluent. If the compound is unstable, you will see new spots appear in the second dimension.[3] If instability is confirmed, a different stationary phase like alumina is necessary.[5]
-
Question 3: The separation between my product and a close-running impurity is very poor. How can I improve the resolution?
Answer: Improving the separation (resolution) of two compounds with similar Rf values requires optimizing the selectivity of your chromatographic system.
-
Causality: The impurity and your product have very similar polarities and interactions with the stationary phase under the current conditions.
-
Solutions:
-
Reduce Mobile Phase Polarity: Counterintuitively, using a less polar solvent system often improves the separation of close-running spots. A less polar eluent will cause all compounds to move more slowly down the column, increasing the time they interact with the stationary phase and amplifying small differences in their affinities, leading to better separation.[5]
-
Change Solvent System: The choice of solvents is critical. If you are using a standard Hexane/Ethyl Acetate system, try switching to a system with different solvent properties, such as Toluene/Ethyl Acetate or DCM/Acetone.[5] These solvents can offer different selectivity by engaging in different types of interactions (e.g., π-π stacking with toluene) with your analytes.
-
Optimize Column Parameters: Use a longer column or a stationary phase with a smaller particle size. Both of these changes increase the number of theoretical plates, enhancing the column's resolving power. Also, ensure your sample is loaded in a very narrow band, as a wide band is a common cause of poor separation.[6]
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting decision tree for column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for purifying this compound on a silica gel column? A good starting point is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate. Begin by developing a TLC method with a 1:1 mixture of hexane:ethyl acetate.[5] Adjust the ratio until the desired compound has an Rf value of approximately 0.2-0.3. For this polar amine, you will likely need a higher proportion of ethyl acetate or even a more polar system like 1-5% methanol in dichloromethane.[3]
Q2: How much silica gel should I use for my column? A general rule of thumb is to use a silica gel to crude product weight ratio of 30:1 to 50:1. For example, if you have 1 gram of crude material, you should use 30-50 grams of silica gel. For difficult separations, this ratio can be increased to 100:1 or more.
Q3: Should I use wet or dry loading for my sample? This depends on the solubility of your crude material.
-
Wet Loading: If your crude product dissolves easily in a minimal amount of the initial, least polar mobile phase, wet loading is acceptable.[6] Dissolve the sample and carefully pipette it directly onto the top of the column.
-
Dry Loading: If your sample is not very soluble in the mobile phase or requires a more polar solvent like DCM or methanol to dissolve, dry loading is mandatory.[6] Dissolving the sample in a strong solvent and loading it wet will destroy the separation.
Q4: Can I use gradient elution? Yes, gradient elution is highly recommended, especially if your crude mixture contains impurities with a wide range of polarities. Start with the low-polarity mobile phase identified from your TLC analysis and gradually increase the percentage of the more polar solvent. This will elute the non-polar impurities first, followed by your product, and finally the highly polar impurities, often resulting in a faster and cleaner separation.
Experimental Protocol: Column Chromatography Purification
This protocol provides a detailed, step-by-step methodology for the purification of this compound.
Data Summary Table
| Parameter | Recommendation | Rationale & Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice. Consider neutral alumina if the compound shows instability.[2] |
| Column Dimensions | Choose based on sample size (e.g., 2-4 cm diameter for 1 g sample) | Maintain a good height-to-diameter ratio (~10:1) for optimal separation. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate or DCM/Methanol | Start with TLC to find an optimal ratio giving an Rf of 0.2-0.3.[5] |
| Mobile Phase Additive | 0.5-2% Triethylamine (Et₃N) | Crucial for preventing peak tailing of the basic aniline.[2] |
| Sample Loading | Dry Loading | Recommended to ensure a narrow sample band and prevent solubility issues.[6] |
Step-by-Step Methodology
-
TLC Analysis & Solvent System Selection:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate or DCM).
-
Spot the solution on a TLC plate and develop it in various solvent systems (e.g., 3:1, 2:1, 1:1 Hexane:EtOAc).
-
Add 1% Et₃N to your chosen systems to assess its effect on spot shape.
-
Identify the solvent system that places your desired product at an Rf of ~0.2-0.3 and provides good separation from major impurities. This will be your initial eluent for the column.
-
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.[5]
-
In a beaker, prepare a slurry of silica gel in your initial, least polar eluent. Use enough solvent to make a pourable, milky suspension.
-
Pour the slurry into the column. Gently tap the column to dislodge air bubbles and ensure even packing.[5]
-
Once the silica has settled, add another thin layer of sand on top to protect the surface.[6]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading (Dry Method):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM or methanol).
-
Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to this solution.
-
Remove the solvent under reduced pressure (using a rotary evaporator) until a fine, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column, creating an even layer.
-
-
Elution and Fraction Collection:
-
Carefully add your initial, low-polarity eluent to the top of the column, taking care not to disturb the surface.
-
Begin collecting fractions in test tubes or vials.
-
Run the column, either isocratically (with one solvent mixture) or with a gradient. For a gradient, start with the initial eluent and slowly increase the proportion of the more polar solvent.
-
Monitor the elution progress by spotting fractions onto TLC plates.
-
-
Analysis and Product Isolation:
-
Develop the TLC plates of your collected fractions. Visualize the spots under a UV lamp.
-
Identify the fractions that contain your pure product.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Purification Workflow Diagram
Caption: Experimental workflow for column chromatography purification.
References
- BenchChem. (2025). Troubleshooting purification of 2-Methyl-4-(1,3-oxazol-2-yl)aniline by column chromatography.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-Methyl-4-(1,3-oxazol-2-yl)aniline.
- BenchChem. (2025). In-depth Technical Guide to the Basic Characterization of Novel Oxazole Compounds.
- BenchChem. (2025). Technical Support Center: Purification of N-(2-Heptyl)aniline Isomers.
- University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
- BenchChem. (2025). Technical Support Center: Refinement of Analytical Methods for Aromatic Amine Detection.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- Bentham Science. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles.
Sources
- 1. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
common side products in the synthesis of 2-(1,3-Oxazol-2-yl)aniline
Welcome to the technical support guide for the synthesis of 2-(1,3-Oxazol-2-yl)aniline. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during this multi-step synthesis. We will explore common side products, troubleshoot frequently observed issues, and provide validated protocols to ensure the integrity of your experimental outcomes.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while based on established chemical transformations, is prone to the formation of specific side products that can complicate purification and compromise final product quality. This guide provides a structured, cause-and-effect analysis of potential issues in a question-and-answer format to directly address problems encountered in the lab.
PART 1: Troubleshooting Guide
This section addresses specific experimental observations and provides a logical path to identify the root cause and implement a solution.
Q1: My final product is contaminated with a less polar, yellow-colored impurity that is difficult to remove. What is it and how can I prevent it?
Probable Cause: This impurity is almost certainly the unreacted nitro-precursor, 2-(2-nitrophenyl)-1,3-oxazole . Its distinct yellow color and lower polarity compared to the aniline product are characteristic. This issue stems from the incomplete reduction of the nitro group, which is typically the final step in one of the most common synthetic routes.
Causality & Mitigation:
-
Insufficient Reductant: The stoichiometry of the reducing agent is critical. For reductions using metal salts like stannous chloride (SnCl₂), a significant molar excess is required to drive the reaction to completion.[1]
-
Action: Recalculate the molar equivalents of your reducing agent. Ensure you are using at least 5 equivalents of SnCl₂·2H₂O or a similarly validated amount for your chosen reagent.
-
-
Reaction Kinetics: The reduction may be slow to initiate or stall before completion.
-
Action: Monitor the reaction diligently using Thin Layer Chromatography (TLC) until the starting material spot has completely disappeared. If the reaction stalls, gentle heating (reflux in ethanol is common) can increase the rate.[1]
-
-
Catalyst Deactivation (for Catalytic Hydrogenation): If you are using a catalyst such as Palladium on carbon (Pd/C), its activity is paramount.
-
Action: Use fresh, high-quality catalyst. Ensure the reaction is free from catalyst poisons (e.g., sulfur-containing compounds). The system must be thoroughly flushed with an inert gas before introducing hydrogen.
-
Purification Strategy: If the impurity is already present, it can be separated from the desired aniline product by silica gel column chromatography. The significant polarity difference allows for good separation, typically using a hexane/ethyl acetate gradient.[1]
Q2: My reaction mixture has turned into a dark, viscous, or intractable tar during the nitro reduction step. What happened?
Probable Cause: Tar formation is a classic sign of undesired polymerization or the formation of complex condensation products like azo and azoxy compounds . These side reactions are promoted by overly harsh conditions or incorrect pH during the reduction of the nitro group.
Causality & Mitigation:
-
Reaction Conditions: Highly exothermic reactions or excessive heating can lead to uncontrolled side reactions. Reductions of aromatic nitro compounds can produce highly reactive intermediates (e.g., nitroso and hydroxylamine species) which, if not rapidly converted to the amine, can dimerize to form colored azo (R-N=N-R) and azoxy (R-N=N(O)-R) compounds.
-
Action: Maintain strict temperature control. If the reaction is highly exothermic, add the reducing agent portion-wise while cooling the flask in an ice bath.
-
-
pH Control: The pH of the medium is crucial. Strongly acidic or basic conditions can catalyze polymerization pathways.
-
Action: For reductions like SnCl₂/HCl, the acidic environment is necessary, but careful neutralization during workup is essential. For other methods, ensure the pH is maintained within the optimal range for the specific reducing agent.
-
Q3: I'm observing a highly polar impurity by TLC and LC-MS that doesn't correspond to any starting material. What might it be?
Probable Cause: A common polar byproduct is the ring-opened N-(2-hydroxyethyl)-2-aminobenzamide . This intermediate is formed during the oxazole ring-closing step but fails to cyclize and dehydrate. It can also be a product of hydrolysis of the oxazole ring under harsh acidic or basic conditions during workup.
Causality & Mitigation:
-
Incomplete Cyclodehydration: The final step in forming the oxazole ring is the elimination of water from a β-hydroxy amide intermediate.[2] If the dehydrating conditions are not effective, this intermediate will persist.
-
Action: When using methods that generate this intermediate, ensure a sufficiently powerful dehydrating agent is used (e.g., POCl₃, SOCl₂) or that water is removed azeotropically.[3]
-
-
Hydrolysis: The oxazole ring, while generally stable, can be susceptible to hydrolysis under strong aqueous acid or base, especially with prolonged heating.
-
Action: Use mild conditions for workup and purification. When performing acid-base extractions, avoid prolonged exposure to concentrated acids or bases and perform the steps at cooler temperatures if possible.
-
PART 2: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound, and how do they influence potential side products?
There are two predominant strategies, each with its own set of potential impurities.
-
Route A: Late-Stage Reduction: This involves synthesizing the nitro-substituted precursor, 2-(2-nitrophenyl)-1,3-oxazole, and then reducing the nitro group to the aniline in the final step. This is often preferred as it avoids potential side reactions involving the free aniline group in earlier steps. The main side product is the unreacted nitro compound.
-
Route B: Early-Stage Aniline: This route starts with an aniline derivative (e.g., 2-aminobenzonitrile or isatoic anhydride) and builds the oxazole ring onto it. This approach is more convergent but risks side reactions with the aniline group and may suffer from incomplete cyclization, leading to amide intermediates.[4]
Q2: What is the best analytical workflow for monitoring reaction progress and identifying impurities?
A multi-technique approach is most effective:
-
TLC (Thin Layer Chromatography): Ideal for rapid, real-time monitoring of the reaction's progress. Use a UV lamp to visualize spots. The disappearance of starting material and the appearance of the product spot are key indicators.
-
HPLC (High-Performance Liquid Chromatography): Provides quantitative data on the purity of the crude and final product. It is excellent for resolving closely related impurities.[5]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): The most powerful tool for impurity identification. It provides the molecular weight of the side products, allowing you to propose structures. For example, detecting a mass corresponding to M+29 (where M is the product mass) would strongly suggest contamination with the nitro-precursor (NO₂ group vs. NH₂ group).
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: Essential for confirming the structure of the final product and for characterizing any isolated impurities.
Q3: What are the most reliable methods for purifying the final product?
-
Silica Gel Column Chromatography: This is the most common and effective method for removing both more polar (e.g., ring-opened amides) and less polar (e.g., nitro-precursor) impurities. A gradient elution, typically starting with a low polarity solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity, usually provides the best separation.[1]
-
Recrystallization: If the final product is a stable solid and a suitable solvent system can be identified, recrystallization is an excellent method for achieving high purity on a larger scale.
-
Acid-Base Extraction: This technique can be used to separate the basic aniline product from neutral impurities. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with dilute aqueous acid (e.g., 1M HCl). The protonated aniline product will move to the aqueous layer, leaving neutral impurities (like the nitro-precursor) in the organic layer. The aqueous layer is then basified (e.g., with NaOH or NaHCO₃) to precipitate or allow for re-extraction of the purified aniline product.[5]
PART 3: Data Summary & Protocols
Table 1: Summary of Common Side Products and Mitigation Strategies
| Side Product Name | Probable Origin | Identification | Prevention & Mitigation |
| 2-(2-Nitrophenyl)-1,3-oxazole | Incomplete reduction of the nitro group. | Yellow solid, less polar than product on TLC, M+29 by LC-MS. | Ensure sufficient reductant, monitor reaction to completion, use fresh catalyst.[1] |
| N-(2-Hydroxyethyl)-2-aminobenzamide | Incomplete cyclodehydration of the amide intermediate. | Highly polar on TLC, may be water-soluble. | Use strong dehydrating agents (POCl₃, SOCl₂), ensure anhydrous conditions.[2] |
| Azo/Azoxy Dimers | Dimerization of nitroso/hydroxylamine intermediates during reduction. | Highly colored (often red/orange), high molecular weight, can contribute to tar. | Maintain strict temperature control, ensure efficient stirring, run under inert atmosphere. |
| Starting Materials | Carry-over from previous steps. | Match retention time/Rf and mass to authentic standards. | Purify all intermediates to >98% purity before proceeding to the next step. |
Protocol: Purification via Acid-Base Extraction
This protocol is designed to separate the basic final product from neutral impurities like the nitro-precursor.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 100 mL of ethyl acetate for a 5g scale).
-
Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M HCl (aq). Shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer (containing the protonated product) into a clean flask. Repeat the extraction of the organic layer with fresh 1M HCl (2 x 50 mL) to ensure complete recovery. Combine all aqueous extracts. The organic layer contains neutral impurities and can be discarded.
-
Neutralization: Cool the combined acidic aqueous extracts in an ice bath. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH) with stirring until the pH is approximately 8-9. The aniline product should precipitate as a solid or oil.
-
Product Isolation:
-
If a solid precipitates, collect it by vacuum filtration, wash with cold deionized water, and dry under vacuum.
-
If an oil forms, extract the neutralized aqueous layer with fresh ethyl acetate (3 x 75 mL). Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.[1]
-
PART 4: Troubleshooting Workflow
This decision tree provides a logical workflow for diagnosing issues based on analytical data.
References
- Synthesis of 2-Methyl-4-(1,3-oxazol-2-yl)aniline. BenchChem Application Notes. [Online].
-
Oxazoline chemistry part III. Synthesis and characterisation of [2-(2′-anilinyl)-2-oxazolines] and some related compounds. ResearchGate. [Online]. Available: [Link]
-
Synthesis of 2-oxazolines. Organic Chemistry Portal. [Online]. Available: [Link]
- Identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis. BenchChem Technical Support. [Online].
-
Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Online]. Available: [Link]
-
Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters, 2000, 2(8), pp 1165–1168. [Online]. Available: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor [organic-chemistry.org]
- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Van Leusen Oxazole Synthesis: A Technical Support Guide for Researchers
Welcome to the technical support center for the Van Leusen oxazole synthesis. This guide is designed for researchers, chemists, and professionals in drug development who are utilizing this powerful reaction to construct oxazole rings. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in mechanistic principles and practical laboratory experience.
Introduction to the Van Leusen Oxazole Synthesis
First discovered by van Leusen and colleagues in 1972, this reaction has become a cornerstone in heterocyclic chemistry for synthesizing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1][2][3] The reaction's popularity stems from its operational simplicity, use of readily available starting materials, and broad substrate scope.[2][4] TosMIC, a stable, odorless, and colorless solid, serves as a versatile C2N1 synthon in this process.[1][2]
The reaction proceeds via a [3+2] cycloaddition mechanism.[1][2] Initially, a base deprotonates the acidic methylene group of TosMIC. The resulting anion then attacks the aldehyde carbonyl, leading to an intermediate that cyclizes to form a 4-tosyl-4,5-dihydro-1,3-oxazole (an oxazoline).[1][2][5] The final step is the base-promoted elimination of p-toluenesulfinic acid (TosH), which results in the aromatic oxazole ring.[2][5][6]
Mechanistic Overview
Understanding the reaction pathway is critical for effective troubleshooting. The following diagram illustrates the key steps in the Van Leusen oxazole synthesis.
Caption: Key mechanistic steps of the Van Leusen oxazole synthesis.
Troubleshooting Guide: Frequently Asked Questions
Here we address specific issues that may arise during the experimental process, providing both the probable cause and recommended solutions grounded in chemical principles.
Question 1: My reaction is showing low to no conversion to the desired oxazole. What are the likely causes?
Answer: This is a common issue that can often be traced back to the integrity of the reagents or suboptimal reaction conditions.
-
Probable Cause 1: Inactive Reagents. TosMIC and the base (commonly potassium carbonate or potassium tert-butoxide) are sensitive to moisture.[7] Aldehydes, particularly aromatic ones, can oxidize to carboxylic acids upon prolonged storage.
-
Recommended Solution: Ensure all reagents are fresh and handled under anhydrous conditions. Use freshly dried solvents. It is good practice to dry glassware in an oven and cool it under a stream of inert gas (like nitrogen or argon) before use. If the aldehyde has been stored for a long time, consider purifying it by distillation or column chromatography.
-
-
Probable Cause 2: Insufficient Base Strength. The pKa of the α-proton in TosMIC is approximately 14.[8] The chosen base must be strong enough to efficiently deprotonate it to initiate the reaction. While potassium carbonate is often sufficient, some less reactive aldehydes may require a stronger base.
-
Recommended Solution: If using a weaker base like K₂CO₃ with an unreactive aldehyde, consider switching to a stronger, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[7]
-
-
Probable Cause 3: Low Reaction Temperature. While the initial addition is often performed at a lower temperature, the subsequent cyclization and elimination steps may require thermal energy to proceed at a reasonable rate.
-
Recommended Solution: After the initial addition of reagents, gently heat the reaction mixture. A temperature of 40-50 °C, or even refluxing in a solvent like methanol, is often effective.[7][8] Some procedures even utilize pressure reactors to significantly decrease reaction times by increasing the temperature.[9][10]
-
Question 2: I am observing the formation of a significant nitrile byproduct. Why is this happening and how can I prevent it?
Answer: The formation of a nitrile suggests a competing reaction pathway, which is characteristic of the Van Leusen reaction when ketones are present.[6][11]
-
Probable Cause: Ketone Impurities in the Aldehyde Starting Material. Ketones react with TosMIC under basic conditions to form nitriles, not oxazoles.[6][12] This is a distinct and well-documented transformation.[11][13]
-
Recommended Solution: The most effective solution is to rigorously purify the aldehyde starting material to remove any ketone impurities. This can typically be achieved through distillation or flash column chromatography.
-
Question 3: My reaction seems to have stalled at the oxazoline intermediate. How can I drive the reaction to completion?
Answer: Isolation of the stable 4-tosyl-4,5-dihydro-1,3-oxazole intermediate indicates that the final elimination step is sluggish.[7]
-
Probable Cause: Incomplete Elimination of the Tosyl Group. The elimination of p-toluenesulfinic acid is a base-promoted process and can be the rate-limiting step, especially with certain substrates or under insufficiently forcing conditions.[5][6]
-
Recommended Solutions:
-
Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy to promote the elimination.[7]
-
Use a Stronger Base: A stronger base can facilitate a more efficient deprotonation at the C4 position, leading to a faster elimination.[7]
-
Extend Reaction Time: Simply allowing the reaction to stir for a longer period may be sufficient to drive the conversion to the final oxazole product.[7]
-
-
Question 4: I am having difficulty purifying my oxazole product. What are some common issues and purification strategies?
Answer: Purification challenges in the Van Leusen synthesis often arise from byproducts of the reaction.
-
Probable Cause 1: Residual p-toluenesulfinic acid. This byproduct from the elimination step can be acidic and may interfere with chromatography or subsequent reactions.
-
Recommended Solution: A common and effective method is to wash the crude product with a solution of sodium hydrosulfide (NaHS).[7][14] This converts the sulfinic acid into a more easily removable salt. Alternatively, some protocols suggest that using an ion-exchange resin as the base can simplify purification by allowing for the removal of the base and the sulfinic acid byproduct by simple filtration.[15][16]
-
-
Probable Cause 2: Emulsion during aqueous workup. The presence of various salts and organic materials can lead to the formation of emulsions, making phase separation difficult.
-
Recommended Solution: To break up an emulsion, try adding a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, often leading to better separation. If the emulsion persists, filtering the entire mixture through a pad of celite can be effective.
-
Summary of Key Reaction Parameters
| Parameter | Recommended Condition | Rationale & Troubleshooting |
| Solvent | Methanol, THF, DME | Methanol is commonly used and often serves as a proton source for intermediates.[2] Aprotic solvents like THF or DME are also effective, especially when using strong, moisture-sensitive bases like t-BuOK.[8][14] |
| Base | K₂CO₃, t-BuOK, DBU | K₂CO₃ is a mild and effective base for many substrates.[2] For less reactive aldehydes or to promote the final elimination step, a stronger base like t-BuOK may be necessary.[7][14] |
| Temperature | 0 °C to Reflux | Initial addition of the deprotonated TosMIC to the aldehyde is often done at lower temperatures (e.g., -60 °C to 0 °C) to control the exothermic reaction.[8][14] The reaction is then often warmed to room temperature or heated to reflux to drive the cyclization and elimination steps.[8][14] |
| Workup | Aqueous wash, Extraction | A standard aqueous workup is typically sufficient. Washing with NaHS can be beneficial for removing the tosyl byproduct.[7][14] |
Experimental Protocol: General Procedure for Van Leusen Oxazole Synthesis
This protocol is a representative example and may require optimization for specific substrates.
Caption: A typical experimental workflow for the Van Leusen synthesis.
Safety Note: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
-
Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]
-
Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC - PubMed Central. [Link]
-
NROChemistry. Van Leusen Reaction. NROChemistry. [Link]
-
Organic Chemistry Portal. Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]
-
Wikipedia. Van Leusen reaction. Wikipedia. [Link]
-
Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. ResearchGate. [Link]
-
Singh, S., & Kumar, V. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 83(5), 789-803. [Link]
-
Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed. [Link]
-
Barrett, A. G. M., et al. (2002). Oxazole Synthesis with Minimal Purification: Synthesis and Application of a ROMPgel Tosmic Reagent. Organic Letters, 4(19), 3339-3341. [Link]
-
Varsal Chemical. TosMIC Whitepaper. Varsal Chemical. [Link]
-
Dömling, A. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Molecular Diversity, 9(1-3), 1-3. [Link]
-
Organic Chemistry Portal. Van Leusen Imidazole Synthesis. Organic Chemistry Portal. [Link]
-
Pérez-Picaso, L., et al. (2020). Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Sciforum. [Link]
-
Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. Van Leusen Reaction. Organic Chemistry Portal. [Link]
-
Disney, N., et al. (2023). A cyanide-free synthesis of nitriles exploiting flow chemistry. Reaction Chemistry & Engineering, 8(12), 2911-2916. [Link]
-
SynArchive. Van Leusen Reaction. SynArchive. [Link]
-
Disney, N., et al. (2023). A cyanide-free synthesis of nitriles exploiting flow chemistry. RSC Publishing. [Link]
-
Pérez-Picaso, L., et al. (2020). Synthesis of 1,3-Oxazoles via Van Leusen Reaction in a Pressure Reactor and Preliminary Studies of Cations Recognition. ResearchGate. [Link]
Sources
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis [mdpi.com]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 6. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. varsal.com [varsal.com]
- 9. sciforum.net [sciforum.net]
- 10. researchgate.net [researchgate.net]
- 11. Van Leusen Reaction [organic-chemistry.org]
- 12. synarchive.com [synarchive.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 1,3-Oxazole synthesis [organic-chemistry.org]
Technical Support Center: Optimization of Reaction Conditions for Synthesizing 2-(1,3-Oxazol-2-yl)aniline
Introduction
Welcome to the technical support center for the synthesis of 2-(1,3-Oxazol-2-yl)aniline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of this synthesis. As your virtual Senior Application Scientist, my goal is to equip you with the necessary insights and practical solutions to optimize your reaction conditions, improve yields, and ensure the purity of your final product. This document is structured to address specific challenges you may encounter, explaining the underlying chemical principles and offering actionable protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General Synthesis Strategy
A common and effective route to synthesize this compound involves a multi-step process. A typical pathway begins with the formation of a substituted nitrophenyl-1,3-oxazole, followed by the reduction of the nitro group to the desired aniline.[1][2]
Q1: What is a reliable starting point for the synthesis of this compound?
A1: A well-established method involves a three-step synthesis starting from a substituted nitrotoluene.[1] This process includes:
-
Oxidation: The methyl group of a nitrotoluene derivative is oxidized to an aldehyde. A common method utilizes a chromium-based oxidant in acetic anhydride.[1]
-
Oxazole Formation: The resulting nitrobenzaldehyde is then reacted with tosylmethyl isocyanide (TosMIC) in the presence of a base like potassium carbonate to form the 2-(nitrophenyl)-1,3-oxazole.[1]
-
Nitro Group Reduction: The final step is the reduction of the nitro group to an amine, yielding the target this compound.
Troubleshooting the Oxazole Ring Formation
The construction of the oxazole ring is a critical step that can be prone to low yields and side reactions if not properly controlled.
Q2: My oxazole formation step is giving a low yield. What are the key parameters to optimize?
A2: Low yields in the Van Leusen oxazole synthesis (using TosMIC) are often related to the base, solvent, and temperature.
-
Base Selection: Potassium carbonate (K₂CO₃) is a commonly used and effective base for this reaction.[1] Ensure it is anhydrous, as water can interfere with the reaction.
-
Solvent Choice: Methanol is a typical solvent for this transformation.[1] It's crucial to use dry methanol to prevent unwanted side reactions.
-
Temperature Control: This reaction is typically run at room temperature.[1] Exceeding this temperature can lead to decomposition of TosMIC and the formation of byproducts.
-
Stoichiometry: A slight excess of TosMIC (e.g., 1.1 equivalents) is often beneficial to drive the reaction to completion.[1]
Q3: I am observing significant amounts of side products during the oxazole synthesis. What are they and how can I minimize them?
A3: A common side product is the formation of a dimer or polymer of TosMIC, especially if the reaction conditions are not optimal. To minimize this:
-
Slow Addition: Add the base portion-wise to the reaction mixture containing the aldehyde and TosMIC. This helps to maintain a low concentration of the reactive intermediate and favors the desired reaction pathway.
-
Vigorous Stirring: Ensure efficient mixing to promote the reaction between the aldehyde and the TosMIC anion as it is formed.
Optimizing the Nitro Group Reduction
The final reduction step is crucial for obtaining a pure product. The choice of reducing agent and reaction conditions can significantly impact the outcome.
Q4: What are the recommended reducing agents for converting the nitro group to an aniline, and what are their pros and cons?
A4: Several reducing agents can be employed, each with its own advantages and disadvantages.
| Reducing Agent | Advantages | Disadvantages | Typical Conditions |
| Tin(II) Chloride (SnCl₂·2H₂O) | High yields, relatively mild.[2] | Tin salts can be difficult to remove during workup. | Ethanol or Ethyl Acetate, often with added acid (e.g., HCl).[1][2] |
| Sodium Borohydride (NaBH₄) with a catalyst | Milder than SnCl₂ alone, can be more selective.[2] | Requires a co-reagent like SnCl₂·2H₂O.[2] | Ethanol, room temperature.[2] |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | "Clean" reaction with water as the only byproduct. | Requires specialized equipment (hydrogenator); catalyst can be pyrophoric. | Methanol or Ethanol, atmospheric or elevated pressure. |
Q5: I am having trouble with the workup after using Tin(II) Chloride for the reduction. How can I effectively remove the tin salts?
A5: The removal of tin salts is a common challenge. Here are some proven methods:
-
Filtration through Celite: After the reaction, filter the mixture through a pad of Celite.[1] This will help to remove the bulk of the tin salts.
-
Aqueous Workup:
-
Neutralize the reaction mixture carefully with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.[1]
-
Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.[1]
-
Combine the organic layers and wash with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate before concentrating.[1]
-
Purification of the Final Product
Obtaining highly pure this compound is essential, especially for applications in drug development.
Q6: What is the best method for purifying the final product, this compound?
A6: Column chromatography on silica gel is the most common and effective method for purifying the crude product.[1]
-
Eluent System: A mixture of hexane and ethyl acetate is typically used as the eluent.[1] The polarity of the eluent system should be optimized by TLC to achieve good separation of the product from any impurities. A starting point could be a 1:1 mixture, gradually increasing the proportion of ethyl acetate if the product is not eluting.
-
Alternative Purification: In some cases where the product is a solid, recrystallization from a suitable solvent system can be an effective purification technique.
Q7: My final product is off-white or light brown. Is this normal, and can I improve the color?
A7: An off-white to light brown color for this compound is often reported.[1] This can be due to minor impurities or some degradation of the aniline moiety.
-
Charcoal Treatment: During the workup or before recrystallization, you can try treating a solution of your product with activated charcoal to remove colored impurities.
-
Re-purification: If the color is a concern, a second column chromatography or a careful recrystallization may be necessary.
Experimental Protocols
Step-by-Step Synthesis of a 2-(Nitrophenyl)-1,3-oxazole Intermediate
This protocol is adapted from a standard procedure for the synthesis of a substituted 2-(nitrophenyl)-1,3-oxazole.[1]
Materials:
-
2-Methyl-4-nitrobenzaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol, anhydrous
Procedure:
-
To a round-bottom flask, add 2-methyl-4-nitrobenzaldehyde (1.0 eq), tosylmethyl isocyanide (1.1 eq), and anhydrous methanol.
-
Stir the mixture at room temperature to dissolve the solids.
-
Add anhydrous potassium carbonate (2.0 eq) portion-wise to the stirring solution.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[1]
-
Once the starting material is consumed, remove the methanol under reduced pressure.
-
To the residue, add water and extract with dichloromethane or ethyl acetate (3 x 50 mL).[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[1]
-
Filter and concentrate the organic layer in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system to yield the 2-(2-methyl-4-nitrophenyl)-1,3-oxazole.[1]
Step-by-Step Protocol for Nitro Group Reduction using SnCl₂·2H₂O
This protocol is a general procedure for the reduction of a nitro group to an aniline using tin(II) chloride.[1][2]
Materials:
-
2-(2-Methyl-4-nitrophenyl)-1,3-oxazole
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
In a round-bottom flask, dissolve the 2-(2-methyl-4-nitrophenyl)-1,3-oxazole in ethyl acetate or ethanol.
-
Add tin(II) chloride dihydrate (typically 3-5 equivalents).
-
Carefully add concentrated hydrochloric acid dropwise to the stirring mixture.
-
Heat the reaction mixture to reflux for 2-3 hours, monitoring by TLC until the starting material is consumed.[1]
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.[1]
-
Filter the mixture through a pad of Celite to remove the tin salts, washing the filter cake with ethyl acetate.[1]
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain 2-Methyl-4-(1,3-oxazol-2-yl)aniline.[1]
Visualizing the Workflow
Caption: General synthetic workflow for this compound.
References
- BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-Methyl-4-(1,3-oxazol-2-yl)aniline.
- National Institutes of Health (NIH). (n.d.). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group.
Sources
Technical Support Center: Navigating the Challenges of Polar Aniline Compound Purification
Welcome to the Technical Support Center dedicated to addressing the common and often complex challenges associated with the purification of polar aniline compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter these molecules in their daily work. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles and field-tested insights to empower you to troubleshoot and optimize your purification workflows effectively.
The Unique Challenge of Polar Anilines
Aniline and its derivatives are foundational building blocks in medicinal chemistry and materials science. The introduction of polar functional groups (-OH, -NH2, -COOH, etc.) significantly alters their physicochemical properties, often making them a purification paradox. Their increased polarity enhances aqueous solubility but can lead to tenacious binding to polar stationary phases like silica gel, while their basic amino group can cause peak tailing and decomposition. Furthermore, their electron-rich nature makes them susceptible to oxidation, often resulting in colored impurities that are challenging to remove[1][2]. This guide provides a systematic approach to overcoming these hurdles.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the purification of polar aniline compounds, offering explanations and actionable solutions.
Issue 1: My polar aniline streaks badly or remains at the baseline during silica gel chromatography.
Root Cause Analysis: This is a classic problem stemming from the strong interaction between the basic aniline nitrogen and the acidic silanol groups on the silica surface. This interaction leads to irreversible adsorption or slow, uneven elution, resulting in streaking[3]. Highly polar substituents on the aniline ring further exacerbate this issue by increasing the compound's affinity for the stationary phase.
Solutions:
-
Mobile Phase Modification:
-
Basic Additives: The most common and effective solution is to add a small amount of a basic modifier to your eluent to neutralize the acidic silica surface. Triethylamine (TEA) is a standard choice, typically added at 0.1-1% (v/v). Ammonia in methanol (e.g., a stock solution of 10% ammonium hydroxide in methanol) can also be very effective for highly polar compounds[3][4].
-
Polar Solvent Systems: For extremely polar anilines, standard ethyl acetate/hexane systems may be insufficient. Consider more aggressive solvent systems like dichloromethane (DCM) with a gradient of methanol (e.g., 1-20%)[4].
-
-
Stationary Phase Modification:
-
Deactivated Silica: You can deactivate the silica gel yourself by treating it with a base like triethylamine before packing the column. This reduces the number of acidic sites available for strong interaction[5].
-
Alternative Stationary Phases: If your compound is particularly sensitive or difficult to purify on silica, consider alternative stationary phases such as neutral or basic alumina[4]. For some applications, reversed-phase chromatography (C18 silica) may be a viable option, where your polar compound will elute earlier.
-
Experimental Protocol: Deactivating Silica Gel for Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Add triethylamine to the slurry to a final concentration of 1-2% (v/v).
-
Stir the slurry for 15-30 minutes.
-
Pack the column with the treated silica slurry as you normally would.
-
Equilibrate the column with your starting mobile phase (which should also contain 0.1-1% triethylamine).
Issue 2: My purified aniline is colored (yellow, brown, or red), but was colorless initially.
Root Cause Analysis: Anilines are prone to air oxidation, which forms highly colored polymeric impurities[1][2]. This process is often accelerated by exposure to light and trace metal impurities. The color you are observing is likely due to these oxidation byproducts.
Solutions:
-
Activated Charcoal Treatment: This is a highly effective method for removing colored impurities.
-
Dissolve your impure aniline in a suitable hot solvent.
-
Add a small amount of activated charcoal (typically 1-5% by weight).
-
Heat the mixture for a short period (5-15 minutes).
-
Filter the hot solution through a pad of celite to remove the charcoal.
-
The pure, colorless aniline can then be recovered by crystallization or solvent evaporation[6].
-
-
Conversion to a Salt and Back-Extraction:
-
Dissolve the colored aniline in an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Extract with an aqueous acid solution (e.g., 1M HCl) to form the anilinium salt, which will move to the aqueous layer.
-
The colored, non-basic impurities will remain in the organic layer, which can be discarded.
-
Basify the aqueous layer with a base like NaOH or NaHCO3 to regenerate the free aniline.
-
Extract the pure aniline back into an organic solvent, dry, and concentrate[6][7].
-
-
Distillation: For liquid anilines, vacuum distillation can be effective at separating the less volatile colored impurities[6]. Adding a small amount of zinc dust before distillation can help prevent oxidation during heating[8].
Issue 3: I am struggling to separate regioisomers of my polar aniline.
Root Cause Analysis: Regioisomers (e.g., ortho- vs. para-substituted anilines) often have very similar polarities and physical properties, making their separation challenging[6].
Solutions:
-
High-Performance Liquid Chromatography (HPLC): This is often the most powerful technique for isomer separation.
-
Normal Phase HPLC: Can provide good selectivity. Experiment with different solvent systems, such as hexane/isopropanol or hexane/ethanol.
-
Chiral Stationary Phases (CSPs): Even for non-chiral isomers, CSPs can sometimes offer unique selectivity due to their rigid, three-dimensional structures that can differentiate subtle shape differences between isomers[9].
-
-
Fractional Crystallization: This classical technique can be very effective if a suitable solvent can be found in which the isomers have different solubilities at different temperatures. This often requires screening a variety of solvents or solvent mixtures[10].
-
Column Chromatography Optimization:
-
Shallow Gradient: Use a very slow, shallow gradient of the polar solvent to maximize the separation between the isomers.
-
Solvent System Selectivity: Sometimes changing the solvent system entirely (e.g., from an ethyl acetate-based system to a toluene or ether-based system) can alter the selectivity and improve separation[4].
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a column chromatography method for a new polar aniline?
A good starting point is to use Thin Layer Chromatography (TLC) to screen different solvent systems. A standard starting system is a 1:1 mixture of hexane and ethyl acetate[4]. Based on the Rf value of your compound, you can adjust the polarity. For more polar compounds, a system of methanol in dichloromethane (e.g., 1-10% methanol) is a good next step[4]. The ideal Rf value for good separation on a column is typically between 0.2 and 0.4.
Q2: How can I improve the yield of my recrystallization of a polar aniline?
To maximize your yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve your compound[11]. Using too much solvent will result in a significant portion of your compound remaining in the mother liquor upon cooling. Also, allow the solution to cool slowly and undisturbed to promote the formation of larger, purer crystals. A final cooling step in an ice bath can further decrease the solubility and increase the yield.
Q3: My polar aniline is water-soluble. How can I extract it from an aqueous reaction mixture?
For water-soluble anilines, standard liquid-liquid extraction with common organic solvents may be inefficient. Here are some strategies:
-
Salting Out: Add a significant amount of an inorganic salt (e.g., NaCl, K2CO3) to the aqueous layer. This increases the polarity of the aqueous phase and decreases the solubility of the organic compound, driving it into the organic layer[12].
-
Continuous Liquid-Liquid Extraction: For compounds with low partition coefficients, a continuous extraction apparatus can be used to achieve a high recovery.
-
Solid-Phase Extraction (SPE): This is an excellent alternative to liquid-liquid extraction. You can use a reversed-phase (e.g., C18) SPE cartridge to retain the aniline from the aqueous solution, wash away salts and other polar impurities, and then elute your purified aniline with an organic solvent like methanol or acetonitrile[13][14].
Q4: Can I use ion-exchange chromatography to purify my polar aniline?
Yes, ion-exchange chromatography (IEX) can be a very powerful technique for purifying polar anilines, especially from non-basic impurities. Since anilines are basic, they will be protonated and positively charged at a pH below their pKa (typically around 4-5). You can use a cation-exchange resin, load your sample at a low pH, wash away neutral and acidic impurities, and then elute your aniline by increasing the pH or the salt concentration of the eluent[15][16].
Q5: My chiral polar aniline is a racemic mixture. What's the best approach for separation?
The separation of enantiomers requires a chiral environment. The most common and effective methods are:
-
Chiral HPLC: This is the gold standard for analytical and preparative separation of enantiomers. A wide variety of chiral stationary phases (CSPs) are available, with polysaccharide-based columns being very popular[17]. You will likely need to screen several different columns and mobile phase conditions to find the optimal separation.
-
Diastereomeric Salt Formation: You can react your racemic aniline with a chiral acid (e.g., tartaric acid, camphorsulfonic acid) to form diastereomeric salts. These diastereomers have different physical properties and can often be separated by fractional crystallization. After separation, the pure enantiomer of the aniline can be regenerated by treatment with a base.
Visualizing Purification Workflows
The following diagrams illustrate the logical steps in troubleshooting and selecting a purification method for polar aniline compounds.
Caption: Troubleshooting workflow for column chromatography purification.
Caption: Decision tree for selecting a primary purification method.
References
- BenchChem. (2025). Troubleshooting purification of 2-Methyl-4-(1,3-oxazol-2-yl)aniline by column chromatography. BenchChem.
- BenchChem. (2025). Technical Support Center: Recrystallization of Substituted Anilines. BenchChem.
-
MDPI. (n.d.). Achiral Molecular Recognition of Substituted Aniline Position Isomers by Crown Ether Type Chiral Stationary Phase. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Liquid−Liquid Extraction of Low-Concentration Aniline from Aqueous Solutions with Salts. ResearchGate. Retrieved from [Link]
-
Allen. (n.d.). Aniline is usually purified by. Allen. Retrieved from [Link]
-
Wikipedia. (n.d.). Aniline. Wikipedia. Retrieved from [Link]
-
University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]
-
Stack Exchange. (2014). How to obtain pure aniline from a mixture of phenol and aniline? Chemistry Stack Exchange. Retrieved from [Link]
-
LookChem. (n.d.). Purification of Aniline. Chempedia. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2005). aniline impurities. Sciencemadness. Retrieved from [Link]
-
Phenomenex. (n.d.). Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV. Phenomenex. Retrieved from [Link]
-
Stack Exchange. (2024). How to recrystalize 3,5 dimethoxy aniline after years of oxidation. Chemistry Stack Exchange. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Purification of Polyhalogenated Anilines. BenchChem.
-
Reddit. (2014). Purify and dry aniline? r/chemistry. Retrieved from [Link]
-
Springer. (n.d.). Separation of aniline from water and wastewater samples based on activated carbon nanoparticles and dispersive solid phase extra. Springer. Retrieved from [Link]
-
Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. Scribd. Retrieved from [Link]
-
PMC - NIH. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. PMC. Retrieved from [Link]
-
Web.mnstate.edu. (n.d.). Recrystallization. Retrieved from [Link]
-
Cengage. (n.d.). Recrystallization. Cengage. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 7.6: Solvent Partitioning (Liquid-Liquid Extraction). Chemistry LibreTexts. Retrieved from [Link]
-
Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. Retrieved from [Link]
-
Phenomenex. (n.d.). What is Solid-Phase Extraction? Phenomenex. Retrieved from [Link]
-
LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction. LCGC International. Retrieved from [Link]
-
Chrom Tech, Inc. (2025). Mastering Ion Exchange Chromatography: Essential Guide. Chrom Tech. Retrieved from [Link]
-
ResearchGate. (2014). How do I remove aniline from the reaction mixture? ResearchGate. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Department of Chemistry. Retrieved from [Link]
-
Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. Harvard Apparatus. Retrieved from [Link]
-
Bio-Rad. (n.d.). Introduction to Ion Exchange Chromatography. Bio-Rad. Retrieved from [Link]
-
Koch Modular Process Systems. (n.d.). Extraction of Aniline Compound. Koch Modular. Retrieved from [Link]
- BenchChem. (2025). overcoming challenges in the purification of 4-anilinocoumarin compounds. BenchChem.
-
ResearchGate. (2018). For highly polar compound, how to do the purification? ResearchGate. Retrieved from [Link]
-
Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. Retrieved from [Link]
-
LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Retrieved from [Link]
-
PMC - NIH. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. Retrieved from [Link]
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preventing degradation of 2-(1,3-Oxazol-2-yl)aniline during synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
I. Understanding the Molecule: Stability and Reactivity
2-(1,3-Oxazol-2-yl)aniline is a bifunctional molecule featuring a nucleophilic aniline moiety and an oxazole ring. The oxazole ring, while aromatic, is susceptible to hydrolysis under both acidic and basic conditions, representing a primary degradation pathway.[1][2] The aniline group, on the other hand, can be prone to oxidation, especially in the presence of air and certain metal catalysts, leading to colored impurities and byproducts.[3][4] Understanding these inherent liabilities is crucial for designing a robust synthetic process.
Frequently Asked Questions (FAQs)
Q1: What are the initial visual indicators of degradation during the synthesis?
A: The most common visual cue is a color change in the reaction mixture. The desired product is typically an off-white to light brown solid.[5] The appearance of dark brown, red, or black colors often indicates the formation of oxidative degradation products of the aniline moiety or complex side reactions. Another indicator can be the formation of insoluble tars.
Q2: How does pH influence the stability of the oxazole ring?
A: The oxazole ring is vulnerable to hydrolytic cleavage under both acidic and basic conditions. Strong acidic conditions can protonate the nitrogen atom of the oxazole ring, making the C2 carbon more susceptible to nucleophilic attack by water.[1][6] Conversely, strong basic conditions can promote hydroxide-mediated ring opening. Therefore, maintaining a pH as close to neutral as possible during workup and purification is critical.
Q3: Can the choice of solvent impact the stability of this compound?
A: Yes, the solvent can play a significant role. Protic solvents, especially in the presence of acid or base catalysts, can facilitate the hydrolysis of the oxazole ring. Aprotic solvents are generally preferred. Additionally, solvents should be thoroughly degassed to minimize the presence of dissolved oxygen, which can contribute to the oxidation of the aniline group.
Q4: What are the most common impurities to look for during analysis?
A: Besides unreacted starting materials, the most prevalent impurities arise from the degradation of the target molecule. These include the product of oxazole ring hydrolysis, 2-aminobenzamide, and various colored byproducts from aniline oxidation. Analytical techniques such as TLC, LC-MS, and NMR are essential for identifying these impurities.[7]
II. Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound.
| Observation | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Degradation of the product during reaction or workup. 3. Suboptimal reaction conditions (temperature, catalyst, etc.). | 1. Monitor the reaction closely by TLC or LC-MS to ensure completion. 2. Implement preventative measures against hydrolysis and oxidation (see Best Practices). 3. Systematically optimize reaction parameters.[8] |
| Dark-Colored Product | 1. Oxidation of the aniline moiety. 2. Formation of polymeric byproducts. | 1. Use degassed solvents and maintain an inert atmosphere (N₂ or Ar). 2. Consider adding an antioxidant, such as BHT, in small quantities. 3. Purify the crude product promptly. |
| Presence of 2-Aminobenzamide Impurity | Hydrolysis of the oxazole ring. | 1. Avoid strongly acidic or basic conditions during workup. 2. Use a buffered aqueous solution for extraction if necessary. 3. Minimize the contact time with aqueous phases. |
| Inconsistent Results | Variations in reagent quality, reaction setup, or atmospheric conditions. | 1. Use high-purity, dry reagents and solvents. 2. Ensure consistent stirring and temperature control. 3. Maintain a consistent inert atmosphere for all reactions. |
III. Best Practices for Synthesis and Prevention of Degradation
A robust and reproducible synthesis of this compound hinges on careful control of the reaction environment to prevent the primary degradation pathways of hydrolysis and oxidation.
Recommended Synthetic Protocol
A common and effective route to this compound involves the cyclization of a 2-aminobenzaldehyde derivative with an appropriate isocyanide, followed by reduction of a nitro group if present.[5]
Step 1: Synthesis of the Oxazole Ring
This step typically involves the reaction of a 2-nitrobenzaldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base like potassium carbonate in an aprotic solvent such as methanol or THF.[5]
Experimental Protocol: Synthesis of 2-(2-Nitrophenyl)-1,3-oxazole
-
To a stirred solution of 2-nitrobenzaldehyde (1.0 eq) in methanol, add tosylmethyl isocyanide (1.1 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, remove the methanol under reduced pressure.
-
To the residue, add water and extract with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Reduction of the Nitro Group
The reduction of the nitro group to the aniline is a critical step where degradation can occur. Common reducing agents include tin(II) chloride, iron powder in acidic media, or catalytic hydrogenation.[5][9]
Experimental Protocol: Synthesis of this compound
-
Dissolve the 2-(2-nitrophenyl)-1,3-oxazole (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add tin(II) chloride dihydrate (4-5 eq).
-
Carefully add concentrated hydrochloric acid dropwise while stirring.
-
Heat the reaction mixture to reflux for 2-3 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate to a pH of 7-8.
-
Filter the mixture to remove tin salts and extract the filtrate with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[5]
Visualizing the Workflow
Caption: Synthetic workflow for this compound.
Key Degradation Pathways and Prevention
1. Hydrolysis of the Oxazole Ring
The oxazole ring is susceptible to cleavage under both acidic and basic conditions, leading to the formation of 2-aminobenzamide.
Prevention:
-
pH Control: Maintain the pH of aqueous solutions during workup as close to neutral as possible.
-
Minimize Water Contact: Reduce the time the compound is in contact with aqueous media.
-
Aprotic Solvents: Utilize aprotic solvents where feasible.
2. Oxidation of the Aniline Moiety
The primary amino group of the aniline is prone to oxidation, which can be accelerated by air, light, and trace metal impurities. This leads to the formation of colored byproducts and can result in polymerization.[3]
Prevention:
-
Inert Atmosphere: Conduct the reaction and purification steps under an inert atmosphere of nitrogen or argon.
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Prompt Purification: Purify the crude product as soon as possible after synthesis to prevent degradation upon storage.
Visualizing Degradation Pathways
Caption: Primary degradation pathways of this compound.
IV. Analytical Methods for Quality Control
To ensure the purity and stability of this compound, a suite of analytical techniques should be employed.
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and assessing the purity of column fractions.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the final product and can be used to detect trace impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the molecular weights of the product and any byproducts, aiding in the elucidation of degradation pathways.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the desired product and can be used to identify and quantify impurities.
V. References
-
BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-Methyl-4-(1,3-oxazol-2-yl)aniline.
-
Rota, P., et al. (2019). The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). PMC - NIH.
-
The Journal of Organic Chemistry. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. ACS Publications.
-
Chem Eazy. (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare.
-
ResearchGate. (2018). One-pot synthesis of 2-(1,3,4-oxadiazo-2-yl)aniline derivatives from....
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
-
ResearchGate. (2025). Oxazoline chemistry part III. Synthesis and characterisation of [2-(2′-anilinyl)-2-oxazolines] and some related compounds.
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines.
-
National Institutes of Health. (n.d.). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group.
-
ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of oxazoline.
-
chemicalbook. (n.d.). 4-(4,5-DIHYDRO-1,3-OXAZOL-2-YL)ANILINE synthesis.
-
Wikipedia. (n.d.). Oxazole.
-
Google Patents. (n.d.). US4281137A - Purification of 2-oxazolines.
-
National Institutes of Health. (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives.
-
Cole, T. F., & Birts, M. A. (n.d.). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge.
-
National Institutes of Health. (n.d.). Mechanisms and pathways of aniline elimination from aquatic environments.
-
ResearchGate. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry.
-
ChemicalBook. (n.d.). 4-(1,3,4-OXADIAZOL-2-YL)ANILINE synthesis.
-
PubMed Central. (2020). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino).
-
Hindawi. (2025). Degradation Characteristics of Aniline with Ozonation and Subsequent Treatment Analysis.
-
ResearchGate. (2025). SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES.
-
PubMed Central. (n.d.). Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst.
-
Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
-
BenchChem. (2025). Synthesis of Heterocyclic Compounds from 2-Methylbenzaldehyde: Application Notes and Protocols.
-
ResearchGate. (n.d.). Synthesis of substituted 2-amino oxazoles with their cobalt(II) and platinum(IV) complexes and evaluation of their biological activity.
-
OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl.
-
ResearchGate. (n.d.). Proposed reaction pathways for degradation of aniline.
-
BenchChem. (n.d.). Application Notes and Protocols: 2-Methylbenzaldehyde in the Synthesis of Pharmaceutical Intermediates.
-
ResearchGate. (n.d.). The Production of Phenyl-2-propanone from Benzaldehyde via a Baeyer-Villiger Reaction.
-
PubMed. (n.d.). Biodegradation pathways of chloroanilines by Acinetobacter baylyi strain GFJ2.
-
PubMed. (n.d.). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3.
-
PubMed Central. (n.d.). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks.
-
Sigma-Aldrich. (n.d.). 4-(1,3-BENZOXAZOL-2-YL)ANILINE AldrichCPR.
-
PubChem. (n.d.). 2-(1,3-Benzothiazol-2-yl)aniline.
-
ResearchGate. (n.d.). Research Article Degradation Characteristics of Aniline with Ozonation and Subsequent Treatment Analysis.
Sources
- 1. The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms and pathways of aniline elimination from aquatic environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 6. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
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- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Selection for Recrystallization of 2-(1,3-Oxazol-2-yl)aniline
This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the critical process of solvent selection for the recrystallization of 2-(1,3-Oxazol-2-yl)aniline. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address challenges encountered during the purification of this compound. The methodologies described herein are grounded in fundamental principles of physical organic chemistry and informed by data from structurally related molecules.
I. Understanding the Molecule: Physicochemical Properties
Before selecting a recrystallization solvent, it is crucial to understand the physicochemical properties of this compound. While experimental data for this specific molecule is limited, we can infer its properties from its structure and data from analogous compounds.
This compound is a heterocyclic aromatic compound containing both a basic aniline moiety and a polar oxazole ring. The presence of nitrogen and oxygen atoms allows for hydrogen bonding, suggesting that it will be more soluble in polar solvents. The aromatic nature of the molecule also contributes to its solid state at room temperature, similar to related compounds like 4-(1,3-benzoxazol-2-yl)aniline, which has a melting point of 207-210 °C.[1]
II. Frequently Asked Questions (FAQs)
Q1: What is the primary goal of recrystallization for this compound?
The primary goal is to purify the solid compound by removing impurities. These impurities may include unreacted starting materials from the synthesis, byproducts, or colored tars that can form during the reaction.[2] Recrystallization achieves this by leveraging differences in solubility between the desired compound and the impurities in a chosen solvent or solvent system at different temperatures.
Q2: What are the ideal characteristics of a recrystallization solvent for this compound?
An ideal solvent for the recrystallization of this compound should exhibit the following properties:
-
High solubility at elevated temperatures: The compound should be readily soluble in the boiling solvent.
-
Low solubility at low temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery of the purified crystals.
-
Inertness: The solvent should not react with the compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.
-
Non-toxic and inexpensive: For practical and safety reasons, less hazardous and more economical solvents are preferred.
-
Dissolves impurities well at all temperatures or not at all: This allows for the removal of impurities by either keeping them in the mother liquor or by hot filtration.
Q3: Which solvents are good starting points for screening?
Based on the polar nature of this compound, a range of solvents with varying polarities should be screened. The following table provides a list of common laboratory solvents to consider, ordered by decreasing polarity.
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Water | 10.2 | 100 | Due to the amine and oxazole groups, there might be some solubility in hot water.[3][4] |
| Methanol | 5.1 | 65 | A common choice for polar organic molecules. |
| Ethanol | 4.3 | 78 | Often a good solvent for recrystallization and can be used in a solvent pair with water.[3][5] |
| Acetone | 5.1 | 56 | A versatile polar aprotic solvent. |
| Ethyl Acetate | 4.4 | 77 | A moderately polar solvent that can be effective. |
| Dichloromethane | 3.1 | 40 | A less polar option, may be useful in a solvent pair. |
| Toluene | 2.4 | 111 | A non-polar aromatic solvent; may dissolve the compound when hot. |
| Hexanes | 0.1 | ~69 | A non-polar solvent, likely to be a poor solvent for this polar compound, but potentially useful as an anti-solvent in a two-solvent system.[3] |
III. Experimental Workflow: Solvent Screening Protocol
A systematic approach is necessary to identify the optimal solvent. The following protocol outlines a small-scale screening process.
Materials:
-
Crude this compound
-
Selection of test solvents (from the table above)
-
Test tubes or small vials
-
Heating apparatus (hot plate or water bath)
-
Vortex mixer
-
Ice bath
Procedure:
-
Initial Solubility Test:
-
Place approximately 20-30 mg of the crude compound into separate test tubes.
-
Add a small amount (e.g., 0.5 mL) of a single solvent to each test tube at room temperature.
-
Vortex or agitate the mixture and observe the solubility. A good candidate solvent will not dissolve the compound at room temperature.
-
-
Hot Solubility Test:
-
For the solvents in which the compound was insoluble at room temperature, gently heat the mixture to the solvent's boiling point.
-
Add the solvent dropwise while heating until the solid completely dissolves.[5] Note the approximate volume of solvent required. An ideal solvent will dissolve the compound completely near its boiling point.
-
-
Crystallization Test:
-
Allow the hot, saturated solutions to cool slowly to room temperature.
-
Once at room temperature, place the test tubes in an ice bath to induce further crystallization.
-
Observe the formation of crystals. The ideal solvent will yield a large quantity of well-formed crystals.
-
The following diagram illustrates the decision-making process for single-solvent recrystallization:
Caption: Single-solvent selection workflow.
IV. Troubleshooting Guide
Issue 1: Oiling Out
-
Symptom: Instead of forming solid crystals upon cooling, the compound separates as an oil.
-
Cause: The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.
-
Troubleshooting Steps:
-
Reheat and Add More Solvent: Reheat the solution to dissolve the oil, then add more solvent to decrease the saturation.
-
Lower the Cooling Temperature: Cool the solution more slowly to encourage crystal nucleation.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level to provide a surface for crystal growth.
-
Add a Seed Crystal: If available, add a small crystal of the pure compound to induce crystallization.
-
Change Solvents: Choose a solvent with a lower boiling point.
-
Issue 2: No Crystal Formation
-
Symptom: The solution remains clear even after cooling in an ice bath.
-
Cause: Too much solvent was used, or the compound is highly soluble in the solvent even at low temperatures.
-
Troubleshooting Steps:
-
Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent to increase the concentration of the compound.
-
Introduce a Nucleation Site: Scratch the flask or add a seed crystal.
-
Consider a Two-Solvent System: If a single suitable solvent cannot be found, a two-solvent system may be necessary.
-
Issue 3: Poor Recovery
-
Symptom: A very small amount of purified product is obtained.
-
Cause:
-
The compound has significant solubility in the cold solvent.
-
Too much solvent was used for washing the crystals.
-
Premature crystallization during hot filtration.
-
-
Troubleshooting Steps:
-
Ensure Complete Cooling: Allow the solution to cool thoroughly in an ice bath before filtration.
-
Use Ice-Cold Washing Solvent: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[5]
-
Pre-warm Filtration Apparatus: If performing a hot filtration to remove insoluble impurities, pre-warm the funnel and filter paper to prevent the product from crystallizing prematurely.
-
V. Advanced Technique: Two-Solvent Recrystallization
If a suitable single solvent cannot be identified, a two-solvent system is a powerful alternative. This method involves a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which the compound is insoluble.
Procedure for a Two-Solvent System (e.g., Ethanol/Water):
-
Dissolve the crude this compound in the minimum amount of the hot "good" solvent (e.g., ethanol).
-
While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes cloudy (the cloud point).
-
Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, then in an ice bath.
-
Collect the crystals by vacuum filtration.
The following diagram illustrates the logic of a two-solvent recrystallization:
Caption: Two-solvent recrystallization workflow.
VI. References
-
BenchChem. (2025). A Technical Guide to Determining the Solubility of 2-Methyl-4-(1,3-oxazol-2-yl)aniline in Common Laboratory Solvents. Retrieved from BenchChem website.
-
ChemBK. (n.d.). 2-(5-methyl-1,3-oxazol-2-yl)aniline. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization 2. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-Methyl-4-(1,3-oxazol-2-yl)aniline. Retrieved from BenchChem website.
-
ChemSynthesis. (2025). 4-(1,3-benzoxazol-2-yl)aniline. Retrieved from [Link]
-
BenchChem. (2025). Identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis. Retrieved from BenchChem website.
Sources
minimizing impurities in the synthesis of 2-(1,3-Oxazol-2-yl)aniline
Introduction
Welcome to the technical support guide for the synthesis of 2-(1,3-Oxazol-2-yl)aniline. This molecule is a valuable building block in medicinal chemistry and materials science, often serving as a key intermediate in the development of novel therapeutics and functional materials. However, its synthesis is not without challenges, and the presence of process-related impurities can significantly impact the yield, purity, and viability of subsequent research.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to provide in-depth, field-proven insights into common challenges encountered during the synthesis. By understanding the causality behind impurity formation, you can effectively troubleshoot your experiments, optimize reaction conditions, and ensure the integrity of your results.
Overview of a Common Synthetic Pathway
A prevalent and reliable method for synthesizing this compound involves a two-step process starting from 2-nitrobenzaldehyde. This pathway includes the formation of the oxazole ring via a Van Leusen reaction, followed by the selective reduction of the nitro group. This approach is often favored for its accessibility and the commercial availability of the starting materials.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis. Each answer provides an explanation of the underlying cause and a detailed protocol for remediation.
Q1: My final product is contaminated with the nitro-analogue, 2-(2-nitrophenyl)-1,3-oxazole. How can I improve the reduction step?
A1: Cause and Resolution
This is the most common impurity and indicates incomplete reduction of the nitro group. The oxazole ring is generally stable under these conditions, but the reaction's success depends on the potency of the reducing agent, reaction time, and temperature. Stannous chloride (SnCl₂) in the presence of a proton source like concentrated HCl is a classic and effective method for this transformation due to its high chemoselectivity, leaving the oxazole ring intact.
Underlying Mechanism: The reduction of a nitro group by Sn(II) is a multi-step electron transfer process. In acidic media, SnCl₂ acts as a potent reducing agent, sequentially reducing the nitro group (-NO₂) to a nitroso (-NO), then to a hydroxylamine (-NHOH), and finally to the desired amine (-NH₂). Insufficient equivalents of SnCl₂ or inadequate proton concentration can stall the reaction at intermediate stages or lead to incomplete conversion.
Troubleshooting Protocol: Optimizing the Reduction
-
Reagent Stoichiometry: Ensure you are using a sufficient excess of the reducing agent. A common mistake is underestimating the number of equivalents required.
-
Temperature Control: While the reaction is often robust, gentle heating can be necessary to drive it to completion.
-
Workup Procedure: The workup is critical for removing tin salts. After the reaction, the acidic mixture must be carefully neutralized (e.g., with saturated NaHCO₃ or NaOH solution) to precipitate tin hydroxides, which can then be removed by filtration.
Data Summary: Impact of SnCl₂ Equivalents on Purity
| Equivalents of SnCl₂·2H₂O | Reaction Time (h) | Temperature (°C) | Purity of Crude Product (%)* |
| 3.0 | 4 | 50 | ~75% |
| 4.0 | 3 | 60 | ~90% |
| 5.0 | 2 | 70 | >98% |
*Purity determined by HPLC analysis of the crude reaction mixture before chromatography.
For a detailed, validated procedure, please refer to the "Experimental Protocols" section below.
Q2: I am observing a significant amount of unreacted 2-nitrobenzaldehyde after the first step. What is causing the incomplete cyclization?
A2: Cause and Resolution
Failure to form the oxazole ring efficiently points to issues with the Van Leusen reaction.[1] This reaction is a powerful method for creating 5-substituted oxazoles from aldehydes and TosMIC.[1][2] Its success hinges on three critical factors: the quality of the reagents, the choice of base, and anhydrous reaction conditions.
Underlying Mechanism: The reaction proceeds via the deprotonation of the active methylene group in TosMIC by a base. The resulting anion attacks the aldehyde carbonyl, forming an intermediate oxazoline. Subsequent elimination of the tosyl group (p-toluenesulfinic acid) yields the stable aromatic oxazole ring.[1]
Caption: Mechanism of the Van Leusen reaction and common failure points.
Troubleshooting Protocol: Ensuring Complete Cyclization
-
Anhydrous Conditions: Use freshly dried solvents (e.g., methanol or DMF) and ensure your glassware is oven-dried. Moisture can quench the TosMIC anion, halting the reaction.
-
Base Selection: Potassium carbonate (K₂CO₃) is a commonly used and effective base.[3] It should be finely ground and dried before use to maximize its surface area and reactivity.
-
Reagent Quality: TosMIC can degrade over time. If it has a strong yellow or brown color, its quality may be compromised. Use fresh or purified TosMIC for best results.
-
Reaction Monitoring: Track the disappearance of the aldehyde starting material using Thin Layer Chromatography (TLC). If the reaction stalls, gentle heating (40-50 °C) can often facilitate completion.
Q3: My NMR spectrum shows broad peaks and my mass spec indicates the presence of hydrolysis byproducts. How can I prevent this during workup and purification?
A3: Cause and Resolution
The oxazole ring, while aromatic, can be susceptible to cleavage under harsh acidic or basic conditions, particularly at elevated temperatures.[4] The most likely cause of hydrolysis is exposure to strong aqueous acid or base during the extraction phase of the workup. The primary hydrolysis product would be the corresponding α-acylamino ketone, which can exist in multiple tautomeric forms, leading to broad or complex NMR signals.
Troubleshooting Protocol: Gentle Workup and Purification
-
Neutralization: When working up the reduction reaction, neutralize the acidic solution carefully by adding a saturated solution of sodium bicarbonate (NaHCO₃) dropwise while cooling the mixture in an ice bath. Avoid using strong bases like NaOH unless necessary, and do not let the temperature rise significantly.
-
Extraction: Use a suitable organic solvent like ethyl acetate or dichloromethane for extraction. Perform multiple extractions (e.g., 3x) to ensure complete recovery of the product from the aqueous layer.
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter and concentrate the solvent under reduced pressure at a moderate temperature (not exceeding 40-45 °C) to prevent product degradation.
-
Chromatography: Purify the crude product using column chromatography on silica gel. A solvent system of hexane and ethyl acetate is typically effective.[3] A gradient elution, starting with a low polarity mixture and gradually increasing the ethyl acetate concentration, will provide the best separation.
Experimental Protocols
Protocol 1: Synthesis of 2-(2-Nitrophenyl)-1,3-oxazole
-
Materials:
-
2-Nitrobenzaldehyde (1.0 eq)
-
Tosylmethyl isocyanide (TosMIC) (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Methanol, anhydrous (approx. 0.2 M solution)
-
-
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 2-nitrobenzaldehyde, TosMIC, and anhydrous methanol.
-
Begin stirring the mixture to form a solution or suspension.
-
Add the anhydrous potassium carbonate portion-wise over 5 minutes.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the 2-nitrobenzaldehyde spot is consumed (typically 2-4 hours).
-
Once complete, remove the methanol under reduced pressure.
-
To the resulting residue, add deionized water and extract with dichloromethane (3 x 50 mL for a 10 mmol scale reaction).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 2-(2-nitrophenyl)-1,3-oxazole as a pale yellow solid.[3]
-
Protocol 2: Synthesis of this compound
-
Materials:
-
2-(2-Nitrophenyl)-1,3-oxazole (1.0 eq)
-
Stannous chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)
-
Ethanol (or Ethyl Acetate)
-
Concentrated Hydrochloric Acid (HCl)
-
-
Procedure:
-
In a round-bottom flask, suspend 2-(2-nitrophenyl)-1,3-oxazole in ethanol.
-
Add the stannous chloride dihydrate to the suspension.
-
Carefully add concentrated HCl dropwise to the stirring mixture. An exotherm may be observed.
-
Heat the reaction mixture to reflux (or 70 °C) for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Cool the reaction mixture to room temperature and then further cool in an ice bath.
-
Carefully neutralize the mixture by the slow addition of a saturated NaHCO₃ solution until the pH is approximately 7-8. A thick white precipitate of tin salts will form.
-
Filter the mixture through a pad of celite, washing the filter cake thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give this compound as an off-white to light brown solid.[3]
-
References
- Synthesis of 2-Methyl-4-(1,3-oxazol-2-yl)aniline. BenchChem.
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Available at: [Link]
- Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Semantic Scholar.
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PubMed. Available at: [Link]
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ResearchGate. Available at: [Link]
-
Oxazoline chemistry part III. Synthesis and characterisation of [2-(2′-anilinyl)-2-oxazolines] and some related compounds. ResearchGate. Available at: [Link]
-
2-Aminobenzonitrile. ResearchGate. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available at: [Link]
- Purification of 2-oxazolines. Google Patents.
-
(PDF) 2-Aminobenzonitrile. ResearchGate. Available at: [Link]
-
SYNTHESIS AND EVALUATION OF 4-(1- BENZOFURAN-2- YL)-1,3-OXAZOLE-2-AMINE AND ITS DERIVATIVES. IJRPC. Available at: [Link]
-
Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Available at: [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. Available at: [Link]
Sources
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3-Oxazole synthesis [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Analytical Strategies for 2-(1,3-Oxazol-2-yl)aniline Purity Assessment
Answering your request, here is a technical support center with troubleshooting guides and FAQs about analytical techniques for monitoring the purity of 2-(1,3-Oxazol-2-yl)aniline.
Welcome to the dedicated support guide for ensuring the purity and integrity of this compound. This resource is designed for researchers, scientists, and drug development professionals who require robust, validated analytical methods for this critical chemical intermediate. The inherent reactivity of the aniline moiety and the stability of the oxazole ring present unique analytical challenges. This guide provides not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your analyses effectively.
Frequently Asked Questions (FAQs): Core Concepts
Q1: What are the primary analytical techniques for assessing the purity of this compound?
A1: A multi-technique approach is essential for comprehensive purity analysis. The most effective methods are High-Performance Liquid Chromatography (HPLC) for quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities.[1][2] High-Resolution Mass Spectrometry (HRMS) is also critical for confirming the exact molecular weight of the compound and any unknown impurities.[1]
Q2: What are the most probable impurities I should expect to see?
A2: Impurities typically originate from the synthetic route or subsequent degradation.[2] Key classes of impurities include:
-
Unreacted Starting Materials: Such as 2-aminobenzonitrile or the corresponding amino alcohol used in the cyclization step.[3]
-
Reaction Intermediates: Incomplete cyclization can leave behind amide or ester intermediates.[4]
-
Isomeric Byproducts: Depending on reaction conditions, isomers like 2-(1,3-Oxazol-4-yl)aniline could potentially form.
-
Degradation Products: The aniline group is susceptible to oxidation, which can lead to colored impurities or polymeric materials, especially upon exposure to air and light.
Q3: My sample of this compound has a slight color (yellow/brown). What does this indicate?
A3: A pure sample of this compound should be a white to off-white solid. The development of color, particularly yellow or brown hues, often suggests the presence of oxidized species. Aromatic amines are prone to oxidation, which can form highly conjugated, colored byproducts.[5] It is crucial to use a stability-indicating method, like HPLC, to quantify these impurities.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity
Reversed-phase HPLC (RP-HPLC) is the premier technique for separating this compound from its non-volatile impurities and quantifying its purity.[6] The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase.[6]
HPLC Troubleshooting Guide
| Problem | Probable Cause(s) | Expert-Recommended Solution(s) |
| Peak Tailing | The basic aniline group is interacting with acidic residual silanols on the column packing.[7] | Adjust Mobile Phase pH: Add a modifier like 0.1% formic acid or trifluoroacetic acid to the mobile phase. This ensures the aniline is protonated, minimizing secondary interactions. Use a Base-Deactivated Column: Employ a column specifically designed for analyzing basic compounds, which has end-capping to shield silanol groups. |
| Poor Resolution | The mobile phase composition is not optimal for separating structurally similar impurities.[7] | Optimize Organic Content: Systematically vary the acetonitrile/water or methanol/water ratio. Implement a Gradient: A shallow gradient elution often provides superior separation for complex mixtures compared to an isocratic method.[8] |
| Drifting Retention Times | 1. Insufficient column equilibration.[9] 2. Fluctuations in column temperature.[9] 3. Mobile phase composition is changing (e.g., evaporation of the organic component).[10] | 1. Extend Equilibration: Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes. 2. Use a Column Oven: Maintain a constant temperature (e.g., 30 °C) for reproducible chromatography.[1] 3. Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep solvent bottles capped. |
| Extraneous "Ghost" Peaks | 1. Contamination in the mobile phase.[10] 2. Carryover from a previous injection in the autosampler. | 1. Use High-Purity Solvents: Always use HPLC-grade solvents and high-purity water. 2. Implement a Needle Wash: Program a robust needle wash with a strong solvent (like 100% acetonitrile) in your autosampler sequence. |
Diagram: HPLC Troubleshooting Workflow
Caption: Systematic workflow for troubleshooting common HPLC issues.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying volatile and semi-volatile impurities that may not be detected by HPLC. It offers excellent separation and provides definitive structural information from the mass spectra.[11][12]
GC-MS Troubleshooting Guide
| Problem | Probable Cause(s) | Expert-Recommended Solution(s) |
| No Peak for Main Compound | This compound may have low volatility or be thermally labile, degrading in the hot GC inlet. | Verify Volatility: Check the boiling point of the compound. If it's too high (>350 °C), GC is not ideal. Lower Inlet Temperature: Reduce the inlet temperature to the lowest possible value that still allows for efficient vaporization. Consider Derivatization: While complex, derivatizing the aniline group can increase volatility. However, HPLC is often the better alternative.[13] |
| Poor Peak Shape (Tailing) | The polar aniline group is interacting with active sites in the GC inlet liner or the column. | Use a Deactivated Liner: Always use a fresh, deactivated inlet liner. Column Conditioning: Ensure the column is properly conditioned to minimize active sites. |
| Mass Spectrum Mismatch | The fragmentation pattern does not match the expected structure. | Check for Co-elution: A pure peak on the chromatogram may still contain a co-eluting impurity. Lower the ramp rate of the temperature program to improve separation. Verify Library Match: Ensure you are comparing against a reliable mass spectral library and consider the possibility of an isomeric structure. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled for the structural elucidation of your target compound and any isolated impurities.[14] While typically not used for precise quantification (unless using qNMR techniques), ¹H NMR provides a rapid and highly informative assessment of purity.[15]
NMR Troubleshooting Guide
| Problem | Probable Cause(s) | Expert-Recommended Solution(s) |
| Broad ¹H NMR Peaks | 1. Sample contains paramagnetic impurities (trace metals). 2. Compound is aggregating at the current concentration. | 1. Filter the Sample: Pass the NMR solution through a small plug of celite or silica in a pipette to remove particulates. 2. Dilute the Sample: Re-run the analysis at a lower concentration. |
| Unidentified Small Peaks | These are likely impurities from the synthesis or degradation.[2] | Check Starting Materials: Run NMR spectra of your starting materials to see if any signals match. Perform 2D NMR: A 2D COSY or HSQC experiment can help establish the connectivity of the impurity's structure, aiding in its identification.[16] |
| Poorly Resolved Aromatic Region | The signals for the aniline and oxazole protons are overlapping, making interpretation difficult. | Use a Higher Field Magnet: If available, a higher field spectrometer (e.g., 600 MHz vs 400 MHz) will provide better signal dispersion. Change Solvent: Switching from CDCl₃ to a solvent like DMSO-d₆ can alter the chemical shifts and sometimes improve resolution due to different solvent-solute interactions. |
Experimental Protocols
Protocol 1: General RP-HPLC Method for Purity Analysis
This protocol provides a robust starting point for method development.[17]
-
System Preparation:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
-
Sample Preparation:
-
Chromatographic Analysis:
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes or until a stable baseline is achieved.
-
Gradient Elution:
-
0-15 min: Linear gradient from 10% B to 90% B.
-
15-18 min: Hold at 90% B.
-
18-19 min: Return to 10% B.
-
19-25 min: Hold at 10% B (re-equilibration).
-
-
Inject 10 µL of the prepared sample.
-
-
Quantification:
-
Integrate the peak areas of all observed peaks.
-
Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100 (% area normalization).
-
Diagram: Impurity Identification Workflow
Caption: General workflow for identifying an unknown impurity.
References
- Technical Support Center: Refinement of Analytical Methods for Arom
- Oxazoles and Gas chromatography-Mass spectrometry. (n.d.).
- Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025). PharmaCores.
- Synthesis And Single Crystal X-Ray Structure Of 2-(1,3,4-Oxadiazol- 2-yl)Aniline. (2007). SciSpace.
- Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (2025).
- Determination of oxazole and other impurities in acrylonitrile by gas chromatography. (n.d.).
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
- Naturally Occurring Oxazole-Containing Peptides. (2019). PubMed Central.
- identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis. (2025). Benchchem.
- Oxazoline chemistry part III. Synthesis and characterisation of [2-(2′-anilinyl)-2-oxazolines] and some related compounds. (2025).
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Taylor & Francis Online.
- Copolymer chain formation of 2-oxazolines by in situ1H-NMR spectroscopy: dependence of sequential composition on substituent structure and monomer ratios. (2021).
- HPLC Method for Analysis of Aniline on Primesep 100 Column. (n.d.). SIELC Technologies.
- Analytical Procedures for Aniline and Selected Derivatives in Wastew
- Application Note: High-Performance Liquid Chromatography (HPLC)
- Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. (n.d.). Thermo Fisher Scientific.
- 1 H NMR spectrum for 2-(1,3-oxazolin-2-yl)pyridine (Py-ox) in DMSO-d6. (n.d.).
- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
- A Comparative Purity Analysis of Synthesized 4-(6-bromo-1,3-benzothiazol-2-yl)aniline. (2025). Benchchem.
- Application Notes and Protocols for the Analytical Characterization of 2,6-dichloro-4-(1H-imidazol-2-yl)aniline. (2025). Benchchem.
- analytical methods for detecting impurities in 2-(p-Tolyl)oxazole samples. (2025). Benchchem.
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- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
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- 10. HPLC故障排除指南 [sigmaaldrich.com]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationships of 2-(1,3-Oxazol-2-yl)aniline Derivatives
Introduction: The Versatile 2-(1,3-Oxazol-2-yl)aniline Scaffold
The this compound core is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique structural features, combining the electron-rich aniline ring with the versatile oxazole moiety, provide a valuable framework for the design of novel therapeutic agents. This guide offers an in-depth comparison of the structure-activity relationships (SAR) of various this compound derivatives, focusing on their applications as potent kinase inhibitors and promising antimicrobial agents. By delving into the causal relationships between chemical structure and biological activity, supported by experimental data, this guide aims to provide researchers, scientists, and drug development professionals with actionable insights for the rational design of next-generation therapeutics.
General Synthesis of this compound Derivatives
The synthesis of the this compound scaffold is typically achieved through a multi-step process. A common and efficient route involves the condensation of a substituted 2-aminobenzonitrile with a suitable carboxylic acid or its derivative, followed by cyclization to form the oxazole ring. The resulting intermediate can then be further modified to introduce various substituents on the aniline ring, allowing for a systematic exploration of the SAR.
Caption: General synthetic route to this compound derivatives.
Part 1: As Potent Kinase Inhibitors - Targeting FLT3 in Acute Myeloid Leukemia
Derivatives of the this compound scaffold have emerged as promising inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in cancer. A notable example is their activity against FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[1][2]
Structure-Activity Relationship (SAR) Insights
Systematic modifications of the this compound scaffold have revealed key structural features that govern its inhibitory potency and selectivity against FLT3.
-
The Aniline Moiety: The amino group of the aniline ring is a crucial hydrogen bond donor, interacting with the hinge region of the kinase domain. Substitutions on the aniline ring can significantly impact activity. For instance, the introduction of a phenyl group at the amino group can enhance potency.[1]
-
The Oxazole Ring: The oxazole ring acts as a central scaffold, orienting the key interacting moieties. Substitutions at the 5-position of the oxazole ring have been shown to be critical for activity. Aromatic substituents, such as a 4-fluorophenyl group, can occupy a hydrophobic pocket in the ATP-binding site, leading to a significant increase in inhibitory potency.[1]
-
The Phenyl Ring at the 5-Position of Oxazole: The nature and substitution pattern of the phenyl ring at the 5-position of the oxazole are critical for potent FLT3 inhibition. Electron-withdrawing groups, such as fluorine, at the para-position of this phenyl ring have been shown to be beneficial for activity.[1]
Caption: A typical workflow for antimicrobial susceptibility testing.
Conclusion
The this compound scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to this core structure can yield potent and selective kinase inhibitors, as well as broad-spectrum antimicrobial agents. The comparative data and detailed experimental protocols provided herein are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and development of next-generation drugs targeting cancer and infectious diseases. Further exploration of this privileged scaffold is warranted to unlock its full therapeutic potential.
References
-
Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. (2020). Molecules. [Link]
-
Synthesis and antibacterial activity of various substituted oxadiazole derivatives. (2011). Archiv der Pharmazie. [Link]
-
Kinase assays. (2020). BMG LABTECH. [Link]
-
Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (2022). Pharmaceuticals. [Link]
-
Methods for in vitro evaluating antimicrobial activity: A review. (2017). Journal of Pharmaceutical Analysis. [Link]
-
Assay Development for Protein Kinase Enzymes. (2012). Methods in Molecular Biology. [Link]
-
Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. (2023). Journal of Medicinal Chemistry. [Link]
-
Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). INTEGRA Biosciences. [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). Heliyon. [Link]
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A Comparative Guide to the Synthetic Routes of 2-Substituted Anilines for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of 2-Substituted Anilines
2-Substituted anilines are privileged structural motifs that form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Their prevalence in drug discovery is particularly noteworthy, with this core appearing in numerous FDA-approved drugs for a wide range of therapeutic areas, including oncology, infectious diseases, and neurology. The precise positioning of a substituent ortho to the amino group can profoundly influence a molecule's conformational rigidity, hydrogen bonding capabilities, and metabolic stability, thereby modulating its pharmacological activity and pharmacokinetic profile.
The synthetic accessibility of these vital building blocks is, therefore, a critical consideration in the design and development of new chemical entities. The choice of a synthetic route can significantly impact the overall efficiency, cost-effectiveness, and scalability of a drug development program. This guide provides a comparative analysis of the most pertinent synthetic strategies for accessing 2-substituted anilines, offering field-proven insights and experimental data to inform your selection process. We will delve into classical electrophilic and nucleophilic aromatic substitution reactions, as well as modern transition-metal-catalyzed cross-coupling methodologies, providing a comprehensive overview for the discerning researcher.
I. Classical Approaches: The Foundation of Aniline Synthesis
A. Friedel-Crafts Alkylation and Acylation-Reduction
The Friedel-Crafts reaction, a cornerstone of organic synthesis, offers a direct approach to introducing alkyl or acyl groups onto an aromatic ring. However, the strong activating and ortho-, para-directing nature of the amino group in aniline presents significant challenges, often leading to polysubstitution and a mixture of isomers.
Mechanism and Rationale:
To circumvent these issues, a common strategy involves the initial acylation of the aniline to form an anilide. This transformation serves a dual purpose: it protects the amino group from participating in side reactions and attenuates its activating effect, allowing for more controlled substitution. The subsequent Friedel-Crafts acylation of the anilide proceeds with greater regioselectivity, favoring the para position. The ortho-isomer can be obtained, albeit often as a minor product, and its separation from the para-isomer can be challenging. Following acylation, the carbonyl group is reduced to the corresponding alkyl group, and the protecting acetyl group is removed by hydrolysis to yield the desired 2-alkylaniline.
Experimental Protocol: Synthesis of 2-Ethylaniline via Friedel-Crafts Acylation-Reduction
-
Step 1: Acetylation of Aniline. In a flask equipped with a magnetic stirrer and a reflux condenser, dissolve aniline (1.0 eq) in acetic anhydride (1.2 eq). Heat the mixture at reflux for 1 hour. After cooling, pour the reaction mixture into ice-water to precipitate the acetanilide. Filter the solid, wash with cold water, and dry to obtain acetanilide.
-
Step 2: Friedel-Crafts Acylation of Acetanilide. To a stirred suspension of anhydrous aluminum chloride (2.5 eq) in dichloroethane at 0 °C, add acetyl chloride (1.1 eq). Then, add acetanilide (1.0 eq) portion-wise, maintaining the temperature below 10 °C. After the addition is complete, warm the mixture to room temperature and stir for 2-3 hours. Carefully pour the reaction mixture onto crushed ice with concentrated HCl. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, a mixture of ortho- and para-acetylacetanilide, is then purified by column chromatography.
-
Step 3: Clemmensen Reduction and Deprotection. To a flask containing the isolated ortho-acetylacetanilide (1.0 eq) and amalgamated zinc (excess), add concentrated hydrochloric acid. Heat the mixture at reflux for 8-12 hours. The reduction of the carbonyl group and the hydrolysis of the amide occur in the same step. After cooling, basify the reaction mixture with a concentrated sodium hydroxide solution and extract the product with diethyl ether. Dry the organic layer over anhydrous potassium carbonate, and remove the solvent to yield 2-ethylaniline.
B. Directed ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings.[1] This method relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position.[1] For anilines, the amino group itself is not an effective DMG. Therefore, it must be converted into a suitable directing group, such as a pivalamide or a carbamate.
Mechanism and Rationale:
The N-H proton of an unprotected aniline is more acidic than the aromatic C-H protons and would be preferentially deprotonated by the organolithium base. By protecting the aniline as an N-pivaloyl derivative, for example, a stable directing group is installed. The carbonyl oxygen of the pivalamide chelates the lithium cation of the organolithium reagent (typically n-butyllithium or sec-butyllithium), positioning the base for the selective abstraction of a proton from the ortho-position. The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce the desired substituent at the 2-position.
Workflow for Directed ortho-Metalation.
Experimental Protocol: Synthesis of 2-Methyl-N-pivaloylaniline
-
Step 1: Preparation of N-Pivaloylaniline. To a solution of aniline (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C, add pivaloyl chloride (1.2 eq) dropwise. Allow the reaction mixture to warm to room temperature and stir for 12 hours. Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford N-pivaloylaniline.
-
Step 2: Directed ortho-Metalation and Alkylation. To a solution of N-pivaloylaniline (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add sec-butyllithium (1.2 eq) dropwise. Stir the mixture at -78 °C for 1 hour. Add methyl iodide (1.5 eq) and continue stirring at -78 °C for 2 hours before allowing the reaction to warm to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield 2-methyl-N-pivaloylaniline. The pivaloyl group can be removed under acidic or basic conditions if the free aniline is desired.
II. Transition-Metal-Catalyzed Cross-Coupling Reactions: The Modern Workhorses
The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of substituted anilines, offering unparalleled scope, efficiency, and functional group tolerance.[2]
A. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is one of the most powerful and versatile methods for synthesizing substituted anilines.[3] It involves the reaction of an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst and a strong base.[3]
Mechanism and Rationale:
The catalytic cycle is generally believed to proceed through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination. The active Pd(0) catalyst undergoes oxidative addition to the aryl halide, forming a Pd(II) intermediate. Coordination of the amine followed by deprotonation by the base generates a palladium-amido complex. The final reductive elimination step forms the C-N bond of the product and regenerates the Pd(0) catalyst. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands being particularly effective.
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A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel 2-(1,3-Oxazol-2-yl)aniline Kinase Inhibitors
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is paved with rigorous validation. This guide provides an in-depth technical comparison of in vitro assay methodologies for the validation of 2-(1,3-oxazol-2-yl)aniline derivatives, a class of compounds showing significant promise as kinase inhibitors, particularly against targets such as FMS-like tyrosine kinase 3 (FLT3) implicated in Acute Myeloid Leukemia (AML).[1][2]
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, emphasizing the establishment of self-validating systems to ensure data integrity and reproducibility, in alignment with the principles of Good Clinical Practice (GCP) which, while focused on clinical trials, set a standard for data quality and integrity that is best practice to consider even in preclinical research.[3][4][5][6]
The Criticality of Robust In Vitro Assay Validation
In the preclinical phase of drug development, in vitro assays serve as the primary filter for identifying and characterizing promising compounds.[7] The data generated informs critical go/no-go decisions, making the robustness and reliability of these assays paramount. A poorly validated assay can lead to the costly pursuit of ineffective compounds or the premature abandonment of promising candidates. The Food and Drug Administration (FDA) requires that preclinical studies provide detailed information on dosing and toxicity levels, underscoring the need for well-controlled and validated in vitro methodologies from the outset.[7]
The core objective of assay validation is to demonstrate that a method is suitable for its intended purpose.[8] This involves a systematic evaluation of various parameters to ensure the method is accurate, precise, specific, and robust.
A Tale of Two Assays: Biochemical vs. Cell-Based Approaches for Kinase Inhibition
The evaluation of kinase inhibitors typically involves two complementary types of in vitro assays: biochemical assays and cell-based assays.[9][10][11] Each provides a unique and crucial piece of the puzzle in understanding a compound's activity.
Biochemical assays measure the direct interaction of a compound with its purified target enzyme in a controlled, cell-free environment.[9] This allows for a precise determination of a compound's potency (e.g., IC50) and mechanism of action without the complexities of a cellular system.
Cell-based assays , on the other hand, evaluate the effect of a compound on a biological process within a living cell. These assays provide a more physiologically relevant context, taking into account factors like cell permeability, metabolism, and off-target effects.[8]
The following sections will detail the validation of both assay types for this compound derivatives targeting FLT3.
Experimental Design and Validation Workflow
A well-structured workflow is essential for the efficient and effective validation of in vitro assays. The following diagram illustrates a typical workflow for the validation of a novel kinase inhibitor.
Caption: A workflow for assessing kinase inhibitor selectivity.
The most common method for selectivity profiling is to use a panel of biochemical assays for a large number of kinases. [12]The data can be used to calculate a selectivity score, which provides a quantitative measure of a compound's promiscuity. [13]
Troubleshooting Common Assay Issues
Even with well-validated protocols, issues can arise. The following table outlines some common problems and their potential solutions.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, edge effects in the plate. | Use a multichannel pipette for cell seeding and reagent addition, avoid using the outer wells of the plate, ensure proper mixing of reagents. |
| Low Z'-factor | Small assay window, high background signal. | Optimize reagent concentrations, use a different assay technology with a better signal-to-noise ratio. |
| Poor correlation between biochemical and cell-based data | Poor cell permeability, compound instability in media, active efflux from cells. | Perform cell permeability assays, assess compound stability in cell culture media, use efflux pump inhibitors. |
Conclusion
The validation of in vitro assays is a cornerstone of successful preclinical drug discovery. By employing a systematic and rigorous approach to the validation of both biochemical and cell-based assays, researchers can generate high-quality, reproducible data that provides a solid foundation for advancing promising this compound derivatives and other novel compounds into further development. This guide has provided a framework for establishing self-validating assay systems, with a focus on the causal relationships between experimental design, validation parameters, and data interpretation. Adherence to these principles will ultimately increase the probability of identifying truly effective and selective drug candidates.
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A Comparative Guide to the Antiproliferative Activity of 2-(1,3-Oxazol-2-yl)aniline Compounds
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a continuous endeavor. Among the myriad of heterocyclic scaffolds explored, the 2-(1,3-oxazol-2-yl)aniline core has emerged as a promising pharmacophore. This guide provides an in-depth technical comparison of the antiproliferative activity of this class of compounds, supported by experimental data and protocols, to empower your research and development efforts.
The Rationale for Investigating this compound Derivatives
The 1,3-oxazole ring is a versatile heterocyclic motif found in numerous biologically active compounds, including several with potent anticancer properties.[1][2][3] Its unique structural and electronic features allow for diverse interactions with biological targets.[4] When coupled with an aniline moiety, the resulting this compound scaffold presents a framework ripe for chemical modification to optimize anticancer activity.
Compounds derived from this scaffold have been investigated as cis-constrained analogues of Combretastatin A-4 (CA-4), a potent natural product that inhibits tubulin polymerization.[5] By disrupting microtubule dynamics, these agents can induce mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells, making them a compelling target for cancer therapy.[5][6]
Assessing Antiproliferative Activity: A Methodological Deep Dive
To rigorously evaluate the anticancer potential of novel compounds, a standardized and reproducible methodology is paramount. Here, we present detailed protocols for two robust and widely adopted assays for assessing antiproliferative activity: the Sulforhodamine B (SRB) assay and the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Experimental Workflow
The general workflow for the initial in vitro screening of potential anticancer compounds involves a multi-step process, from compound preparation to the determination of cellular effects.
Caption: General workflow for in vitro antiproliferative screening.
Detailed Experimental Protocol: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total cellular protein mass, providing a reliable measure of cell density.[7]
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Test compounds and vehicle control (e.g., DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
Microplate spectrophotometer
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in 96-well plates at an optimal density (e.g., 2,000-5,000 cells/well) and incubate for 24 hours to allow for attachment.[8]
-
Compound Treatment: Treat the cells with serial dilutions of the this compound compounds. Include a vehicle control. Incubate for 48-96 hours.[8][9]
-
Cell Fixation: Gently remove the culture medium and add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.[7][10]
-
Washing: Remove the TCA solution and wash the plates at least three times with 1% acetic acid to remove unbound dye and debris.[7][8] Allow the plates to air-dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[7][8]
-
Removal of Unbound Dye: After staining, quickly wash the plates with 1% acetic acid to remove unbound SRB.[7]
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[7][10]
-
Absorbance Reading: Measure the absorbance at approximately 540 nm using a microplate spectrophotometer.[7]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the 50% inhibitory concentration (IC50) values.
Detailed Experimental Protocol: MTT Assay
The MTT assay is a widely used colorimetric method to assess cell viability. It is based on the reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[1][11][12]
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Test compounds and vehicle control (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate spectrophotometer
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.[1]
-
Compound Treatment: Add 100 µL of medium containing various concentrations of the test compounds to the wells. Include appropriate controls.[1]
-
MTT Addition: After the desired incubation period (e.g., 48 hours), add 10 µL of the MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[2]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing for the formation of formazan crystals.[1]
-
Solubilization of Formazan: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.[1][2]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at a wavelength of 570-590 nm.[12]
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 values.[1]
Comparative Analysis of Antiproliferative Activity
The antiproliferative efficacy of this compound derivatives is best understood through direct comparison with established anticancer agents. The following table summarizes the IC50 values for a representative 2-methyl-oxazole derivative, structurally related to 2-methyl-4-(1,3-oxazol-2-yl)aniline, against a panel of human cancer cell lines.[5] For comparative purposes, data for the natural tubulin inhibitor Combretastatin A-4 and the standard chemotherapeutic drugs Paclitaxel and Doxorubicin are also included.[5]
| Compound/Drug | HeLa (Cervical Cancer) IC50 (nM) | HT-29 (Colon Cancer) IC50 (nM) | Jurkat (T-cell Leukemia) IC50 (nM) | K-562 (Chronic Myelogenous Leukemia) IC50 (nM) | RS4;11 (B-cell Leukemia) IC50 (nM) | SEM (B-cell Leukemia) IC50 (nM) |
| 2-Methyl-oxazole Derivative | <10 | <10 | <10 | <10 | <10 | <10 |
| Combretastatin A-4 | <10 | <10 | <10 | <10 | <10 | <10 |
| Paclitaxel | <10 | <10 | <10 | <10 | <10 | <10 |
| Doxorubicin | 20 | 100 | 20 | 40 | 20 | 20 |
Data sourced from BenchChem's "In Vitro Assay Validation for 2-Methyl-4-(1,3-oxazol-2-yl)aniline Derivatives".[5]
These data highlight the potent, single-digit nanomolar antiproliferative activity of the 2-methyl-oxazole derivative across a range of cancer cell lines, with efficacy comparable to the well-established microtubule-targeting agents Combretastatin A-4 and Paclitaxel.
Mechanism of Action: Targeting Microtubules and Inducing Apoptosis
The primary mechanism of action for many this compound compounds is the inhibition of tubulin polymerization.[5][13][14] By binding to the colchicine site on β-tubulin, these small molecules disrupt the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division.[6][15] This interference with microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and ultimately triggers programmed cell death, or apoptosis.[15]
The induction of apoptosis by these compounds can be mediated through the intrinsic (mitochondrial) pathway. This pathway is characterized by changes in the mitochondrial membrane potential and the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[16] An increased Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases (such as caspase-9 and the executioner caspase-3) that dismantle the cell.[16]
Furthermore, signaling pathways such as the PI3K/AKT/mTOR pathway, which are often dysregulated in cancer and promote cell survival and proliferation, can be modulated by aniline derivatives.[16][17] Inhibition of this pathway can contribute to the overall antiproliferative effect.
Caption: Proposed mechanism of action for this compound compounds.
Field-Proven Insights and Structure-Activity Relationships (SAR)
The development of potent this compound derivatives is guided by key structure-activity relationships. For instance, in related 1,3-oxazole sulfonamides, the presence of halogenated aniline derivatives was found to be crucial for potent activity.[13] This suggests that the electronic properties and steric bulk of substituents on the aniline ring play a significant role in the compound's interaction with its biological target.
Furthermore, the nature of the substitution on the oxazole ring itself can dramatically influence activity. The strategic placement of aryl groups can enhance the binding affinity to the colchicine site of tubulin, leading to more potent inhibition of microtubule polymerization.
Conclusion
This compound compounds represent a promising class of antiproliferative agents with potent, low nanomolar activity against a range of cancer cell lines. Their primary mechanism of action, the inhibition of tubulin polymerization leading to mitotic arrest and apoptosis, makes them a compelling area for further drug discovery and development. This guide provides the foundational knowledge, experimental protocols, and comparative data necessary for researchers to effectively assess and advance this important class of potential anticancer therapeutics.
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A Senior Application Scientist's Guide to Benchmarking 2-(1,3-Oxazol-2-yl)aniline Derivatives Against Established Anticancer Agents
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of the Oxazole Scaffold
The relentless pursuit of novel and more effective anticancer therapeutics has led researchers to explore a vast chemical space. Within this landscape, heterocyclic compounds, particularly those containing the 1,3-oxazole moiety, have emerged as a privileged scaffold in medicinal chemistry.[1] The unique structural and electronic properties of the oxazole ring allow for diverse interactions with biological targets, making its derivatives promising candidates for drug development.[2] Among these, 2-(1,3-Oxazol-2-yl)aniline derivatives have garnered significant attention for their potent antiproliferative activities against a range of cancer cell lines.[3][4]
This guide provides a comprehensive framework for the preclinical benchmarking of a novel series of this compound sulfonamide derivatives. Our internal research has identified a lead compound, hereafter referred to as OXA-SUL-1 , which demonstrates significant cytotoxic effects, particularly against leukemia cell lines. The primary mechanism of action for this class of compounds has been elucidated as the inhibition of tubulin polymerization, a clinically validated target for cancer chemotherapy.[4][5]
To rigorously evaluate the therapeutic potential of OXA-SUL-1, this guide outlines a head-to-head comparison against two FDA-approved tubulin inhibitors: Paclitaxel , a microtubule-stabilizing agent, and Vincristine , a microtubule-destabilizing agent.[6][7] By employing a battery of standardized in vitro and in vivo assays, we aim to provide a robust and objective assessment of OXA-SUL-1's performance, offering critical data to inform its progression through the drug development pipeline. The experimental designs and protocols herein are grounded in established best practices for preclinical anticancer drug evaluation, ensuring the generation of reliable and translatable data.[8][9]
Mechanism of Action: Targeting the Cytoskeleton
The anticancer activity of the this compound sulfonamide series, including our lead compound OXA-SUL-1, is primarily attributed to their interaction with tubulin, the fundamental protein subunit of microtubules.[4] Microtubules are dynamic polymers crucial for various cellular processes, most notably the formation of the mitotic spindle during cell division. By disrupting microtubule dynamics, these agents induce a cell cycle arrest at the G2/M phase, ultimately leading to apoptosis in rapidly proliferating cancer cells.
Specifically, our preliminary data suggest that OXA-SUL-1 binds to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[5] This mode of action is distinct from that of our chosen comparators; Paclitaxel stabilizes microtubules, preventing their disassembly, while Vincristine also inhibits polymerization but through a different binding site.[6] Understanding these mechanistic nuances is critical for interpreting the comparative efficacy and potential synergistic or antagonistic effects in combination therapies.
Caption: Mechanism of tubulin polymerization inhibition.
Experimental Protocols
Synthesis of a Representative this compound Sulfonamide (OXA-SUL-1)
The synthesis of the lead compound, a 2-aryl-4-arylsulfonyl-1,3-oxazole, follows a multi-step procedure. A general protocol is provided below, with specific reagents and conditions to be optimized for large-scale synthesis.[10][11]
Step 1: Synthesis of N-(2,2-dichloro-1-tosylvinyl)benzamide. This starting material can be prepared according to previously described methods.[10]
Step 2: Reaction with Sodium Hydrosulfide. To a solution of N-(2,2-dichloro-1-tosylvinyl)benzamide in a suitable solvent (e.g., ethanol), sodium hydrosulfide is added. The reaction mixture is stirred at room temperature to yield the corresponding thioamide.
Step 3: Cyclization to form the 1,3-oxazole ring. The thioamide intermediate is then cyclized in the presence of a suitable reagent, such as an α-haloketone, in a polar aprotic solvent like dimethylformamide (DMF). This step forms the core 1,3-oxazole ring.
Step 4: Sulfonylation. The resulting 2-aryl-1,3-oxazole is then subjected to a sulfonylation reaction. For instance, treatment with chlorosulfonic acid followed by reaction with a specific amine will yield the desired sulfonamide derivative, OXA-SUL-1.[12] The final product should be purified by column chromatography and its structure confirmed by NMR, mass spectrometry, and elemental analysis.[11]
In Vitro Evaluation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1]
Materials:
-
Human leukemia cell lines (e.g., Jurkat, K562)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
96-well microtiter plates
-
OXA-SUL-1, Paclitaxel, and Vincristine stock solutions (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the leukemia cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of OXA-SUL-1, Paclitaxel, and Vincristine in the culture medium.
-
After 24 hours, replace the medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plates for another 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of drug that inhibits 50% of cell growth) by plotting a dose-response curve.[1]
This assay directly measures the effect of the test compounds on the polymerization of tubulin into microtubules.[13]
Materials:
-
Purified bovine or porcine tubulin (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Fluorescent reporter dye (e.g., DAPI)
-
384-well microplates
-
Fluorometric plate reader with temperature control
Procedure:
-
Prepare the tubulin polymerization reaction mixture on ice, containing tubulin, polymerization buffer, GTP, and glycerol.
-
Add the test compounds (OXA-SUL-1, Paclitaxel, Vincristine) at various concentrations to the wells of a pre-chilled 384-well plate.
-
Add the tubulin polymerization reaction mixture to each well.
-
Immediately place the plate in a fluorometric plate reader pre-warmed to 37°C.
-
Monitor the fluorescence intensity over time (e.g., every 30 seconds for 60 minutes). An increase in fluorescence indicates tubulin polymerization.
-
Compare the polymerization curves of the compound-treated samples to the vehicle control to determine if the compound inhibits or enhances tubulin polymerization.[13][14]
Caption: Overall experimental workflow for benchmarking.
In Vivo Evaluation
This model is a cornerstone of preclinical cancer research, allowing for the evaluation of a drug's antitumor efficacy in a living organism.[8][15]
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or athymic nude mice), 4-6 weeks old
-
Human leukemia cell line (e.g., K562)
-
Matrigel (optional)
-
OXA-SUL-1, Paclitaxel, and Vincristine formulations for injection
-
Sterile syringes and needles
-
Digital calipers
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Animal Acclimatization: House the mice in a pathogen-free environment for at least one week before the experiment. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Tumor Cell Implantation: Harvest leukemia cells during their exponential growth phase. Resuspend the cells in sterile, serum-free medium or a 1:1 mixture with Matrigel at a concentration of 5 x 10⁶ cells per 100 µL.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.[15]
-
Tumor Growth and Grouping: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Drug Administration: Administer OXA-SUL-1, Paclitaxel, and Vincristine to their respective groups via an appropriate route (e.g., intraperitoneal or intravenous injection) at predetermined doses and schedules. The control group should receive the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with digital calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (width)² x length / 2.[15]
-
Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: The study can be terminated when the tumors in the control group reach a predetermined size or after a specific treatment period. Euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology).
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in the mean tumor volume of the treated group and ΔC is the change in the mean tumor volume of the control group.[16]
Data Presentation and Interpretation
In Vitro Cytotoxicity
The IC₅₀ values obtained from the MTT assay provide a quantitative measure of the cytotoxic potency of each compound. A lower IC₅₀ value indicates greater potency.
| Compound | Jurkat (T-cell leukemia) IC₅₀ (nM) | K562 (Chronic Myelogenous Leukemia) IC₅₀ (nM) |
| OXA-SUL-1 | 15 | 25 |
| Paclitaxel | 5 | 7.5[17][18] |
| Vincristine | 1.6 | 10[19][20][21] |
Note: The IC₅₀ values for OXA-SUL-1 are hypothetical and for illustrative purposes. The values for Paclitaxel and Vincristine are based on published literature.
Interpretation: In this hypothetical dataset, OXA-SUL-1 demonstrates potent nanomolar activity against both leukemia cell lines. While Paclitaxel and Vincristine show higher potency (lower IC₅₀ values), the activity of OXA-SUL-1 is well within a range that warrants further investigation, especially considering it represents a novel chemical scaffold with potentially different resistance profiles and toxicity profiles.
In Vivo Antitumor Efficacy
The tumor growth inhibition data from the xenograft model provides a critical assessment of the compound's efficacy in a more complex biological system.
| Treatment Group | Dose and Schedule | Final Mean Tumor Volume (mm³) | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1250 ± 150 | - | +5 |
| OXA-SUL-1 | 25 mg/kg, qd | 500 ± 80 | 60 | -2 |
| Paclitaxel | 10 mg/kg, qod | 400 ± 70 | 68 | -8 |
| Vincristine | 1 mg/kg, biw | 650 ± 110 | 48 | -12 |
Note: Data are presented as mean ± standard error of the mean (SEM) and are hypothetical for illustrative purposes.
Interpretation: The hypothetical in vivo data suggest that OXA-SUL-1 exhibits significant tumor growth inhibition, comparable to that of Paclitaxel and superior to Vincristine at the tested doses. Importantly, OXA-SUL-1 appears to be better tolerated, as indicated by the minimal change in body weight compared to the established drugs. This favorable therapeutic window is a key parameter in the evaluation of new anticancer drug candidates.
Conclusion and Future Directions
This guide has outlined a rigorous and scientifically sound methodology for benchmarking the performance of a novel this compound sulfonamide derivative, OXA-SUL-1, against the established anticancer drugs Paclitaxel and Vincristine. The presented protocols for in vitro and in vivo evaluation are designed to provide a comprehensive assessment of the compound's potency, efficacy, and preliminary safety profile.
The hypothetical data presented herein illustrate a promising profile for OXA-SUL-1, with potent in vitro cytotoxicity and significant in vivo antitumor activity coupled with a favorable tolerability profile. These findings would strongly support the continued preclinical development of this compound.
Future studies should focus on a broader panel of cancer cell lines, including those with known resistance mechanisms to taxanes and vinca alkaloids, to explore the potential for OXA-SUL-1 to overcome clinical resistance. Furthermore, detailed pharmacokinetic and pharmacodynamic (PK/PD) studies are warranted to optimize dosing schedules and further elucidate the drug's behavior in vivo. Combination studies with other chemotherapeutic agents could also reveal potential synergies.
By adhering to the principles of robust experimental design and objective data interpretation, we can confidently advance the most promising novel chemical entities, such as the this compound derivatives, towards clinical evaluation and, ultimately, to the benefit of cancer patients.
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A Comparative Guide to the Validation of 2-(1,3-Oxazol-2-yl)aniline-Based Compounds as Tubulin Polymerization Inhibitors
For researchers, scientists, and drug development professionals, the rigorous validation of a compound's mechanism of action is paramount. This guide provides an in-depth, objective comparison of a novel class of anticancer agents, 2-(1,3-oxazol-2-yl)aniline-based compounds, with established microtubule-targeting drugs. We will delve into the experimental validation of their shared target, tubulin, and explore the nuanced differences in their mechanisms that confer distinct biological outcomes. This guide is designed to not only present data but to illuminate the scientific rationale behind the experimental choices, ensuring a thorough understanding of how to validate this important class of molecules.
Introduction to a New Frontier in Microtubule-Targeting Agents
The microtubule cytoskeleton, a dynamic network of protein filaments, is a cornerstone of eukaryotic cell biology, playing a critical role in cell division, intracellular transport, and the maintenance of cell shape. Its pivotal function in mitosis has made it a highly successful target for cancer chemotherapy.[1] For decades, natural products like the Vinca alkaloids and taxanes have been mainstays in the clinical setting, effectively disrupting microtubule dynamics to induce cell cycle arrest and apoptosis in rapidly dividing cancer cells.[2]
Recently, a promising new class of synthetic small molecules, the this compound-based compounds, has emerged as potent tubulin polymerization inhibitors.[3][4][5][6][7] This guide will focus on a specific series of these compounds, the 1,3-oxazole sulfonamides, which have demonstrated significant antiproliferative activity, particularly in leukemia cell lines.[3][4][5][6][7] We will use a representative compound from this series, hereafter referred to as Oxazole Compound 44 (2-chloro-5-methylphenyl substituted 1,3-oxazole sulfonamide), as our primary example.[3]
This guide will provide a head-to-head comparison of Oxazole Compound 44 with two clinically relevant microtubule-targeting agents:
-
Paclitaxel (a Taxane): A microtubule-stabilizing agent that promotes tubulin polymerization and prevents depolymerization.[8]
-
Vincristine (a Vinca Alkaloid): A microtubule-destabilizing agent that inhibits tubulin polymerization.[9]
By understanding the experimental methodologies used to characterize these compounds, researchers can design robust validation strategies for their own novel chemical entities.
The Convergent Target with Divergent Mechanisms
While all three compound classes target tubulin, their mechanisms of action are fundamentally different, leading to distinct effects on microtubule dynamics.
dot
Caption: Mechanisms of action for different classes of tubulin-targeting agents.
Experimental Validation: A Step-by-Step Guide
The validation of a compound's mechanism of action requires a multi-faceted approach, progressing from in vitro biochemical assays to cell-based functional assays.
In Vitro Tubulin Polymerization Assay
This is the foundational experiment to directly assess a compound's effect on tubulin assembly. A fluorescence-based assay is often preferred for its sensitivity and suitability for high-throughput screening.[10][11]
Principle: The polymerization of purified tubulin into microtubules is monitored in real-time. A fluorescent reporter, which preferentially binds to polymerized microtubules, is included in the reaction. An increase in fluorescence intensity over time indicates microtubule formation.[10] Inhibitors of polymerization will reduce the rate and extent of this fluorescence increase, while stabilizers will enhance it.
-
Reagent Preparation:
-
Thaw purified tubulin (e.g., from porcine brain) on ice.
-
Prepare a "General Tubulin Buffer" (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).
-
Prepare a 10 mM GTP stock solution.
-
Prepare a stock solution of the fluorescent reporter (e.g., DAPI) as per the manufacturer's instructions.
-
Prepare 10x stock solutions of your test compound (Oxazole Compound 44) and controls (Paclitaxel and Vincristine) in the General Tubulin Buffer. A vehicle control (e.g., DMSO) must also be prepared.
-
-
Reaction Setup (on ice):
-
In a microcentrifuge tube on ice, prepare the tubulin reaction mix to a final concentration of 2 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol (to promote polymerization), and the fluorescent reporter.[10]
-
-
Assay Execution:
-
Pre-warm a 96-well black, flat-bottom plate to 37°C.
-
Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells.
-
To initiate the reaction, carefully add 45 µL of the ice-cold tubulin reaction mix to each well, avoiding bubbles. The final volume will be 50 µL.
-
Immediately place the plate in a pre-warmed microplate reader capable of fluorescence detection (e.g., excitation at 360 nm and emission at 450 nm for DAPI).
-
Measure the fluorescence intensity at 37°C every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each concentration of the test compound and controls.
-
Calculate the rate of polymerization (Vmax) from the slope of the linear phase of the curve.
-
Determine the IC50 (for inhibitors) or EC50 (for stabilizers) by plotting the Vmax against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Immunofluorescence Microscopy of the Microtubule Network
This cell-based assay provides visual confirmation of a compound's effect on the microtubule cytoskeleton within a cellular context.
Principle: Cells are treated with the test compound, and then the microtubule network is visualized using an antibody specific for tubulin. Changes in the morphology of the microtubule network, such as depolymerization or bundling, can be observed.
-
Cell Culture and Treatment:
-
Seed adherent cells (e.g., HeLa or A549) onto sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and controls for a predetermined time (e.g., 24 hours). Include a vehicle-treated control.
-
-
Fixation and Permeabilization:
-
Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.[12]
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes to allow antibody entry.[12]
-
Wash the cells three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 1% Bovine Serum Albumin in PBS) for 1 hour at room temperature.
-
Incubate the cells with a primary antibody against α-tubulin (diluted in blocking solution) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse IgG) for 1 hour at room temperature, protected from light.
-
(Optional) Counterstain the nuclei with DAPI for 5 minutes.
-
-
Mounting and Imaging:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize the microtubule network using a fluorescence microscope.
-
Cell Viability and Proliferation Assays
These assays quantify the cytotoxic effects of the compounds on cancer cells.
Principle: The ability of a compound to inhibit cell growth or induce cell death is measured. A common method is the MTT assay, which measures the metabolic activity of viable cells.
-
Cell Seeding: Seed cancer cells (e.g., A549 or HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds and controls for 48-72 hours.
-
MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization and Measurement: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) by plotting the percentage of viability against the logarithm of the compound concentration.
Comparative Performance Data
The following tables summarize representative data for our this compound-based compound of interest and the established microtubule-targeting agents.
Table 1: In Vitro Tubulin Polymerization Inhibition
| Compound | Mechanism | Target Site on Tubulin | In Vitro Tubulin Polymerization IC50 | Reference |
| Oxazole Compound 44 | Destabilizer | Colchicine Site (presumed) | Not explicitly stated, but demonstrated potent inhibition | [3] |
| Vincristine | Destabilizer | Vinca Alkaloid Site | ~0.43 µM | [13] |
| Paclitaxel | Stabilizer | Taxane Site | EC50 ~10 nM - 23 µM (Enhancer) | [8][14] |
Table 2: Antiproliferative Activity in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | GI50/IC50 | Reference |
| Oxazole Compound 44 | Leukemia Panel (average) | Leukemia | 48.8 nM | [3] |
| Vincristine | A549 | Non-small cell lung | GI50: 7 nM | [9] |
| HeLa | Cervical | IC50: 5 nM | [9] | |
| Paclitaxel | A549 | Non-small cell lung | IC50: 1.35 nM | [8] |
| HeLa | Cervical | IC50: 8.04 nM | [15] |
Signaling Pathways and Cellular Fate
Disruption of microtubule dynamics, whether by stabilization or destabilization, ultimately converges on the activation of the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[1][16] This mitotic arrest, if sustained, triggers a cascade of signaling events that culminate in apoptosis.[1][16]
dot
Caption: Signaling cascade from microtubule disruption to apoptosis.
Conclusion
The this compound-based compounds, exemplified by the 1,3-oxazole sulfonamides, represent a compelling new class of tubulin polymerization inhibitors. Their potent antiproliferative activity, validated through a systematic series of in vitro and cell-based assays, positions them as promising candidates for further preclinical and clinical development.
This guide has provided a framework for the validation of their mechanism of action, drawing direct comparisons with the well-characterized microtubule-targeting agents, Paclitaxel and Vincristine. By employing the detailed experimental protocols and understanding the underlying signaling pathways, researchers can confidently and rigorously evaluate the potential of novel compounds in this class. The key to successful drug discovery and development lies in this meticulous, evidence-based approach to mechanism of action validation.
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comparative study of oxazole versus oxadiazole anilines in drug design
A-Comparative-Guide-to-Oxazole-and-Oxadiazole-Anilines-in-Drug-Design
A Senior Application Scientist's Field Guide to Scaffold Selection
Abstract
In the landscape of medicinal chemistry, the selection of a heterocyclic core is a critical decision that profoundly influences the ultimate pharmacological profile of a drug candidate. Among the azoles, oxazole and oxadiazole rings are frequently employed scaffolds, often linked to an aniline moiety to modulate target engagement and physicochemical properties. This guide provides an in-depth comparative analysis of oxazole versus oxadiazole anilines, moving beyond simple bioisosteric considerations to explore the nuanced differences in their electronic nature, metabolic stability, synthetic accessibility, and resulting pharmacological activities. We will dissect the causal relationships behind experimental choices in their synthesis and application, supported by experimental data and protocols, to empower researchers in making informed decisions for rational drug design.
Introduction: More Than Just Isosteres
Oxazoles and oxadiazoles are five-membered aromatic heterocycles containing one oxygen and at least one nitrogen atom.[1] While often considered bioisosteric replacements for amide and ester functionalities, this view oversimplifies the distinct personalities each scaffold imparts to a molecule.[2][3][4][5] The addition of two nitrogen atoms in the oxadiazole ring, compared to one in oxazole, creates significant shifts in electron distribution, hydrogen bonding potential, and metabolic fate.[2][3] This guide will focus on the aniline-substituted derivatives of these heterocycles, a common motif in kinase inhibitors and other targeted therapies, to highlight the strategic advantages and potential liabilities of each choice.
Structural and Physicochemical Properties: A Head-to-Head Comparison
The decision to employ an oxazole versus an oxadiazole aniline is often rooted in the desire to fine-tune key physicochemical parameters that govern a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Electronic Properties and Basicity
The most striking difference lies in the electronic nature of the rings. The oxazole ring is less electron-deficient than the oxadiazole ring. The two nitrogen atoms in the oxadiazole ring act as strong electron-withdrawing groups, significantly lowering the pKa of the appended aniline. This has profound implications:
-
Reduced Basicity of the Aniline: A lower pKa means the aniline nitrogen is less likely to be protonated at physiological pH. This can be highly advantageous in mitigating off-target effects, particularly hERG inhibition, which is often associated with basic amines.[2][3]
-
Modulation of Target Interactions: The change in electron density across the molecule can alter key interactions with the target protein, such as hydrogen bonds and pi-stacking.
Lipophilicity and Solubility
Generally, increasing the nitrogen count in a heterocyclic ring leads to a decrease in lipophilicity (LogP/LogD) and an increase in aqueous solubility. Systematic studies, such as those on 1,2,4- and 1,3,4-oxadiazole matched pairs, have shown that 1,3,4-oxadiazole isomers, in particular, exhibit significantly lower lipophilicity compared to their 1,2,4-oxadiazole counterparts.[2][3][4][5] This trend holds when comparing oxadiazoles to the more lipophilic oxazoles.
-
Causality: The increased number of nitrogen atoms provides more opportunities for hydrogen bonding with water, thereby improving solubility. The larger dipole moment of the oxadiazole ring also contributes to its greater polarity.[2][3]
Metabolic Stability
The electron-deficient nature of the oxadiazole ring renders it more resistant to oxidative metabolism by cytochrome P450 enzymes compared to the more electron-rich oxazole ring.[2][3][6]
-
Expert Insight: The 1,3,4-oxadiazole isomer is often favored for its superior metabolic stability over the 1,2,4-isomer.[2][3][4][5] This makes the oxadiazole scaffold a strategic choice when aiming to increase a drug candidate's half-life.
Data Summary: Physicochemical Properties
| Property | Oxazole Aniline | Oxadiazole Aniline | Rationale & Implication for Drug Design |
| Aniline pKa | Higher | Lower | Lower pKa reduces the risk of hERG toxicity and can alter target binding. |
| Lipophilicity (LogD) | Higher | Lower | Lower LogD in oxadiazoles can improve solubility and reduce off-target toxicity. |
| Aqueous Solubility | Lower | Higher | Improved solubility of oxadiazoles aids in formulation and bioavailability.[2][3] |
| Metabolic Stability | Moderate | High | Oxadiazoles, particularly the 1,3,4-isomer, are more resistant to oxidative metabolism.[2][3] |
| Hydrogen Bond Acceptors | 1 (ring N) | 2 (ring Ns) | Increased H-bond acceptors in oxadiazoles can enhance target affinity and solubility. |
Synthetic Accessibility and Strategies
The choice between these scaffolds can also be influenced by synthetic feasibility. While both are accessible, the routes differ significantly.
General Synthesis of Oxazole Anilines
Common methods for synthesizing oxazoles include the Robinson-Gabriel synthesis (cyclization of α-acylamino ketones) and the Fischer oxazole synthesis (from cyanohydrins and aldehydes).[7][8][9] For aniline-substituted oxazoles, a convergent strategy is often employed.
Caption: General workflow for oxazole aniline synthesis.
General Synthesis of Oxadiazole Anilines
The synthesis of oxadiazole anilines depends on the desired isomer (1,2,4- or 1,3,4-). The 1,3,4-oxadiazoles are commonly synthesized from the cyclization of diacylhydrazines or by reacting a hydrazide with a carboxylic acid derivative.[10] The 1,2,4-oxadiazoles are often prepared from the reaction of an amidoxime with an acylating agent.[11]
Caption: General workflow for 1,3,4-oxadiazole aniline synthesis.
Pharmacological Profile and Bioisosteric Applications
The differences in physicochemical properties translate directly into distinct pharmacological outcomes.
Case Study: Kinase Inhibitors
In the realm of kinase inhibitors, the aniline moiety often serves as a hinge-binding element. The choice between an oxazole and an oxadiazole linker can fine-tune this interaction and significantly impact the overall ADME profile. For instance, replacing an oxazole with a 1,3,4-oxadiazole can lead to:
-
Improved Solubility and Reduced Lipophilicity: This can translate to better oral bioavailability.
-
Enhanced Metabolic Stability: Leading to a longer plasma half-life.[2][3]
-
Altered Hinge-Binding: The more electron-deficient nature of the oxadiazole can weaken the hydrogen bond donating capacity of the aniline NH, potentially altering binding affinity and selectivity.
Oxadiazoles as Amide and Ester Bioisosteres
Oxadiazoles are frequently employed as bioisosteres of amides and esters to improve metabolic stability and other drug-like properties.[2][3][4][5][11][12][13] Their resistance to hydrolysis by esterases and amidases is a key advantage.[11][12]
Data Summary: Biological Activities
While specific activity is target-dependent, general trends can be observed. Oxadiazole derivatives have been extensively explored for a wide range of biological activities, including antibacterial, anti-inflammatory, anticancer, and antiviral effects.[10][14][15][16][17][18] Oxazole-containing structures also exhibit diverse bacteriostatic, fungistatic, and anti-inflammatory properties.[1][19][20][21][22][23]
| Scaffold | Common Biological Activities | Representative Drug/Candidate |
| Oxazole | Anti-inflammatory, Antibacterial, Antifungal, Anticancer[1][20][21] | Oxaprozin (NSAID), Mubritinib (Tyrosine Kinase Inhibitor)[1] |
| Oxadiazole | Antibacterial, Antiviral, Anticancer, Anti-inflammatory[10][15] | Raltegravir (Antiviral), Zibotentan (Anticancer)[15] |
Experimental Protocols: A Practical Guide
To illustrate the synthetic accessibility, detailed, self-validating protocols for representative compounds are provided below.
Protocol 1: Synthesis of a Representative 1,3,4-Oxadiazole Aniline
Synthesis of 2-(4-aminophenyl)-5-phenyl-1,3,4-oxadiazole
-
Step 1: Synthesis of N'-benzoyl-4-aminobenzohydrazide:
-
To a stirred solution of 4-aminobenzohydrazide (1.51 g, 10 mmol) in dry dichloromethane (50 mL) at 0 °C, add triethylamine (1.5 mL, 11 mmol).
-
Slowly add benzoyl chloride (1.41 g, 10 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC (Ethyl Acetate:Hexane 1:1).
-
Upon completion, wash the reaction mixture with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diacylhydrazine.
-
-
Step 2: Cyclization to form the 1,3,4-oxadiazole:
-
To the crude N'-benzoyl-4-aminobenzohydrazide (10 mmol) from the previous step, add phosphorus oxychloride (POCl₃, 15 mL).
-
Heat the mixture at reflux (approx. 100 °C) for 3 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution until pH 7-8 is reached.
-
The resulting precipitate is filtered, washed with cold water, and dried.
-
Purify the crude product by recrystallization from ethanol to afford the pure 2-(4-aminophenyl)-5-phenyl-1,3,4-oxadiazole.
-
Self-Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Protocol 2: Synthesis of a Representative Oxazole Aniline
Synthesis of 2-(4-aminophenyl)-5-phenyloxazole
-
Step 1: Synthesis of 2-bromo-1-phenylethan-1-one:
-
Dissolve acetophenone (1.20 g, 10 mmol) in glacial acetic acid (20 mL).
-
Slowly add bromine (1.60 g, 10 mmol) dropwise while stirring.
-
Stir the reaction at room temperature for 4 hours.
-
Pour the reaction mixture into ice-cold water.
-
The precipitated product is filtered, washed with water, and dried.
-
-
Step 2: Condensation and Cyclization:
-
In a round-bottom flask, combine 2-bromo-1-phenylethan-1-one (1.99 g, 10 mmol) and 4-aminobenzamide (1.36 g, 10 mmol) in ethanol (50 mL).
-
Reflux the mixture for 8 hours.
-
Monitor the reaction by TLC (Ethyl Acetate:Hexane 3:7).
-
After cooling, concentrate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield the desired 2-(4-aminophenyl)-5-phenyloxazole.
-
Self-Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Conclusion and Future Perspectives
The choice between an oxazole and an oxadiazole aniline scaffold is a strategic decision with significant consequences for a drug candidate's profile.
-
Choose Oxazole when: A higher degree of lipophilicity is acceptable or desired, and the basicity of the aniline is not a major liability. The synthetic routes can be more direct for certain substitution patterns.
-
Choose Oxadiazole when: The goal is to reduce lipophilicity, increase aqueous solubility, enhance metabolic stability, and lower the basicity of the aniline to mitigate risks like hERG toxicity.[2][3] The 1,3,4-oxadiazole isomer, in particular, often provides a superior overall ADME profile.[2][3][4][5]
The decision-making process should be guided by a thorough analysis of the target, the desired pharmacokinetic profile, and the synthetic tractability. As our understanding of structure-property relationships deepens, the ability to rationally select the optimal heterocyclic core will continue to be a key driver of success in drug discovery.
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A Comparative Guide to the X-ray Crystal Structure Analysis of 2-(1,3-Oxazol-2-yl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Molecular Architecture of a Privileged Scaffold
The 2-(1,3-oxazol-2-yl)aniline scaffold is a cornerstone in medicinal chemistry and materials science. Derivatives of this structure are integral to the development of novel therapeutic agents, owing to their diverse biological activities which include anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The precise three-dimensional arrangement of atoms within these molecules, dictated by bond lengths, angles, and intermolecular interactions, is fundamental to their function. X-ray crystallography stands as the definitive method for elucidating this atomic-level detail, providing invaluable insights for structure-activity relationship (SAR) studies and rational drug design.
This guide provides a comprehensive overview of the single-crystal X-ray analysis of this compound derivatives. We will delve into the synthetic and crystallization methodologies, detail the experimental protocols for X-ray diffraction, and present a comparative analysis of the structural data. This document is intended to serve as a practical resource for researchers engaged in the synthesis and structural characterization of this important class of compounds.
Synthesis and Crystallization: The Gateway to High-Quality Crystals
The journey to a crystal structure begins with the synthesis of the target molecule and the subsequent growth of high-quality single crystals.
General Synthesis of this compound Derivatives
A common route to synthesize this compound derivatives involves a multi-step process, beginning with the appropriate precursors. A representative synthetic pathway is outlined below.[3]
Experimental Protocol: A Representative Synthesis
Step 1: Synthesis of 2-(2-Methyl-4-nitrophenyl)-1,3-oxazole
-
In a round-bottom flask, dissolve 2-methyl-4-nitrobenzaldehyde and tosylmethyl isocyanide in a suitable solvent such as methanol.
-
Add a base, for instance, potassium carbonate, to the mixture.
-
Stir the reaction at room temperature for a duration of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
To the resulting residue, add water and perform an extraction with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate in vacuo.
-
Purify the crude product using column chromatography on silica gel to obtain 2-(2-methyl-4-nitrophenyl)-1,3-oxazole.[3]
Step 2: Reduction to 2-Methyl-4-(1,3-oxazol-2-yl)aniline
-
Dissolve the 2-(2-methyl-4-nitrophenyl)-1,3-oxazole in a solvent mixture, typically ethyl acetate and ethanol.
-
Add a reducing agent, such as tin(II) chloride dihydrate, along with concentrated hydrochloric acid.
-
Reflux the reaction mixture for 3-5 hours.
-
After cooling to room temperature, neutralize the mixture with a saturated sodium bicarbonate solution.
-
Filter the mixture through celite to remove tin salts, washing the filter cake with ethyl acetate.
-
Separate the organic layer from the filtrate and extract the aqueous layer with ethyl acetate.
-
Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final 2-methyl-4-(1,3-oxazol-2-yl)aniline.[3]
Crystallization: The Art of Molecular Self-Assembly
Growing diffraction-quality single crystals is often the most challenging step. Success hinges on a systematic screening of various conditions.
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion (Hanging Drop/Sitting Drop): A concentrated drop of the compound's solution is allowed to equilibrate with a larger reservoir of a precipitant solution in a sealed chamber.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and inducing crystallization.
The choice of solvent is critical. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature. Common solvents for these types of derivatives include ethanol, methanol, ethyl acetate, and dichloromethane, or mixtures thereof.
X-ray Diffraction Analysis: From Crystal to Structure
Once a suitable crystal is obtained, it is subjected to X-ray diffraction analysis to determine its molecular and crystal structure.
Data Collection and Processing
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100-120 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects. This step yields a file containing the Miller indices (h,k,l) and the corresponding structure factor amplitudes for each reflection.
Structure Solution and Refinement
The processed data is then used to solve and refine the crystal structure.
Caption: Experimental workflow for X-ray crystal structure analysis.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.
-
Model Building: An initial model of the molecule is built into the electron density map.
-
Structure Refinement: The atomic coordinates and displacement parameters are refined using a least-squares algorithm to improve the agreement between the calculated and observed structure factors.
-
Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.
Comparative Structural Analysis
| Parameter | Typical Value Range | Significance |
| Crystal System | Monoclinic, Orthorhombic | Describes the symmetry of the crystal lattice. |
| Space Group | P2₁/c, P2₁2₁2₁ | Defines the symmetry elements within the unit cell. |
| C-N bond length (aniline) | 1.37 - 1.45 Å | Indicates the degree of double bond character.[6] |
| C-O bond length (oxazole) | 1.36 - 1.38 Å | Reflects the aromaticity of the oxazole ring. |
| C=N bond length (oxazole) | 1.28 - 1.31 Å | Characteristic of the imine bond within the heterocycle. |
| Dihedral Angle (Aniline-Oxazole) | 0 - 20° | Describes the planarity between the two rings, which can influence conjugation and biological activity.[5][7] |
Comparison with Other Characterization Techniques
While X-ray crystallography provides the ultimate structural detail, it is crucial to correlate these findings with data from other analytical techniques for a comprehensive understanding.
-
NMR Spectroscopy (¹H and ¹³C): NMR provides information about the chemical environment of each atom in the molecule in solution. The chemical shifts and coupling constants observed in NMR spectra can be correlated with the electronic environment and connectivity established by the crystal structure.[8]
-
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of the molecule. Characteristic peaks for functional groups such as N-H (aniline) and C=N (oxazole) can be identified and are consistent with the bonding pattern determined by X-ray diffraction.[8]
-
Computational Modeling (DFT): Density Functional Theory (DFT) calculations can be used to optimize the geometry of the molecule in the gas phase. Comparing the computationally derived structure with the experimental crystal structure can provide insights into the effects of crystal packing forces on the molecular conformation.[9][10]
Conclusion: A Powerful Tool for Drug Discovery
X-ray crystal structure analysis is an indispensable tool in the study of this compound derivatives. It provides a detailed atomic-level picture that is crucial for understanding their chemical properties and biological activities. By integrating crystallographic data with other analytical and computational techniques, researchers can gain a deeper understanding of these important molecules, paving the way for the design of more effective therapeutic agents.
References
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Souldozi, A., Slepokura, K., Lisc, T., & Ramazani, A. (2007). Synthesis and Single Crystal X-Ray Structure of 2-(1,3,4-Oxadiazol-2-yl)aniline. Zeitschrift für Naturforschung B, 62(6), 835-840. [Link]
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Zeitschrift für Naturforschung. (2007). Synthesis and Single Crystal X-Ray Structure of 2-(1,3,4-Oxadiazol- 2-yl)aniline. [Link]
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National Institutes of Health. (n.d.). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. [Link]
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Angapelly, S., Sri Ramya, P. V., Sodhi, R., & Mohammed, A. (2018). Iodine-mediated one-pot intramolecular decarboxylation domino reaction for accessing functionalised 2-(1,3,4-oxadiazol-2-yl)anilines with carbonic anhydrase inhibitory action. ResearchGate. [Link]
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ResearchGate. (2020). Synthesis and characterization of novel mixed complexes derived from 2-aminomethylbenzimidazole and 2-(1H-Benzimidazol-2-yl) aniline and theoretical prediction of toxicity. [Link]
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Eco-Vector Journals Portal. (n.d.). Computational Studies and Antimicrobial Activity of 1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazan Derivatives. [Link]
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National Institutes of Health. (n.d.). Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors. [Link]
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IUCrData. (2021). Crystal structure and Hirshfeld surface analysis of [2-(1H-benzimidazol-2-yl-κN 3)aniline-κN]dichloridozinc(II) N,N-dimethylformamide monosolvate. [Link]
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ResearchGate. (n.d.). Synthesis, spectroscopic characterization and pharmacologicalevaluation of oxazolone derivatives. [Link]
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MDPI. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. [Link]
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ResearchGate. (2017). Synthesis Characterization and Anti-Inflammatory Activities of Substituted Aniline Oxadiazolyl Derivatives. [Link]
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PubMed. (n.d.). Computational Studies and Antimicrobial Activity of 1-(benzo[d]oxazol-2- yl)-3,5-diphenylformazan Derivatives. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-(1,3-Oxazol-2-yl)aniline for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench to the responsible management of chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(1,3-Oxazol-2-yl)aniline, a compound whose structural motifs—an aniline core and an oxazole ring—necessitate its classification as hazardous waste. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this procedure is grounded in the established hazardous properties of its constituent functional groups and best practices for laboratory chemical waste management.
The foundational principle of chemical waste management is proactive planning. Before commencing any experimental work that will generate waste containing this compound, a comprehensive disposal plan must be in place. This ensures not only regulatory compliance but also the safety of all laboratory personnel and the protection of our environment.
Part 1: Hazard Assessment and Risk Mitigation
Due to the presence of the aniline functional group, this compound should be presumed to be toxic and a potential carcinogen.[1][2][3][4] Anilines as a class of compounds are known to be harmful if swallowed, inhaled, or absorbed through the skin.[3][5] They can also cause serious eye and skin irritation.[1][6][7][8] The oxazole moiety, while generally less reactive, can also contribute to the overall hazardous profile of the molecule.[9][10] Therefore, all waste containing this compound must be handled as hazardous.
Table 1: Hazard Profile and Safety Precautions for this compound Waste
| Hazard Characteristic | Anticipated Risk | Required Safety Protocol |
| Toxicity | Harmful or fatal if ingested, inhaled, or absorbed through the skin. Potential for organ damage with repeated exposure.[3][5] | All handling must be conducted in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE) is mandatory. |
| Carcinogenicity | Suspected of causing genetic defects and cancer based on data from analogous aniline compounds.[1][2][3] | Minimize exposure through engineering controls and strict adherence to PPE protocols. |
| Irritation | Causes serious skin and eye irritation.[1][6][7][8] May cause respiratory irritation.[6][7][8] | Wear chemical-resistant gloves, safety goggles, and a lab coat at all times. Avoid generating dust or aerosols.[1][10] |
| Environmental Hazard | Presumed to be very toxic to aquatic life with long-lasting effects.[3][11][12][13] | Prevent release into the environment. Do not dispose of down the drain.[11] |
Part 2: Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe segregation, containment, and labeling of waste containing this compound.
Immediate Waste Segregation at the Point of Generation
Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure compliant disposal.
Experimental Protocol: Waste Segregation
-
Designate a Specific Waste Container: Before starting your experiment, designate a clearly labeled, chemically compatible, and leak-proof container for all waste streams containing this compound.
-
Solid Waste:
-
Place contaminated solid materials such as gloves, weighing paper, and absorbent pads into a dedicated, sealed plastic bag or a labeled container for solid hazardous waste.
-
Any unreacted this compound should be collected as solid waste.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including reaction mixtures and solvent rinses, in a dedicated, sealed, and properly vented hazardous waste container.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate risks.
Experimental Protocol: Spill Cleanup
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the area and ensure the area is well-ventilated, preferably within a chemical fume hood.[11]
-
Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves. For larger spills, respiratory protection may be necessary.
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[11][14] Do not use combustible materials like paper towels for absorption.[11]
-
Collect and Containerize: Carefully collect the absorbed material and any contaminated items, and place them into a sealed, labeled container for hazardous waste.[1][11]
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[11]
Part 3: Waste Containerization and Labeling
Proper containerization and labeling are mandated by regulatory bodies such as the Environmental Protection Agency (EPA) and are essential for safe transport and disposal.
Container Selection and Management
-
Compatibility: Use containers made of materials that are chemically resistant to this compound and any solvents in the waste mixture. High-density polyethylene (HDPE) is a suitable option for many organic waste streams.
-
Integrity: Ensure the container is in good condition, free of cracks or leaks, and has a secure, tight-fitting lid.[11]
-
Headspace: Leave at least 10% headspace in liquid waste containers to allow for vapor expansion.
Labeling Requirements
All hazardous waste containers must be clearly and accurately labeled.
-
The words "Hazardous Waste" must be prominently displayed.[15]
-
The full chemical name, "this compound," must be written out.
-
List all other components of the waste mixture and their approximate concentrations.
-
Indicate the specific hazards of the waste (e.g., Toxic, Carcinogen, Irritant).[15]
-
Include the date of accumulation and the name of the generating researcher or lab.
Part 4: Disposal Workflow and Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Part 5: Regulatory Compliance and Institutional Policies
It is imperative to adhere to all federal, state, and local regulations governing hazardous waste disposal. In the United States, the EPA's regulations under the Resource Conservation and Recovery Act (RCRA) provide the framework for hazardous waste management.[16][17] Many academic and research institutions operate under specific guidelines, such as Subpart K, which provides alternative requirements for managing hazardous waste in laboratories.[16][18]
Always consult your institution's Environmental Health and Safety (EHS) office for specific procedures and guidance.[1][11] Your EHS department is the ultimate authority on waste disposal within your organization and will arrange for the final disposal of the collected hazardous waste through a licensed professional waste disposal service.[1][10]
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within the scientific community. The responsible management of chemical waste is a shared responsibility that is integral to the practice of good science.
References
- Benchchem. (n.d.). Proper Disposal of 2-Methyl-4-(1,3-oxazol-2-yl)aniline: A Guide for Laboratory Professionals.
- U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Benchchem. (n.d.). Proper Disposal of 2-(p-Tolyl)oxazole: A Guide for Laboratory Professionals.
- Benchchem. (n.d.). Safe Disposal of 4-Methyl-2-(piperidin-2-yl)oxazole: A Step-by-Step Guide for Laboratory Professionals.
- Chemistry World. (2008, December 9). EPA tweaks hazardous waste rules for academic labs.
- Benchchem. (n.d.). Essential Safety and Operational Guide for 2-Methyl-4-(1,3-oxazol-2-yl)aniline.
- Capot Chemical. (2008, October 23). MSDS of Oxazole.
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- New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet.
- Sigma-Aldrich. (2025, May 20). Safety Data Sheet - Aniline.
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- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Aniline.
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- Fisher Scientific. (2011, October 5). Safety Data Sheet - Oxazole, 2-ethyl-4,5-dihydro-.
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- CymitQuimica. (2024, December 19). Safety Data Sheet - 2-(Isoxazol-5-yl)aniline.
- Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - Aniline.
- Angene Chemical. (2021, May 1). Safety Data Sheet - 4-(1,3,4-Oxadiazol-2-yl)aniline.
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- Labsolu. (n.d.). 2-(1,3-Oxazol-5-yl)aniline.
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- MDPI. (2023, October 1). The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem.
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Comprehensive Safety and Handling Guide for 2-(1,3-Oxazol-2-yl)aniline
This document provides essential, field-tested guidance for the safe handling, use, and disposal of 2-(1,3-Oxazol-2-yl)aniline in a laboratory environment. As direct safety data for this specific compound is not widely available, the following protocols are synthesized from best practices and data from structurally analogous aromatic amines and oxazole-containing compounds.[1][2] This guide is designed to empower researchers, scientists, and drug development professionals with the knowledge to operate safely and effectively.
Hazard Assessment: Understanding the Risks
Due to its chemical structure—an aniline derivative—this compound should be handled as a potentially hazardous substance. Aniline and its derivatives are known for their toxicity, and related compounds show a range of health effects.[3][4][5][6]
Anticipated Health Hazards:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[1][5] Aromatic amines can affect the blood's oxygen-carrying capacity (methaemoglobinaemia).[4]
-
Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation or damage.[1][7][8]
-
Sensitization: May cause an allergic skin reaction.[1][4][5]
-
Long-Term Effects: Prolonged or repeated exposure may pose risks of organ damage, and some related compounds are suspected of causing genetic defects or cancer.[1][3][4][5][9]
| Hazard Class | Anticipated Effect | Primary Exposure Routes |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[1][5][6] | Oral, Dermal, Inhalation |
| Skin Corrosion/Irritation | Causes skin irritation.[7][8] | Dermal |
| Serious Eye Damage/Irritation | Causes serious eye irritation/damage.[1][7][8][10][11] | Ocular |
| Respiratory/Skin Sensitization | May cause an allergic skin reaction.[1][4][5] | Dermal |
| Carcinogenicity/Mutagenicity | Suspected of causing cancer or genetic defects.[3][4][5][9] | All |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is critical to minimize exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| Body Part | Protective Equipment | Specification/Standard | Rationale |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles. A face shield is required if splashing is a risk. | Must be approved under government standards such as NIOSH (US) or EN 166 (EU).[1] | Protects against splashes and airborne particles, preventing serious eye damage.[6][10] |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber). A full-length lab coat, long pants, and closed-toe shoes are mandatory. | Inspect gloves before use. Follow manufacturer's guidance for breakthrough time. | Prevents skin contact, which can lead to irritation, sensitization, and systemic toxicity.[3][12] Contaminated clothing must be removed immediately and washed before reuse.[6][13][14] |
| Respiratory | Work should be conducted in a certified chemical fume hood. If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[1][13] | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[13] | Minimizes inhalation of dust or vapors, a primary route of toxic exposure.[3][12] |
Diagram: PPE Selection Logic
Caption: PPE selection workflow based on task-specific risks.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for safety.
Preparation:
-
Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, to control emissions.[1]
-
Safety Equipment Check: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3]
-
Gather Materials: Assemble all necessary equipment, including PPE, spill cleanup materials, and waste containers, before handling the chemical.
Handling Procedure:
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
-
Weighing (if solid): If weighing the solid compound, do so within the fume hood to prevent the generation and inhalation of dust.[1] Use a draft shield if necessary.
-
Solution Preparation: When dissolving, add the solid slowly to the solvent to avoid splashing.
-
Avoid Contact: At all times, avoid direct contact with the substance.[1] Do not eat, drink, or smoke in the work area.[4][6]
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[1][13] Decontaminate the work surface.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture.[1][3]
Emergency and Disposal Plan
Spill Response:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.[1]
-
Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.
-
Contain: For solid spills, gently sweep or vacuum the material to avoid generating dust.[1] Place the material into a suitable, labeled container for disposal.[2]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[2]
-
Report: Notify your institution's Environmental Health and Safety (EHS) department.
Diagram: Chemical Spill Response Workflow
Caption: Step-by-step workflow for responding to a chemical spill.
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[3][13]
-
Skin Contact: Immediately remove contaminated clothing and flush the skin with plenty of water for at least 15 minutes.[3][12] Seek medical attention.
-
Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open.[3][12] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and call a physician or poison control center immediately.[3][13]
Disposal Plan:
-
Waste Characterization: Treat all this compound waste and contaminated materials as hazardous waste.[2]
-
Containerization: Collect waste in a dedicated, chemically compatible, and leak-proof container with a secure lid.[2]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name, and any other information required by your institution.[2]
-
Disposal: Arrange for disposal through your institution's EHS department or a licensed professional waste disposal service.[1] Do not dispose of down the drain.[2]
By implementing these comprehensive safety measures, you can effectively manage the risks associated with handling this compound, ensuring a safe and productive research environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
